molecular formula Bi5H9N4O22 B7944304 BISMUTH SUBNITRATE

BISMUTH SUBNITRATE

Cat. No.: B7944304
M. Wt: 1461.99 g/mol
InChI Key: OAVDTZZNYFIIGB-UHFFFAOYSA-E
Attention: For research use only. Not for human or veterinary use.
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Description

Bismuth subnitrate is an inorganic compound of significant historical and contemporary value in scientific research. Its primary research applications are in two key areas: the study of gastrointestinal therapeutics and the investigation of antimicrobial mechanisms. In biomedical research, this compound is extensively utilized to model and understand the antiulcer and cytoprotective effects of bismuth-based drugs, particularly against Helicobacter pylori infections. Its mechanism of action is multifactorial, involving the formation of a protective coating on eroded gastrointestinal areas, which acts as a barrier against acid-pepsin digestion . Furthermore, it demonstrates antibacterial properties by disrupting key bacterial enzymes and pathways, including urease and oxidative defense systems in H. pylori . In veterinary science, it serves as a model compound for studying the mechanical prevention of bacterial invasion, such as in bovine mastitis, by forming a physical barrier . Beyond life sciences, this compound is a valuable precursor in materials science and synthetic chemistry, used in the preparation of other bismuth-containing compounds and as a catalyst in organic reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones . Physically, it appears as a white, slightly hygroscopic powder that is practically insoluble in water and alcohol but readily dissolved by mineral acids . This product is intended for research purposes in a controlled laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

tetrabismuth;oxobismuthanylium;nonahydroxide;tetranitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q+1;4*+3;4*-1;;;;;;;;;;/p-9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVDTZZNYFIIGB-UHFFFAOYSA-E
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].O=[Bi+].[Bi+3].[Bi+3].[Bi+3].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi5H9N4O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1461.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Complexity: A Technical Guide to the Crystal Structure of Bismuth Subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth subnitrate, a compound with a long history in medicine, is not a single, monolithic entity but rather a family of basic bismuth nitrates. Its therapeutic efficacy and physicochemical properties are intrinsically linked to its complex crystal structure. This technical guide provides an in-depth analysis of the crystallographic data reported for this compound and related species, offering a consolidated resource for researchers in materials science and drug development.

The Core Structural Motif: Hexanuclear Bismuth Cations

The fundamental building blocks of most characterized basic bismuth nitrates are hexanuclear bismuth-oxo/hydroxo cluster cations. The two most prevalent clusters are [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ .[1][2][3] These clusters consist of six bismuth atoms at the vertices of an octahedron, with oxygen and hydroxide (B78521) groups capping the faces. The overall charge of these complex cations is balanced by nitrate (B79036) anions. The specific arrangement of these clusters and the nitrate ions dictates the final crystal structure.

Commercial this compound is often represented by the formula Bi₅O(OH)₉(NO₃)₄ .[4][5][6][7] However, crystallographic studies often reveal structures based on the aforementioned hexanuclear clusters.

Crystallographic Data of Basic Bismuth Nitrates

The hydrolysis of bismuth(III) nitrate under varying conditions can lead to the crystallization of several distinct phases. The crystallographic data for some of these key compounds are summarized below, providing a basis for comparison and identification.

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
--INVALID-LINK--MonoclinicP2₁/n9.2516(6)13.4298(9)17.8471(14)9094.531(6)902210.5(3)[8][9][10]
[Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂OMonoclinicP2₁/n9.0149(3)16.9298(4)15.6864(4)9090.129(3)902394.06(12)[8][9][10]
[{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO][{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·4DMSO]TriclinicP120.3804(10)20.3871(9)34.9715(15)76.657(4)73.479(4)60.228(5)12021.7(9)[8][10]
[Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅MonoclinicP2₁15.850(3)14.986(3)18.230(4)90107.329(17)904133.6[11]
[Bi₆O₄(OH)₄]₀.₅₄[Bi₆O₅(OH)₃]₀.₄₆(NO₃)₅.₅₄TrigonalR315.1865(1)15.1865(1)15.8416(1)9090120N/A[11][12]

Note: Data for the trigonal system is presented with a hexagonal setting.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound variants typically involves chemical synthesis followed by crystallographic analysis.

Synthesis of Basic Bismuth Nitrate Crystals

A common method for synthesizing crystalline basic bismuth nitrates is through the hydrolysis of a bismuth(III) nitrate salt.[8][9]

Objective: To produce single crystals of basic bismuth nitrate suitable for X-ray diffraction analysis.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

  • Organic solvents (e.g., Dimethyl sulfoxide (B87167) - DMSO, as used in some studies)[8]

Procedure:

  • Preparation of Bismuth Nitrate Solution: Dissolve bismuth(III) nitrate pentahydrate in a dilute nitric acid solution. The acidic medium is necessary to prevent premature precipitation of bismuth salts.

  • Hydrolysis: The hydrolysis is induced by carefully adjusting the pH of the solution, often through the addition of a base or by increasing the water concentration, which promotes the formation of the polynuclear [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ cations.[2]

  • Crystallization: The resulting solution is then allowed to stand, often for an extended period, to facilitate slow crystallization. The specific conditions, such as temperature and concentration, will influence the final crystalline phase obtained.[12] For example, crystallization from different solvents like DMSO can lead to the formation of different polynuclear clusters.[8]

  • Crystal harvesting: The formed crystals are then separated from the mother liquor, washed, and dried.

X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) is used for phase identification of the bulk material, while Single-Crystal X-ray Diffraction (SCXRD) is employed for the precise determination of the crystal structure.

Objective: To obtain the unit cell parameters, space group, and atomic coordinates of the synthesized crystals.

Instrumentation:

  • Powder X-ray Diffractometer

  • Single-Crystal X-ray Diffractometer

Procedure:

  • Sample Preparation: For PXRD, the crystalline sample is finely ground to a homogenous powder.[4] For SCXRD, a suitable single crystal is selected and mounted on the diffractometer.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of angles.

  • Phase Identification (PXRD): The experimental powder pattern is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[13]

  • Structure Solution and Refinement (SCXRD/PXRD): The collected diffraction data is used to solve the crystal structure. For complex or multiphase samples, Rietveld refinement of powder diffraction data is a powerful technique to determine structural parameters.[11][14] This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.

Experimental Workflow for Crystal Structure Analysis

The logical flow from synthesis to final structural determination can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_output Output Data start Bismuth(III) Nitrate Precursor hydrolysis Controlled Hydrolysis start->hydrolysis Dissolution in Acid crystallization Crystallization hydrolysis->crystallization pH/Solvent Adjustment crystals Harvested Crystals crystallization->crystals pxrd Powder X-ray Diffraction (PXRD) crystals->pxrd scxrd Single-Crystal X-ray Diffraction (SCXRD) crystals->scxrd phase_id Phase Identification pxrd->phase_id structure_solution Structure Solution & Refinement pxrd->structure_solution Rietveld Refinement scxrd->structure_solution phase_id->structure_solution lattice_params Lattice Parameters & Space Group structure_solution->lattice_params atomic_coords Atomic Coordinates structure_solution->atomic_coords final_structure Final Crystal Structure lattice_params->final_structure atomic_coords->final_structure

Caption: Workflow for this compound Crystal Structure Determination.

This guide consolidates the current understanding of the crystal structure of this compound, highlighting its polymorphic nature. The provided data and protocols serve as a valuable resource for researchers aiming to synthesize, characterize, and ultimately harness the properties of this important pharmaceutical compound.

References

Synthesis of Bismuth Subnitrate Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biomedical applications of bismuth subnitrate nanoparticles. The information presented is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying mechanisms of action.

Introduction

This compound, a basic bismuth nitrate (B79036), has a long history of use in pharmaceutical formulations for its gastrointestinal protective and antimicrobial properties.[1] In recent years, the synthesis of bismuth-based nanoparticles, including this compound, has garnered significant attention.[2] These nanomaterials offer enhanced surface area-to-volume ratios, leading to potentially improved bioavailability, reactivity, and efficacy in various biomedical applications.[3] Bismuth's high atomic number (Z=83) also makes its nanoparticles promising radiosensitizers in cancer therapy.[4][5] Key attributes such as low cost and favorable toxicity profiles further contribute to their appeal in the scientific community.[6] This guide will delve into the primary methods for synthesizing this compound nanoparticles, present key quantitative data, and illustrate their mechanisms of action.

Synthesis Methodologies

The synthesis of this compound nanoparticles primarily revolves around the hydrolysis and controlled precipitation of a bismuth salt precursor, most commonly bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O).[7][8] Other methods, such as sol-gel, microwave-assisted synthesis, and green synthesis, have also been explored, often resulting in bismuth oxide or other bismuth compounds, but the underlying principles can be adapted for the synthesis of basic bismuth nitrates.

Hydrolysis and Controlled Precipitation

This is a foundational method for producing basic bismuth nitrates. The process involves the reaction of bismuth nitrate with water, often in the presence of a base or a reagent that can control the hydrolysis rate, to precipitate this compound.[7][9]

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve a known concentration of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent. Dilute nitric acid is often used to prevent premature hydrolysis and ensure complete dissolution.

  • Hydrolysis Induction: The precursor solution is then introduced into a larger volume of deionized water or an alkaline solution (e.g., sodium hydroxide (B78521) or ammonia) under vigorous stirring.[7] The pH of the final mixture plays a critical role in determining the composition and properties of the resulting nanoparticles.

  • Aging and Nanoparticle Formation: The resulting suspension is typically stirred for a defined period to allow for the nucleation and growth of the nanoparticles. Temperature and stirring rate are key parameters to control particle size and distribution.

  • Washing and Collection: The precipitated nanoparticles are collected by centrifugation or filtration. They are then washed multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

  • Drying: The purified nanoparticles are dried under vacuum or in an oven at a controlled temperature to obtain a fine powder.

Sol-Gel Method

The sol-gel technique offers a versatile route to produce homogenous and crystalline nanoparticles at relatively low temperatures.[10][11] While often used for bismuth oxide, the initial gel can be a form of this compound.

Experimental Protocol:

  • Sol Formation: Bismuth nitrate pentahydrate is dissolved in a solvent, often in the presence of a chelating agent like citric acid.[10] This forms a stable "sol." A surfactant such as polyethylene (B3416737) glycol (PEG) may be added to prevent agglomeration.[10]

  • Gelation: The sol is heated (e.g., at 80°C) to evaporate the solvent and promote condensation reactions, leading to the formation of a viscous "gel."[10]

  • Drying and Calcination: The gel is dried to remove residual solvent. Subsequent calcination at higher temperatures (e.g., 400-500°C) is typically performed to obtain crystalline bismuth oxide.[11][12] To obtain this compound, a lower-temperature heat treatment or direct use of the dried gel would be necessary.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the synthesis of nanoparticles and lead to more uniform particle sizes.[13][14]

Experimental Protocol:

  • Precursor Mixture: Bismuth nitrate pentahydrate is mixed with a solvent and, in some cases, a plant extract or other reducing/capping agents in a microwave-safe vessel.[13]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a specific power (e.g., 450W) for a short duration (e.g., 5 minutes).[13]

  • Purification: The resulting nanoparticles are collected and purified using standard washing procedures with water and ethanol.

Green Synthesis

This eco-friendly approach utilizes natural compounds found in plant extracts as reducing and capping agents, avoiding the need for harsh chemicals.[15][16]

Experimental Protocol:

  • Plant Extract Preparation: An aqueous extract is prepared by boiling a specific plant material (e.g., Mentha pulegium leaves) in deionized water.[16]

  • Synthesis: A solution of bismuth nitrate is mixed with the plant extract and heated (e.g., at 90°C).[16] The phytochemicals in the extract facilitate the formation of nanoparticles.

  • Purification and Annealing: The synthesized nanoparticles are washed and dried. A subsequent heating step may be employed to improve crystallinity.[16]

Quantitative Data Presentation

The following tables summarize key quantitative data from various synthesis methods for bismuth-based nanoparticles. It is important to note that many studies using bismuth nitrate as a precursor result in bismuth oxide or metallic bismuth nanoparticles, and this is reflected in the data.

Table 1: Synthesis Parameters for Bismuth-Based Nanoparticles

Synthesis MethodPrecursorSolvent/MediumTemperature (°C)TimeResulting NanoparticleReference
SolvothermalBismuth nitrate pentahydrateEthylene glycol2006 hBismuth (Bi)[17]
Sol-GelBismuth nitrate, Citric acidNitric acid solution80 (gelation), 500 (calcination)3 h (gelation)Bismuth Oxide (Bi₂O₃)[10]
Microwave-AssistedBismuth nitrate pentahydrateCitrus limon extract, NaOHMicrowave (450W)5 minBismuth (Bi)[13]
Green SynthesisBismuth nitrateMentha pulegium extract, Water9024 hBismuth Oxide (Bi₂O₃)[16]
HydrolysisBismuth nitrate pentahydrateUrea solution100-Basic Bismuth Nitrate[7]
Co-precipitationBismuth nitrateDeionized water, AmmoniaRoom Temperature5 min (microwave)Bismuth Oxide (BiO)[18]

Table 2: Characterization of Bismuth-Based Nanoparticles

Nanoparticle TypeSynthesis MethodAverage Size (nm)MorphologyZeta Potential (mV)Reference
Bismuth (Bi)Solvothermal75-103Spherical-[17]
Bismuth Oxide (Bi₂O₃)Sol-Gel< 20Homogeneous flakes-[10]
Bismuth (Bi)Microwave-Assisted35.56Spherical-[13]
Bismuth Oxide (Bi₂O₃)Co-precipitation50--[19]
Bi₂S₃@BSABiomineralization8.65 ± 1.6Spherical-36 ± 2[20]
Bi₂O₃Green Synthesis--+45.10[1]
Biogenic BismuthBacterial Synthesis40-120Spherical-[21]

Mechanisms of Action and Signaling Pathways

This compound nanoparticles are being investigated for several biomedical applications, most notably for their antimicrobial and anticancer activities.

Antibacterial Mechanism

Bismuth compounds, including this compound, exhibit broad-spectrum antibacterial activity. The nanoscale formulation is believed to enhance this effect. The proposed mechanisms include:

  • Direct Cell Wall Interaction: Bismuth nanoparticles can directly interact with the bacterial cell wall, disrupting its integrity and leading to cell lysis.[6]

  • Inhibition of Biofilm Formation: They have been shown to inhibit the formation of biofilms, which are a key factor in chronic infections and antibiotic resistance.[21][22]

  • Generation of Reactive Oxygen Species (ROS): Similar to their anticancer effects, bismuth nanoparticles can induce oxidative stress in bacteria, damaging cellular components.[6]

  • Metabolic Inhibition: Bismuth ions can interfere with essential bacterial metabolic pathways.

G Workflow of Antibacterial Action cluster_effects Cellular Effects BiNPs This compound Nanoparticles Interaction Direct interaction with cell wall and membrane BiNPs->Interaction Adhesion Bacteria Bacterial Cell Disruption Membrane Disruption & Permeability Increase Interaction->Disruption ROS_gen Reactive Oxygen Species (ROS) Generation Interaction->ROS_gen Induction of Biofilm_inhibition Inhibition of Biofilm Formation Interaction->Biofilm_inhibition Cell_death Bacterial Cell Death Disruption->Cell_death Oxidative_stress Oxidative Stress ROS_gen->Oxidative_stress Oxidative_stress->Cell_death G ROS-Mediated Radiosensitization Pathway cluster_cellular_response Cellular Response XRay X-ray Radiation BiNPs This compound Nanoparticles (in tumor cell) XRay->BiNPs Irradiation Sec_Electrons Emission of Secondary Electrons (e.g., Auger) BiNPs->Sec_Electrons causes ROS_gen Generation of Reactive Oxygen Species (ROS) Sec_Electrons->ROS_gen interacts with H₂O, O₂ DNA_damage DNA Damage ROS_gen->DNA_damage Protein_damage Protein & Lipid Damage ROS_gen->Protein_damage Apoptosis Apoptosis (Cancer Cell Death) DNA_damage->Apoptosis Protein_damage->Apoptosis

References

A Comprehensive Technical Guide to the Thermal Decomposition Mechanism of Bismuth Subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subnitrate, a basic bismuth nitrate (B79036), is a compound with significant applications in the pharmaceutical industry, primarily as an active ingredient in treatments for gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its chemical properties and behavior in physiological environments. Furthermore, its thermal stability and decomposition pathway are of critical importance for drug formulation, manufacturing, and storage, as well as for the synthesis of bismuth-based materials. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, detailing the experimental protocols used for its characterization and presenting key quantitative data.

The most commonly cited chemical formula for pharmaceutical-grade this compound is Bi₅O(OH)₉(NO₃)₄ .[1][2] However, it is important to note that "this compound" can refer to a range of basic bismuth nitrates with varying compositions. The thermal decomposition of these compounds proceeds through a series of complex, multi-step reactions, ultimately yielding bismuth(III) oxide (Bi₂O₃) as the final solid product.[3][4][5] Understanding these intermediate steps is crucial for controlling the properties of the final oxide product and ensuring the stability of pharmaceutical formulations.

Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a cascade of reactions involving dehydration, dehydroxylation, and denitration. The exact sequence and temperature ranges of these events can be influenced by factors such as heating rate, atmospheric conditions, and the specific crystalline structure of the starting material.

The generally accepted decomposition pathway involves the initial loss of water molecules, followed by the removal of hydroxide (B78521) groups and nitrate groups, leading to the formation of various intermediate bismuth oxynitrate species. The final stage is the decomposition of the last oxynitrate intermediate to form the stable α-polymorph of bismuth(III) oxide.[5]

dot

Caption: Generalized thermal decomposition pathway of this compound.

Quantitative Decomposition Data

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques used to obtain quantitative data on the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events.

The following table summarizes the key decomposition stages and corresponding mass losses for basic bismuth nitrates, which are structurally related to Bi₅O(OH)₉(NO₃)₄. It is important to note that the exact temperatures and mass losses can vary depending on the specific stoichiometry and experimental conditions.

Decomposition StageTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)Evolved Species
Dehydration & Dehydroxylation100 - 300VariableVariableH₂O
Initial Denitration300 - 450VariableVariableNO₂, O₂
Final Decomposition to Bi₂O₃450 - 600VariableVariableNO₂, O₂

Note: The variability in reported mass loss is due to the existence of different basic bismuth nitrate structures. The calculated values depend on the specific starting compound.

Experimental Protocols

Reproducible and accurate data on the thermal decomposition of this compound relies on well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol provides a general framework for conducting TGA-DTA analysis of this compound.

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous TGA-DTA instrument is used.

Experimental Workflow:

dot

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis start Weigh 5-10 mg of This compound powder place Place sample in an alumina (B75360) crucible start->place instrument Place crucible in TGA-DTA instrument place->instrument settings Set parameters: - Temp range: RT to 700°C - Heating rate: 10°C/min - Atmosphere: Air or N₂ - Flow rate: 50 mL/min instrument->settings run Initiate heating program and record TGA and DTA curves settings->run analyze Analyze data: - Identify decomposition steps - Calculate mass loss - Determine peak temperatures run->analyze

Caption: Workflow for TGA-DTA analysis of this compound.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound powder into a clean, tared alumina crucible.

  • Instrument Setup: Place the crucible containing the sample and an empty reference crucible (typically alumina) into the TGA-DTA instrument.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from room temperature to approximately 700°C.

    • Heating Rate: A typical heating rate is 10°C/min.

    • Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen) or in air to study oxidative decomposition. A typical flow rate is 50 mL/min.

  • Data Acquisition: Initiate the heating program and record the mass change (TGA curve) and the temperature difference (DTA curve) as a function of the sample temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step.

    • From the DTA curve, identify the temperatures of endothermic and exothermic peaks, which correspond to physical transitions (like melting or crystal structure changes) and chemical reactions (like decomposition), respectively.

In-situ X-ray Diffraction (XRD)

This protocol outlines the procedure for in-situ XRD analysis to identify the crystalline phases formed during the thermal decomposition of this compound.

Objective: To identify the intermediate and final crystalline products formed during thermal decomposition in real-time.

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber.

Experimental Workflow:

dot

Insitu_XRD_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis start Prepare a thin layer of This compound powder on the sample holder instrument Mount the sample holder in the high-temperature chamber of the X-ray diffractometer start->instrument settings Set heating program anddata acquisition parameters instrument->settings run Heat the sample and collect XRD patterns at regular temperature intervals settings->run analyze Analyze the series of XRD patterns to identify phase transformations as a function of temperature run->analyze

Caption: Workflow for in-situ XRD analysis of this compound decomposition.

Detailed Steps:

  • Sample Preparation: A small amount of this compound powder is thinly and evenly spread onto the sample holder of the high-temperature chamber.

  • Instrument Setup: The sample holder is mounted inside the high-temperature chamber of the X-ray diffractometer. The chamber is then sealed and the desired atmosphere (e.g., air or inert gas) is introduced.

  • Data Acquisition Program: A temperature program is set, typically with a ramp rate similar to that used in TGA-DTA experiments (e.g., 5-10°C/min). The XRD data collection is programmed to occur at specific temperature intervals or continuously as the temperature increases.

  • Data Collection: The heating program is initiated. The instrument collects a series of X-ray diffraction patterns as the sample is heated through its decomposition range.

  • Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This is done by comparing the experimental diffraction peaks with standard diffraction patterns from crystallographic databases (e.g., the ICDD PDF database). The evolution of the crystalline phases provides a detailed picture of the decomposition mechanism.

Key Intermediate Phases

In-situ XRD studies have been instrumental in identifying the crystalline intermediates formed during the thermal decomposition of basic bismuth nitrates.[5] While the exact intermediates can vary, some key structures that have been identified in the decomposition of related compounds include:

  • --INVALID-LINK--₆·H₂O: A hydrated basic bismuth nitrate that loses its water of crystallization at relatively low temperatures.[5]

  • --INVALID-LINK--₅·3H₂O: Another common basic bismuth nitrate that undergoes a distinct decomposition pathway.[5]

  • Amorphous Phases: At certain temperatures, the crystalline structure of the intermediates can break down, leading to the formation of amorphous or poorly crystalline phases before the final crystallization of α-Bi₂O₃.[5]

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that is critical to understand for its application in pharmaceuticals and materials science. This guide has outlined the fundamental decomposition pathway, provided a framework for quantitative analysis using TGA-DTA, and detailed the experimental protocols for key characterization techniques. By employing these methodologies, researchers, scientists, and drug development professionals can gain a deeper understanding of the thermal behavior of this compound, enabling better control over product quality, stability, and performance. The use of in-situ techniques like XRD is particularly valuable for elucidating the intricate details of the solid-state transformations that occur during decomposition.

References

An In-depth Technical Guide to the Solubility of Bismuth Subnitrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth subnitrate in organic solvents. Given the compound's prevalent use in pharmaceutical and chemical applications, a thorough understanding of its solubility characteristics is crucial for formulation development, synthesis, and quality control. This document synthesizes available data, presents a generalized experimental protocol for solubility determination, and offers visual representations of key processes.

Core Topic: this compound and Its Interaction with Organic Solvents

This compound, a basic bismuth nitrate (B79036) with a complex and variable structure often represented as Bi₅O(OH)₉(NO₃)₄, is a white, dense powder. Its interaction with solvents is largely dictated by its inorganic and ionic character. While it is known to be soluble in dilute mineral acids, its solubility in organic solvents is markedly limited.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolvent NameQualitative SolubilityCitation(s)
Alcohols Ethanol (B145695) (95-96%)Practically insoluble[1][2][3][4][5]
Alcohol (general)Insoluble / Practically insoluble[4][6][7][8]
Ethers Diethyl EtherPractically insoluble[1]
General Organic Organic SolventsInsoluble / Practically insoluble[9][10]

It is important to note that the related compound, bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), exhibits some solubility in acetone (B3395972) and glycerol, but is also practically insoluble in ethanol and ethyl acetate.[11][12][13] This distinction is critical, as the basic nature of this compound significantly reduces its interaction with non-polar and weakly polar organic solvents compared to the simple nitrate salt.

Experimental Protocols: Determining Solubility of Sparingly Soluble Inorganic Compounds

For researchers needing to quantify the low solubility of compounds like this compound, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of a sparingly soluble inorganic salt in an organic solvent.

Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask Method

1. Objective: To determine the concentration of a saturated solution of a sparingly soluble inorganic compound in a specified organic solvent at a controlled temperature.

2. Materials and Equipment:

  • This compound (or other inorganic salt) of known purity.

  • Organic solvent of appropriate grade (e.g., HPLC, ACS).

  • Temperature-controlled orbital shaker or water bath.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.

  • Scintillation vials or other suitable sealed containers.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or Atomic Absorption Spectroscopy (AAS).

  • Centrifuge.

3. Procedure:

  • Preparation:

    • Add an excess amount of the inorganic salt to a series of vials. The excess should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Accurately pipette a known volume of the organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach a plateau in concentration (e.g., sampling at 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter compatible with the organic solvent to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

    • If necessary, dilute the filtered sample with the appropriate solvent to a concentration within the analytical instrument's linear range.

  • Quantification:

    • Analyze the prepared samples using a validated analytical method (e.g., HPLC, ICP-MS, AAS) to determine the concentration of the dissolved salt.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the sample concentrations.

  • Data Analysis:

    • Calculate the solubility from the measured concentration, taking into account any dilution factors.

    • Report the results in appropriate units (e.g., mg/L, mol/L) and specify the temperature of the experiment.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Solubility Determination A Preparation of Vials (Excess Solute + Solvent) B Equilibration (Temp-Controlled Agitation) A->B Incubate C Sample Collection (Supernatant Withdrawal) B->C Post-Equilibrium D Phase Separation (Centrifugation / Filtration) C->D E Sample Dilution (If Necessary) D->E Clear Filtrate F Analytical Quantification (e.g., ICP-MS, HPLC) D->F Undiluted Filtrate E->F G Data Analysis (Solubility Calculation) F->G Concentration Data

Caption: General workflow for determining the solubility of a compound.

G Synthesis Pathway of this compound cluster_0 Acid Digestion cluster_1 Hydrolysis & Precipitation cluster_2 Purification A Bismuth Metal (Bi) C Bismuth Nitrate Solution Bi(NO₃)₃ A->C B Nitric Acid (HNO₃) B->C E Precipitation of This compound C->E D Addition of Water (H₂O) D->E F Washing & Drying E->F G Final Product Bi₅O(OH)₉(NO₃)₄ F->G

References

A Deep Dive into Bismuth Subnitrate: A Technical Guide to its Surface Chemistry and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the surface chemistry and characterization of bismuth subnitrate, a compound of significant interest in pharmaceutical research and development. This document details the material's surface properties, outlines key analytical techniques for its characterization, and explores its mechanism of action, particularly within gastrointestinal applications.

Introduction to this compound

This compound, a basic bismuth nitrate (B79036) with the approximate formula Bi₅O(OH)₉(NO₃)₄, is a white, slightly hygroscopic powder.[1] It has a long history of use in medicine, primarily for its gastrointestinal cytoprotective and antimicrobial properties.[2][3] In the acidic environment of the stomach, this compound forms a protective layer over the gastric mucosa, shielding it from acid and pepsin.[2][3] Furthermore, it exhibits direct antimicrobial activity, notably against Helicobacter pylori, a key bacterium implicated in peptic ulcer disease.[3][4] Its therapeutic effects are intrinsically linked to its surface chemistry and physical properties.

Surface Chemistry and Properties

The efficacy of this compound is largely dictated by its behavior at biological interfaces. When administered orally, it undergoes partial hydrolysis in the stomach, forming bismuth oxychloride and bismuth oxide.[2] These compounds create a protective, paste-like coating that adheres to the gastric mucosa, particularly at ulcer sites.[3][4] This barrier function is a critical aspect of its cytoprotective mechanism.

The surface of this compound particles also plays a crucial role in its antimicrobial activity. The gradual release of bismuth ions (Bi³⁺) from the particle surface is believed to be a key factor.[2] These ions can disrupt the bacterial cell wall and inhibit essential bacterial enzymes, such as urease in the case of H. pylori.[2]

Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development. The following characterization techniques are commonly employed to assess its structure, morphology, and surface properties.

Data Presentation

The following tables summarize key quantitative data obtained from the characterization of this compound and related bismuth compounds.

Table 1: Brunauer-Emmett-Teller (BET) Specific Surface Area

MaterialSpecific Surface Area (m²/g)Reference
This compound (BSN)212[5]
Bismuth Oxide (Bi₂O₃) Nanoparticles23 - 28[3]

Table 2: X-ray Diffraction (XRD) Data

MaterialCrystal SystemSpace GroupLattice Parameters (Å)Crystallite Size (nm)Reference
Bi₆O₅(OH)₃(NO₃)₅⋅2H₂ORhombohedralR3ma = 15.185, c = 15.834-[4]
α-Bi₂O₃Monoclinic--54[6]
Bi₂O₃ Nanoparticles---26.1 - 13.7[1]
Metallic BismuthRhombohedralR-3ma = 4.546, c = 11.862-[4]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Bismuth Compounds

CompoundBi 4f₇/₂ Binding Energy (eV)Bi 4f₅/₂ Binding Energy (eV)Oxidation StateReference
Bi₅O₇NO₃158.9163.9+3[3]
Bi₂O₃158.8164.16+3[7]
Metallic Bismuth157.3-0[8]
This compound Impurities162.7168.0-[3]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Brunauer-Emmett-Teller (BET) Specific Surface Area Analysis

Objective: To determine the specific surface area of this compound powder.

Methodology:

  • Sample Preparation (Degassing): A known mass of the this compound sample (typically 0.5 - 1.0 g) is placed in a glass sample tube. The sample is then degassed under vacuum or a continuous flow of an inert gas (e.g., nitrogen) at an elevated temperature (e.g., 80-200°C) for several hours to remove adsorbed contaminants and moisture.[5][9] The exact temperature and duration should be optimized to avoid thermal decomposition of the sample.

  • Analysis: The degassed sample tube is transferred to the analysis port of the BET instrument. The analysis is typically performed at cryogenic temperature (77 K, the boiling point of liquid nitrogen).[10]

  • Adsorption Isotherm: Nitrogen gas is introduced into the sample tube at a series of controlled pressures. The amount of gas adsorbed onto the sample surface at each pressure is measured.[9]

  • Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in a specific relative pressure (P/P₀) range (typically 0.05 to 0.35) to calculate the monolayer volume of adsorbed gas. From this, the specific surface area is determined.

X-ray Diffraction (XRD)

Objective: To determine the crystalline phase, lattice parameters, and crystallite size of this compound.

Methodology:

  • Sample Preparation: The this compound powder is gently ground using a mortar and pestle to ensure a fine and homogenous powder. The powder is then packed into a sample holder.[5]

  • Instrument Parameters: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: The sample is scanned over a 2θ range (e.g., 5° to 90°) with a specific step size (e.g., 0.02°) and dwell time.[4]

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

    • Lattice Parameters: The positions of the diffraction peaks are used to calculate the lattice parameters of the identified crystalline phase.

    • Crystallite Size: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the surface of this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mounted onto a sample holder using double-sided adhesive tape or pressed into a clean indium foil.[11][12] It is crucial to handle the sample with clean tools and in a clean environment to avoid surface contamination.[13] For air-sensitive samples, preparation and transfer to the XPS instrument should be done under an inert atmosphere.[14]

  • Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Source: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

  • Data Collection: The kinetic energy of the photoelectrons emitted from the sample surface is measured by an electron energy analyzer. Survey scans are first performed to identify all the elements present on the surface. High-resolution scans are then acquired for specific elements (e.g., Bi 4f, O 1s, N 1s) to determine their chemical states (binding energies).[3]

  • Data Analysis: The binding energies of the core-level peaks are determined and compared to literature values to identify the oxidation states and chemical environment of the elements. The peak areas can be used to quantify the elemental composition of the surface.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application & Analysis Synthesis This compound Synthesis BET BET (Surface Area) Synthesis->BET XRD XRD (Crystallinity) Synthesis->XRD XPS XPS (Surface Chemistry) Synthesis->XPS SEM_TEM SEM/TEM (Morphology) Synthesis->SEM_TEM Drug_Formulation Drug Formulation BET->Drug_Formulation XRD->Drug_Formulation XPS->Drug_Formulation SEM_TEM->Drug_Formulation In_Vitro_Testing In Vitro Testing Drug_Formulation->In_Vitro_Testing In_Vivo_Studies In Vivo Studies In_Vitro_Testing->In_Vivo_Studies

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

Mechanism_of_Action cluster_gastric_environment Gastric Environment cluster_protective_barrier Protective Barrier Formation cluster_antimicrobial_action Antimicrobial Action (vs. H. pylori) cluster_cytoprotective_effects Cellular Cytoprotective Effects Bismuth_Subnitrate This compound (Oral Administration) Gastric_Acid Gastric Acid (HCl) Protective_Layer Formation of a Protective Bismuth-Containing Layer Bismuth_Subnitrate->Protective_Layer Bi_Ion_Release Gradual Release of Bi³⁺ Ions Bismuth_Subnitrate->Bi_Ion_Release PGE2_Stimulation Stimulation of Prostaglandin E₂ (PGE₂) Synthesis Bismuth_Subnitrate->PGE2_Stimulation Mucus_Adherence Adherence to Gastric Mucosa (especially ulcer sites) Protective_Layer->Mucus_Adherence Pepsin_Inhibition Inhibition of Pepsin Activity Protective_Layer->Pepsin_Inhibition Mucus_Enhancement Enhancement of Mucus Viscosity and Production Protective_Layer->Mucus_Enhancement Cell_Wall_Disruption Bacterial Cell Wall Disruption Bi_Ion_Release->Cell_Wall_Disruption Urease_Inhibition Inhibition of Urease Enzyme Bi_Ion_Release->Urease_Inhibition Eradication Eradication of H. pylori Cell_Wall_Disruption->Eradication Urease_Inhibition->Eradication Increased_Blood_Flow Increased Mucosal Blood Flow PGE2_Stimulation->Increased_Blood_Flow Cell_Proliferation Stimulation of Epithelial Cell Proliferation PGE2_Stimulation->Cell_Proliferation

References

Controlling the Morphology of Bismuth Subnitrate Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for controlling the morphology of bismuth subnitrate crystals, a material of significant interest in the pharmaceutical and materials science fields. The precise control of crystal size, shape, and dimensionality is crucial for optimizing its properties for various applications, including drug delivery, catalysis, and cosmetics. This document details various synthesis methodologies, the influence of key experimental parameters on crystal morphology, and the underlying growth mechanisms.

Synthesis Methodologies and Morphological Control

The morphology of this compound crystals can be tailored through several synthesis techniques. The choice of method and the fine-tuning of reaction parameters allow for the production of diverse nanostructures, from nanoparticles and nanorods to more complex hierarchical architectures.

Electrochemical Synthesis

Electrochemical deposition is a powerful technique for synthesizing this compound with controlled morphology and composition. This method involves the electrodeposition of bismuth from an acidic solution of bismuth nitrate (B79036), followed by a thermal treatment. The morphology and crystal structure are highly dependent on the applied current density and the subsequent annealing temperature.[1][2][3][4]

Key Parameters and Their Effects:

  • Current Density: An increase in current density generally leads to a decrease in crystallinity. At lower current densities (e.g., 50 mA cm⁻²), highly crystalline structures are formed, composed of aggregated small particles forming larger, irregularly shaped crystals with smooth surfaces. As the current density increases (e.g., to 100-200 mA cm⁻²), the formation of large, well-defined crystals is less complete, resulting in smaller, sintered crystals.[1][4]

  • Thermal Treatment Temperature: The post-deposition thermal treatment temperature significantly impacts the final composition and morphology. At lower temperatures (e.g., 200 °C), basic bismuth nitrate (BBN) is the primary phase. As the temperature increases to 350 °C and 500 °C, the BBN undergoes oxidation, leading to the formation of bismuth oxide (Bi₂O₃) as the dominant phase.[1][5]

Quantitative Data Summary:

Current Density (mA cm⁻²)Resulting MorphologyBBN Weight %Bi₂O₃ Weight %Metallic Bi Weight %
50Aggregated larger crystals with smooth surfaces41.48%15.31%43.21%
100Less formed large crystals78.91%12.87%8.22%
200Sintered small crystals98.34%1.66%0.00%
Thermal Treatment Temperature (°C)Resulting Phase Composition
200Primarily Basic Bismuth Nitrate (BBN)
350A form of BBN and some Bi₂O₃
500Primarily monoclinic Bi₂O₃ with some orthorhombic bismuth oxide nitrate
Sonochemical Synthesis

Sonochemical methods utilize high-intensity ultrasound to induce the formation of nanostructured materials. The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to rapid chemical reactions and the formation of unique crystal morphologies.[2][3] This technique is known for its ability to produce nanoparticles with a narrow size distribution and high purity in a short reaction time.[3]

The general mechanism involves the generation, growth, and implosive collapse of bubbles in the liquid medium. This cavitation process generates extreme local conditions (temperatures around 5000 K and pressures up to 1000 atm), which drive the chemical reactions.[6][7] These conditions can also lead to particle fragmentation, influencing the final crystal size and distribution.[6]

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method for producing various nanomaterials. The direct interaction of microwaves with the reactants leads to uniform and rapid heating, which can significantly accelerate reaction rates and improve product purity. In the context of this compound, microwave irradiation, often in the presence of a catalyst like bismuth nitrate pentahydrate, can drive the synthesis in a very short time (1-3 minutes) under solvent-free conditions.[4][8][9]

The mechanism in microwave-assisted synthesis is primarily thermal, driven by the rapid and uniform heating of the reaction mixture. This can lead to a synergistic effect when combined with a catalyst, enhancing the reaction rate and yield.[4]

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is widely used to synthesize well-defined crystals and can control the morphology by adjusting parameters such as precursor concentration, temperature, reaction time, and the use of surfactants.[10][11] For instance, in the synthesis of bismuth titanate, a related bismuth compound, the concentration of bismuth nitrate precursor was found to be a critical factor in obtaining a pure product.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound crystals using the aforementioned techniques.

Electrochemical Synthesis Protocol[1]
  • Electrolyte Preparation: Dissolve bismuth nitrate in a 1.0 mol dm⁻³ nitric acid solution to a final concentration of 0.1 mol dm⁻³.

  • Electrode Preparation: Use a titanium sheet as the cathode (working electrode) and a stainless-steel sheet as the anode (counter electrode). Polish the electrodes with abrasive paper, degrease with detergent, and clean with ethanol.

  • Electrodeposition: Place the electrodes in a two-electrode cell with a 15 mm distance between them. Apply a constant current density (e.g., 50, 100, or 200 mA cm⁻²) for 3.5 minutes.

  • Thermal Treatment: After deposition, rinse the cathode with deionized water and dry it. Subject the deposit to thermal treatment in a furnace at a specific temperature (e.g., 200, 350, or 500 °C) for 90 minutes.

  • Product Collection: After cooling, the synthesized this compound can be scraped from the electrode.

Sonochemical Synthesis Protocol for Bismuth Sulfide Nanorods (as an illustrative example)[1][3]
  • Precursor Solution Preparation: Prepare an aqueous solution containing bismuth nitrate (e.g., 25 mM), a complexing agent like triethanolamine (B1662121) (TEA) (e.g., 50 mM), and a sulfur source like sodium thiosulfate (B1220275) (e.g., 100 mM).

  • Ultrasonic Irradiation: Immerse a high-intensity ultrasonic probe (e.g., 20 kHz, 60 W/cm²) directly into the 100 mL reaction solution.

  • Reaction: Expose the solution to ultrasound irradiation for a specified duration (e.g., 2 hours) under ambient air. The temperature may rise during the process.

  • Product Collection and Purification: After the reaction, cool the mixture to room temperature. Centrifuge the precipitate and wash it sequentially with 0.1 M HCl, distilled water, absolute ethanol, and acetone.

  • Drying: Dry the final product in the air at room temperature.

Microwave-Assisted Synthesis Protocol (Illustrative for 1,4-Dihydropyridines using Bismuth Nitrate Catalyst)[4][9]
  • Reactant Mixture: In a reaction vessel, mix the aldehyde (1 mmol), 1,3-dicarbonyl compound (2 mmol), and amine/ammonium acetate (B1210297) (1 mmol).

  • Catalyst Addition: Add bismuth nitrate pentahydrate (e.g., 5 mol%) to the mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 1-3 minutes under solvent-free conditions.

  • Workup: After the reaction is complete, the product can be isolated and purified using appropriate techniques such as chromatography.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and conceptual mechanisms involved in the synthesis of this compound crystals.

Electrochemical Synthesis Workflow

Electrochemical_Synthesis cluster_preparation Preparation cluster_process Process cluster_collection Collection prep_electrolyte Prepare Bi(NO3)3 in HNO3 electrodeposition Electrodeposition (Constant Current) prep_electrolyte->electrodeposition prep_electrodes Prepare Ti Cathode & SS Anode prep_electrodes->electrodeposition thermal_treatment Thermal Treatment (Furnace) electrodeposition->thermal_treatment collection Collect this compound thermal_treatment->collection

Caption: Workflow for the electrochemical synthesis of this compound.

Sonochemical Synthesis Conceptual Mechanism

Sonochemical_Mechanism ultrasound High-Intensity Ultrasound cavitation Acoustic Cavitation ultrasound->cavitation hot_spots Localized Hot Spots (High T & P) cavitation->hot_spots nucleation Rapid Nucleation hot_spots->nucleation precursors Bi(NO3)3 + Reagents precursors->nucleation Driven by growth Crystal Growth nucleation->growth nanoparticles This compound Nanoparticles growth->nanoparticles

Caption: Conceptual mechanism of sonochemical synthesis.

Factors Influencing this compound Morphology

Influencing_Factors cluster_params Synthesis Parameters morphology This compound Crystal Morphology precursor_conc Precursor Concentration precursor_conc->morphology ph pH of Solution ph->morphology temperature Temperature temperature->morphology time Reaction Time time->morphology additives Additives (Surfactants, etc.) additives->morphology

Caption: Key parameters influencing crystal morphology.

Conclusion

The ability to control the morphology of this compound crystals is paramount for tailoring their functional properties. This guide has outlined several effective synthesis strategies, including electrochemical, sonochemical, microwave-assisted, and hydrothermal methods. The provided experimental protocols and the summary of the influence of key parameters offer a solid foundation for researchers to produce this compound with desired characteristics. The visualization of workflows and mechanisms further aids in understanding the underlying principles of crystal formation. Future research should focus on elucidating the precise crystal growth mechanisms for each synthesis route and expanding the library of achievable morphologies with novel properties.

References

A Technical Guide to the Synthesis of Bismuth Subnitrate via Hydrolysis of Bismuth Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bismuth subnitrate, a compound of significant interest in the pharmaceutical industry for its antacid and anti-diarrheic properties.[1] The synthesis primarily involves the controlled hydrolysis of bismuth nitrate (B79036). This document outlines the core chemical principles, detailed experimental protocols, and quantitative data derived from various established methods.

Core Principles of Bismuth Nitrate Hydrolysis

The synthesis of this compound is predicated on the hydrolysis of bismuth(III) nitrate (Bi(NO₃)₃). In an aqueous solution, bismuth nitrate undergoes hydrolysis to form various basic bismuth nitrates, often referred to as this compound.[2][3] The general chemical formula for this compound can be represented as Bi₅O(OH)₉(NO₃)₄.[4] The reaction is sensitive to several factors, including pH, temperature, and the concentration of reactants, which dictate the composition and crystalline structure of the final product.[5]

The hydrolysis process can be summarized by the formation of polynuclear bismuth oxido clusters. For instance, studies have identified hexanuclear bismuth oxido nitrates with formulas such as --INVALID-LINK-- and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O as intermediates or final products depending on the reaction conditions.[2][3] The controlled addition of a base, such as sodium hydroxide (B78521) or urea, facilitates the hydrolysis by neutralizing the nitric acid produced, thereby driving the reaction towards the formation of the desired basic bismuth nitrate.[6][7]

Experimental Protocols for this compound Synthesis

Several methods for the synthesis of this compound have been reported, ranging from laboratory-scale preparations to industrial processes. Below are detailed protocols for two common approaches.

Synthesis from Metallic Bismuth

This industrial method involves the initial preparation of a bismuth nitrate solution from metallic bismuth, followed by hydrolysis.

Step 1: Preparation of Bismuth Nitrate Solution

  • In a suitable pressure vessel, combine metallic bismuth particles and industrial-grade nitric acid. The ratio of reactants and conditions can be varied (see Table 1).

  • Control the reaction temperature and pressure for a specified duration to facilitate the dissolution of bismuth and formation of bismuth nitrate.

  • After the reaction, separate the resulting bismuth nitrate solution from any solid residue.

Step 2: Hydrolysis and Precipitation of this compound

  • Transfer the bismuth nitrate solution to a separate reaction vessel.

  • Neutralize the solution by adding sodium hydroxide to a target pH of approximately 2.0.[8]

  • A dispersing agent, such as ethanol (B145695) (e.g., 1% of the expected product weight), can be added.[8]

  • The precipitated this compound is then washed, dewatered, and dried to obtain the final product.

Synthesis from Bismuth Oxide

This method utilizes bismuth oxide as the starting material, which reacts with nitric acid to form a bismuth nitrate solution that subsequently undergoes hydrolysis.

Step 1: Reaction of Bismuth Oxide with Nitric Acid

  • Add refined bismuth oxide powder (e.g., particle size ≤ 0.154mm) to a nitric acid solution.[9]

  • The reaction can be carried out in a ball or rod mill to enhance the reaction rate by continuously exposing fresh bismuth oxide surfaces.[9]

  • The reaction temperature is typically maintained between 5°C and 100°C, with reaction times ranging from 15 to 840 minutes.[9]

Step 2: Filtration and Product Recovery

  • After the reaction is complete, filter the mixture to separate the this compound precipitate from the filtrate.[9]

  • The obtained filtrate, containing residual bismuth and nitric acid, can be recycled in subsequent batches.[9]

  • The collected precipitate is dried to yield the final this compound product.

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Synthesis Parameters Starting from Metallic Bismuth [8]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Material
Metallic Bismuth (particle size)5 kg (5 mm)10 kg (10 mm)- (8 mm)
Nitric Acid (concentration)16.7 L (30%)11.7 L (60%)5.83 L (60%)
Mass Ratio (Bi:HNO₃)1.00.71:0.7
Reaction Conditions
Temperature140°C170°C170°C
Pressure1.0 MPa1.6 MPa1.6 MPa
Reaction Time1.5 hours1.0 hour1.0 hour
Intermediate Product: Bismuth Nitrate Solution
Volume17 L12 L5.5 L
Free Nitric Acid8%2%-
Bismuth Concentration254 g/L790 g/L-
Final Product
Yield6.3 kg--

Table 2: Product Specifications for this compound

ParameterSpecification
Bismuth (Bi) Content (dried)71.5% - 74.5%[10]
Loss on Drying≤ 3.0% (2g, 105°C, 2 hours)[10]
Chloride≤ 0.035%[11]
SulfateNo turbidity with barium nitrate TS[10]
Arsenic≤ 8 ppm[11]
Molecular FormulaBi₅O(OH)₉(NO₃)₄ or 4[BiNO₃(OH)₂]·BiO(OH)
AppearanceWhite or almost white powder
SolubilityPractically insoluble in water and alcohol

Visualizing the Synthesis Workflow and Chemical Pathways

The following diagrams illustrate the key processes in the synthesis of this compound.

experimental_workflow_metallic_bismuth cluster_step1 Step 1: Bismuth Nitrate Synthesis cluster_step2 Step 2: Hydrolysis & Precipitation MetallicBi Metallic Bismuth Reactor Pressure Reactor (140-170°C, 1.0-1.6 MPa) MetallicBi->Reactor NitricAcid Nitric Acid NitricAcid->Reactor BiNitrateSol Bismuth Nitrate Solution Reactor->BiNitrateSol Residue Solid Residue Reactor->Residue HydrolysisTank Hydrolysis Tank BiNitrateSol->HydrolysisTank Precipitate This compound (Precipitate) HydrolysisTank->Precipitate NaOH Sodium Hydroxide NaOH->HydrolysisTank Filtration Filtration/Washing Precipitate->Filtration Drying Drying Filtration->Drying FinalProduct This compound Product Drying->FinalProduct

Caption: Experimental workflow for this compound synthesis from metallic bismuth.

hydrolysis_pathway Bi3_aq Bi³⁺(aq) (from Bi(NO₃)₃ solution) H2O + H₂O (Hydrolysis) Bi3_aq->H2O Intermediate [Bi₆O₄(OH)₄]⁸⁺ Polynuclear Cationic Cluster H2O->Intermediate Base + Base (e.g., NaOH) - H⁺ Intermediate->Base NO3 + NO₃⁻ Intermediate->NO3 FinalProduct Bi₅O(OH)₉(NO₃)₄ (this compound Precipitate) NO3->FinalProduct

References

Phase-Controlled Synthesis of Bismuth Oxide from Bismuth Subnitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth oxide (Bi2O3) is a significant metal oxide semiconductor with a range of applications in solid oxide fuel cells, gas sensors, and photocatalysis, owing to its unique electronic and optical properties.[1][2] It exists in several crystalline polymorphs, with the monoclinic α-phase and the tetragonal β-phase being the most commonly studied. The α-Bi2O3 is the stable form at low temperatures, while the β-Bi2O3 is a metastable phase typically formed at higher temperatures, which can revert to the α-phase upon further heating.[3][4] The ability to selectively synthesize a specific phase is crucial, as the crystal structure dictates the material's properties and its efficacy in various applications. Bismuth subnitrate (Bi(NO3)3·5H2O or related basic nitrates) serves as a common and effective precursor for the synthesis of various bismuth compounds, including high-purity bismuth oxides.[1][5][6]

This technical guide provides an in-depth overview of the phase-controlled synthesis of α- and β-bismuth oxide from this compound and its derivatives. It details various synthesis methodologies, summarizes key experimental parameters in structured tables, and provides specific experimental protocols. Visual workflows are included to illustrate the logical relationships in phase selection.

Synthesis Methodologies and Phase Control

The selective formation of α-Bi2O3 or β-Bi2O3 from a this compound precursor is primarily governed by the chosen synthesis route and the precise control of experimental parameters. The most influential factors include calcination temperature, reaction pH, and the use of structure-directing agents or specific solvents in hydrothermal and solvothermal processes.

Thermal Decomposition (Calcination)

Direct calcination of this compound or its intermediate derivatives (like bismuth carbonate or tartrate) is a straightforward and effective method for synthesizing bismuth oxide. The final phase of the product is highly dependent on the calcination temperature.[7]

  • β-Bi2O3 (Tetragonal Phase): The metastable β-phase is typically formed at lower calcination temperatures. For instance, calcining a bismuth-based precursor at temperatures between 280°C and 350°C often yields phase-pure β-Bi2O3.[5][7][8]

  • α-Bi2O3 (Monoclinic Phase): The stable α-phase is obtained at higher calcination temperatures. Heating the precursor to 500°C or above generally results in the formation of pure α-Bi2O3, as the β-phase transforms into the more stable α-phase.[2][7][9]

Intermediates can also be used for phase control. For example, this compound can be converted to bismuth carbonate (Bi2O2CO3), which upon subsequent calcination, yields different phases of bismuth oxide depending on the temperature.[10][11][12]

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses offer excellent control over the crystallinity, size, and morphology of the resulting bismuth oxide particles. In these methods, the reaction is carried out in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent under elevated temperature and pressure in a sealed autoclave.

  • Influence of pH: The pH of the precursor solution is a critical parameter. Acidic conditions may lead to amorphous products, while alkaline conditions are generally required for the formation of crystalline α-Bi2O3. Phase-pure α-Bi2O3 has been successfully synthesized at a high pH of 13.[13]

  • Mineralizing Agents: The choice of mineralizing agent, such as sodium hydroxide (B78521) (NaOH) or ammonia, can influence the morphology of the final product, leading to structures like rods or sheets.[14]

  • Solvent: In solvothermal synthesis, the use of organic solvents like ethylene (B1197577) glycol can facilitate the formation of precursor nanosheets, which can then be calcined to obtain specific Bi2O3 phases.[8][15]

Co-precipitation and Sol-Gel Methods

Co-precipitation involves the precipitation of bismuth cations (from bismuth nitrate) as hydroxides or carbonates using a precipitating agent like KOH or NaOH, followed by calcination to obtain the oxide.[1][16] The sol-gel method involves the formation of a colloidal suspension (sol) that undergoes gelation to form a network (gel), which is then dried and calcined.[2][4][17] In both methods, the final phase is often determined by the calcination temperature applied to the intermediate product.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of α-Bi2O3 Nanoparticles[13]
  • Dissolve 0.02 M of bismuth nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) in a solution containing 1.12 M of sulfuric acid and 39.6 ml of double-distilled water.

  • Adjust the pH of the precursor solution to the desired value (e.g., 10, 11, 12, or 13) by adding a sodium hydroxide (NaOH) solution.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specified temperature and maintain it for a set duration.

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Filter the precipitate, wash it several times with deionized water and absolute ethanol (B145695).

  • Dry the final product in an oven. Phase-pure α-Bi2O3 is typically obtained at pH 13.[13]

Protocol 2: Synthesis of α- and β-Bi2O3 via Controlled Calcination[7]
  • Prepare a precursor via a hydrothermal method. For example, dissolve bismuth nitrate in a solvent and heat in an autoclave (e.g., at 140°C for 6-18 hours).

  • Wash and dry the hydrothermally synthesized precursor powder.

  • Divide the precursor powder into two batches for calcination.

  • To obtain β-Bi2O3 , calcine the first batch of the precursor in a furnace at 350°C .

  • To obtain α-Bi2O3 , calcine the second batch of the precursor at a higher temperature of 500°C .

  • The final crystal phase is determined solely by the calcination temperature.[7]

Protocol 3: Solvothermal Synthesis of Bi2O3 Nanoparticles[8]
  • Dissolve bismuth nitrate pentahydrate in ethylene glycol.

  • Add absolute ethanol to the solution under constant stirring for 1 hour to form a transparent solution.

  • Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 160°C and maintain for 10 hours.

  • After cooling to room temperature, filter the precipitates and wash them with deionized water and absolute ethanol.

  • Dry the resulting precursor powder.

  • Calcination of this precursor at 300°C yields β-Bi2O3, while calcination at 350°C yields α-Bi2O3.[8]

Data Presentation

The following tables summarize the quantitative data from various synthesis methods, highlighting the key parameters that control the formation of different bismuth oxide phases.

Table 1: Synthesis Parameters for Phase-Controlled Bi2O3

Synthesis Method Precursor Temperature (°C) Time (h) pH Additives / Solvent Resulting Phase Reference(s)
Hydrothermal Bi(NO3)3·5H2O - - 13 NaOH α-Bi2O3 [13]
Hydrothermal Bi(NO3)3·5H2O - - 10 NaOH Bismuth Hydroxide [13]
Hydrothermal + Calcination Bismuth Precursor 350 (Calcination) - - - β-Bi2O3 [7]
Hydrothermal + Calcination Bismuth Precursor 500 (Calcination) - - - α-Bi2O3 [7]
Solvothermal + Calcination Bi(NO3)3·5H2O 120 (Solvothermal) / 300 (Calcination) 10 - Ethylene Glycol β-Bi2O3 [8][18]
Solvothermal + Calcination Bi(NO3)3·5H2O 120 (Solvothermal) / 350 (Calcination) 10 - Ethylene Glycol α-Bi2O3 [8][18]
Co-precipitation + Calcination Bi(NO3)3·5H2O 500 (Calcination) 2 >12 KOH α-Bi2O3 [1]
Sol-Gel + Calcination Bi(NO3)3·5H2O 700 (Calcination) 4 - Citric Acid, PEG 6000 α-Bi2O3 [2]
Sol-Gel + Calcination Bi(NO3)3·5H2O 500 (Calcination) 5 - Citric Acid α-Bi2O3 + γ-Bi2O3 [4][17]

| Thermal Decomposition | Bismuth Tartrate | 280 | 6 | - | - | β-Bi2O3 |[5] |

Table 2: Physicochemical Properties of Synthesized Bi2O3 Polymorphs

Phase Synthesis Method Morphology Particle/Crystallite Size (nm) Band Gap (eV) Reference(s)
α-Bi2O3 Hydrothermal Homogeneous particles ~25 (at low pH) 2.91 [1][13]
α-Bi2O3 Solvothermal + Calcination Nanoparticles ~100 - [8]
α-Bi2O3 Co-precipitation + Calcination Rod-like 54 2.64 [1][16]
α-Bi2O3 Calcination of Bi2O2CO3 Coral-like - 2.56 [10][12]
β-Bi2O3 Solvothermal + Calcination Nanoparticles ~50 - [8]

| β-Bi2O3 | Calcination of Bi2O2CO3 | Nanoparticles | - | 2.2 |[10][12] |

Visualization of Synthesis Workflows

The following diagrams illustrate the decision pathways for synthesizing specific phases of bismuth oxide.

G cluster_start Starting Precursor cluster_routes Primary Synthesis Routes cluster_products Final Products Precursor This compound (or Bi(NO3)3·5H2O) Calcination Direct / Indirect Calcination Precursor->Calcination Heat Hydrothermal Hydrothermal / Solvothermal Precursor->Hydrothermal Solvent, Pressure, Heat Alpha α-Bi2O3 (Monoclinic) Calcination->Alpha High Temp. (e.g., > 500°C) Beta β-Bi2O3 (Tetragonal) Calcination->Beta Low Temp. (e.g., ~300-400°C) Hydrothermal->Alpha High pH (e.g., pH 13)

Caption: General synthesis pathways from this compound to α- and β-Bi2O3.

G cluster_calcination Controlled Calcination Precursor Bismuth-based Precursor (e.g., from Hydrolysis of Subnitrate, Bi2O2CO3, Tartrate) LowTemp Calcination ~300 - 350°C Precursor->LowTemp HighTemp Calcination ~500 - 700°C Precursor->HighTemp Beta β-Bi2O3 (Metastable Phase) LowTemp->Beta Alpha α-Bi2O3 (Stable Phase) HighTemp->Alpha Beta->HighTemp Further Heating

Caption: Phase control of bismuth oxide via calcination temperature.

G cluster_process Hydrothermal Process Parameters Precursor This compound Solution HighpH High Alkalinity (e.g., pH 13 with NaOH) Precursor->HighpH LowpH Low / Acidic pH (e.g., pH < 7) Precursor->LowpH Mineralizer Mineralizing Agent (e.g., NH3·H2O) Precursor->Mineralizer Alpha Crystalline α-Bi2O3 HighpH->Alpha Amorphous Amorphous Product LowpH->Amorphous Morphology Controlled Morphology (e.g., Sheets, Rods) Mineralizer->Morphology

Caption: Influence of pH and additives in hydrothermal synthesis of Bi2O3.

References

Spectroscopic Properties of Bismuth Subnitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of bismuth subnitrate compounds. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these materials. This guide details the characteristic spectroscopic signatures obtained through various analytical techniques, provides standardized experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction to this compound and Its Spectroscopic Characterization

This compound, a variable mixture of bismuth oxynitrates, is a compound of significant interest in the pharmaceutical and materials science fields. Its therapeutic applications, particularly in gastroenterology, and its role as a precursor in the synthesis of other bismuth-containing materials necessitate a thorough understanding of its physicochemical properties. Spectroscopic techniques are pivotal in elucidating the structural and electronic characteristics of this compound, ensuring quality control, and understanding its interactions in various matrices.

This guide focuses on four primary spectroscopic methods: Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will provide a summary of the key spectroscopic features, a table of quantitative data, and a detailed experimental protocol.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular structure of this compound. The presence of nitrate (B79036) (NO₃⁻), hydroxyl (OH⁻), and bismuth-oxygen (B8504807) (Bi-O) bonds gives rise to characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound reveals distinct absorption bands corresponding to the vibrational modes of its constituent ions. The broadness of the O-H stretching band is indicative of hydrogen bonding within the structure. The nitrate bands are particularly informative for identifying the coordination environment of the nitrate ions.

Table 1: Summary of FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
3200-3600O-H stretching vibrations of hydroxyl groups and water molecules[1]
1200-1700Asymmetric stretching vibrations of the nitrate group (NO₃⁻)[1]
1300-1400Asymmetric stretching vibration of the N-O bond[1]
~1380Bi-OH bending vibrations[2]
1000-1100Symmetric stretching vibrations of the nitrate group[1]
800-850Bending out-of-plane vibrations of the nitrate group[1]
844-845Bi-O-Bi bond vibrations[1][3]
650-700Bi-O stretching vibrations[1]
424Stretching mode of Bi-O[3]
Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations and the low-frequency modes involving the heavy bismuth atom. The Raman spectrum of this compound is characterized by strong bands related to the nitrate group and Bi-O vibrations.

Table 2: Summary of Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
~1026Unconverted bismuth nitrate pentahydrate[4]
410-825GeO₄ modes (in bismuth germanate synthesized from bismuth nitrate precursor)[5]
72-73Shifted peak from BGO crystal (in sample prepared from bismuth nitrate precursor)[5]

Note: Specific Raman data for pure this compound is less commonly reported in detail in the reviewed literature; some data is inferred from studies where it is a precursor.

Experimental Protocols for Vibrational Spectroscopy

Experimental_Workflow_Vibrational_Spectroscopy Experimental Workflow for Vibrational Spectroscopy cluster_sample_prep Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis Sample This compound Powder Grinding Grind with KBr (for FT-IR) Sample->Grinding Direct Place powder on sample holder (for Raman) Sample->Direct Pellet Press into a transparent pellet Grinding->Pellet FTIR_Instrument FT-IR Spectrometer Pellet->FTIR_Instrument Raman_Instrument Raman Spectrometer Direct->Raman_Instrument FTIR_Acquisition Acquire Spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) FTIR_Instrument->FTIR_Acquisition FTIR_Data FT-IR Spectrum FTIR_Acquisition->FTIR_Data Peak_Assignment Peak Identification and Assignment FTIR_Data->Peak_Assignment Raman_Acquisition Acquire Spectrum (e.g., 532 nm laser, 10-1200 cm⁻¹ range) Raman_Instrument->Raman_Acquisition Raman_Data Raman Spectrum Raman_Acquisition->Raman_Data Raman_Data->Peak_Assignment Comparison Comparison with Literature Data Peak_Assignment->Comparison Interpretation Structural Interpretation Comparison->Interpretation

Vibrational Spectroscopy Workflow

FT-IR Spectroscopy Protocol:

  • Sample Preparation:

    • For transmission measurements, the solid this compound sample is typically mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100 (sample:KBr).

    • The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity and reduce scattering.

    • The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be directly placed on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • An FT-IR spectrometer is used for analysis.

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

    • The sample pellet is placed in the sample holder.

    • Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy Protocol:

  • Sample Preparation:

    • A small amount of the this compound powder is placed on a microscope slide or in a sample holder. No special preparation is usually required.

  • Instrumentation and Data Acquisition:

    • A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

    • The laser is focused on the sample.

    • The Raman scattering is collected and analyzed.

    • Spectra are typically recorded over a Raman shift range of 100-3500 cm⁻¹.

    • The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present in this compound. The core level spectra of Bi, O, and N are of particular interest.

The Bi 4f spectrum typically shows two peaks, Bi 4f₇/₂ and Bi 4f₅/₂, due to spin-orbit coupling. The binding energies of these peaks are characteristic of the Bi³⁺ oxidation state. The O 1s spectrum can be deconvoluted to distinguish between Bi-O bonds, hydroxyl groups, and nitrate species. The N 1s spectrum corresponds to the nitrate group.

Table 3: Summary of XPS Data for this compound and Related Compounds

ElementCore LevelBinding Energy (eV)AssignmentReference
Bi4f₇/₂158.8 - 158.9Bi³⁺[6][7]
Bi4f₅/₂163.9 - 164.5Bi³⁺[6][7]
O1s~529.8Bi-O bonds[7]
O1s~531Hydroxide (OH⁻)[7]
O1s~533Nitrate (NO₃⁻)[7]
N1s~407Nitrate (NO₃⁻)-
C1s~284.8Adventitious Carbon (for calibration)[7]

Note: N 1s binding energy for this compound is less frequently reported but is expected in this region for nitrate compounds.

Experimental Protocol for XPS

Experimental_Workflow_XPS Experimental Workflow for XPS Analysis cluster_sample_prep Sample Preparation cluster_xps_analysis XPS Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Powder Mounting Mount on a sample holder using double-sided carbon tape Sample->Mounting UHV Introduce sample into Ultra-High Vacuum (UHV) chamber Mounting->UHV Xray Irradiate with monochromatic X-rays (e.g., Al Kα) UHV->Xray Detection Detect and analyze kinetic energy of photoelectrons Xray->Detection Survey Acquire Survey Spectrum (wide energy range) Detection->Survey HighRes Acquire High-Resolution Spectra for Bi 4f, O 1s, N 1s, C 1s Detection->HighRes Interpretation Determine elemental composition and chemical states Survey->Interpretation Calibration Calibrate binding energy scale (C 1s at 284.8 eV) HighRes->Calibration Deconvolution Peak fitting and deconvolution of high-resolution spectra Calibration->Deconvolution Deconvolution->Interpretation

XPS Analysis Workflow
  • Sample Preparation:

    • A small amount of the this compound powder is mounted on a sample holder using double-sided, conductive carbon tape.

    • The sample is pressed gently to ensure a flat surface and good adhesion.

  • Instrumentation and Data Acquisition:

    • The sample holder is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV).

    • A survey scan is first performed over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.

    • High-resolution spectra are then acquired for the specific core levels of interest (Bi 4f, O 1s, N 1s, and C 1s).

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution spectra are analyzed by fitting the peaks with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies, peak areas, and full width at half maximum (FWHM).

    • The elemental composition is calculated from the peak areas using relative sensitivity factors.

    • The chemical states of the elements are determined by comparing the measured binding energies with literature values for known compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic properties of this compound, particularly its optical band gap. As a wide band gap material, this compound typically exhibits absorption in the UV region. The absorption edge can be used to estimate the band gap energy.

Table 4: Summary of UV-Vis Spectroscopic Data for Bismuth-Containing Nanomaterials

MaterialAbsorption Maximum (λₘₐₓ) (nm)Reference
Bismuth Subsalicylate Nanoparticles~270-280[8]
Bismuth Oxide Nanoparticles~272[9]

Note: Specific λₘₐₓ for this compound is not consistently reported and may vary depending on particle size and synthesis method. The primary use of UV-Vis for this compound is often to determine the optical band gap from the absorption edge.

Experimental Protocol for UV-Vis Spectroscopy (Diffuse Reflectance)
  • Sample Preparation:

    • For solid samples, diffuse reflectance spectroscopy (DRS) is the most common UV-Vis technique.

    • The this compound powder is packed into a sample holder. Barium sulfate (B86663) (BaSO₄) is often used as a reference standard.

  • Instrumentation and Data Acquisition:

    • A UV-Vis spectrophotometer equipped with an integrating sphere is used.

    • A baseline is recorded using the BaSO₄ reference.

    • The diffuse reflectance spectrum of the sample is recorded over a wavelength range of, for example, 200-800 nm.

  • Data Analysis:

    • The reflectance data (R) is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

    • The optical band gap (Eg) is determined by plotting (F(R)hν)² versus hν (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis (Tauc plot).

Conclusion

The spectroscopic characterization of this compound provides critical insights into its structure, composition, and electronic properties. FT-IR and Raman spectroscopy are powerful tools for identifying the vibrational modes of the nitrate, hydroxyl, and Bi-O functional groups. XPS offers detailed information on the elemental composition and oxidation states at the surface. UV-Vis spectroscopy is primarily used to determine the optical band gap. The standardized protocols and compiled data in this guide serve as a valuable resource for researchers and professionals, facilitating consistent and accurate characterization of this compound compounds in various applications.

References

Unveiling the Electronic Landscape: A Theoretical Exploration of Bismuth Subnitrate's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Deep Dive into the Quantum Mechanical Framework of a Promising Pharmaceutical Agent

Bismuth subnitrate, a compound with a long history of medicinal use, continues to be a subject of scientific inquiry due to its therapeutic properties. Understanding its fundamental electronic structure is paramount for elucidating its mechanism of action and for the rational design of new bismuth-based pharmaceuticals. This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of this compound and its closely related analogues, offering a valuable resource for researchers in materials science, chemistry, and drug development.

While direct theoretical studies on the precise Bi₅O(OH)₉(NO₃)₄ stoichiometry are limited in publicly accessible literature, valuable insights can be gleaned from computational analyses of structurally and chemically similar bismuth oxynitrates, particularly Bi₅O₇NO₃. These studies, primarily employing Density Functional Theory (DFT), provide a robust framework for understanding the electronic properties that govern the behavior of this class of materials.

Quantitative Electronic Structure Data

The electronic properties of bismuth oxynitrates are characterized by their semiconductor nature, with band gap energies that are crucial for their potential photocatalytic and biological activities. The following table summarizes key quantitative data obtained from theoretical calculations on Bi₅O₇NO₃, which serves as a pertinent model for understanding this compound.

ParameterValue(s)Computational MethodSource
Band Gap (Eg) 2.84 eV, 3.66 eVDFT (Generalized Gradient Approximation)[1][2]
Band Gap Type DirectDFT (Generalized Gradient Approximation)[1][2]

Theoretical and Experimental Methodologies

The investigation of the electronic structure of bismuth compounds relies on a synergistic approach combining computational modeling and experimental characterization.

Computational Protocols: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting the electronic properties of complex materials like this compound. A typical computational workflow is outlined below.

DFT_Workflow cluster_setup Model Setup cluster_calculation Calculation cluster_analysis Analysis crystal_structure Crystal Structure Input (e.g., from XRD data) functional_selection Exchange-Correlation Functional Selection (e.g., PBE, BLYP, HCTH/407) crystal_structure->functional_selection geometry_optimization Geometry Optimization functional_selection->geometry_optimization electronic_structure Electronic Structure Calculation (Band Structure, DOS) geometry_optimization->electronic_structure band_gap Band Gap Analysis electronic_structure->band_gap dos Density of States (DOS) Analysis electronic_structure->dos orbital_contribution Orbital Contribution Analysis dos->orbital_contribution

Caption: A generalized workflow for DFT calculations of bismuth oxynitrates.

Detailed Steps:

  • Crystal Structure Definition: The calculation begins with the input of the crystal structure. For this compound, this is a complex arrangement, often described as containing [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ polycations.[3] Experimental data from X-ray Diffraction (XRD) is crucial for an accurate starting model.

  • Selection of Exchange-Correlation Functional: The choice of the exchange-correlation functional within DFT is critical for the accuracy of the results. The Generalized Gradient Approximation (GGA), with functionals such as PBE, BLYP, and HCTH/407, has been successfully applied to bismuth oxynitrates.[1][4]

  • Geometry Optimization: The atomic positions and lattice parameters of the input structure are relaxed to find the minimum energy configuration.

  • Electronic Structure Calculation: Once the geometry is optimized, the electronic band structure and the Density of States (DOS) are calculated. This step reveals the energy levels that electrons can occupy and provides the band gap value.

  • Analysis of Results: The calculated band structure determines whether the material is a direct or indirect band gap semiconductor. The DOS provides information about the contribution of different atomic orbitals (e.g., Bi 6p, O 2p) to the valence and conduction bands.

Experimental Protocols for Validation

Experimental techniques are essential for validating the theoretical predictions and providing a complete picture of the electronic structure.

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical oxidation states of the constituent elements.

  • Methodology: A sample of this compound is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated. The binding energies of Bi 4f, O 1s, and N 1s peaks provide information about the chemical environment of these atoms. For instance, the Bi 4f peaks for Bi₂O₃ are typically found around 159 eV.[5]

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS):

  • Purpose: To experimentally determine the optical band gap of the material.

  • Methodology: The sample is illuminated with light of varying wavelengths, and the amount of diffusely reflected light is measured. The absorption data can be used to construct a Tauc plot, which allows for the extrapolation of the band gap energy. This experimental value can then be compared with the theoretically calculated band gap.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_validation Validation synthesis This compound Synthesis (e.g., Hydrolysis of Bismuth Nitrate) xrd XRD (Crystal Structure) synthesis->xrd xps XPS (Chemical State) synthesis->xps uv_vis UV-Vis DRS (Optical Band Gap) synthesis->uv_vis comparison Comparison with DFT Results xrd->comparison xps->comparison uv_vis->comparison

Caption: Workflow for experimental validation of theoretical electronic structure.

Signaling Pathways and Logical Relationships

The electronic structure of this compound is intrinsically linked to its potential applications, such as in photocatalysis, which can be relevant to its biological activity through the generation of reactive oxygen species (ROS).

Photocatalysis_Pathway light Light Absorption (hν ≥ Eg) excitation Electron-Hole Pair Generation (e⁻ + h⁺) light->excitation vb Valence Band (VB) excitation->vb h⁺ cb Conduction Band (CB) excitation->cb e⁻ oxidation Oxidation Reactions (e.g., H₂O → •OH) vb->oxidation reduction Reduction Reactions (e.g., O₂ → O₂⁻) cb->reduction ros Reactive Oxygen Species (ROS) reduction->ros oxidation->ros

References

Methodological & Application

Application Notes: Bismuth Subnitrate as a Heterogeneous Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subnitrate (Bi₅O(OH)₉(NO₃)₄) is an inexpensive, non-toxic, and environmentally benign compound that is gaining significant attention as a heterogeneous Lewis acid catalyst in organic synthesis.[1][2] Its practical insolubility in most organic solvents, stability in air, and ease of handling make it a sustainable alternative to many traditional homogeneous or heavy-metal catalysts.[1][3] As a heterogeneous catalyst, this compound offers significant practical advantages, including straightforward product isolation and facile catalyst recovery and reusability, aligning with the principles of green chemistry.[3][4] These properties make it a valuable tool for developing cleaner, more efficient, and economically viable synthetic methodologies.

Acetalization and Ketalization of Carbonyl Compounds

The protection of carbonyl groups as acetals or ketals is a fundamental transformation in multi-step organic synthesis. This compound serves as a highly efficient and reusable catalyst for this reaction, promoting the condensation of aldehydes and ketones with diols under mild conditions.[4] The catalyst's performance is attributed to its Lewis acidity.[4]

General Reaction Scheme
R(R')C=O + HO-(CH₂₎ₙ-OH R(R')C(O-(CH₂₎ₙ-O)
Experimental Protocol: Ketalization of Cyclohexanone (B45756)
  • Reaction Setup : To a round-bottom flask, add cyclohexanone (0.1 mol, 9.81 g), ethylene (B1197577) glycol (0.15 mol, 9.31 g), and cyclohexane (B81311) (15 mL) as an entrainer.[4]

  • Catalyst Addition : Add this compound (0.25 g).[4]

  • Reaction Conditions : Heat the mixture to 82 °C and stir for 30 minutes.[4]

  • Work-up and Isolation : After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. The solid catalyst can be separated by simple filtration.[4] The filtrate is then subjected to standard purification procedures, such as distillation or chromatography, to isolate the desired ketal.

Quantitative Data: Catalyst Comparison and Reusability

This compound demonstrates high activity, comparable to other bismuth salts, and superior to several common solid acids.[4]

Table 1: Catalyst Performance in the Ketalization of Cyclohexanone with Ethylene Glycol [4]

EntryCatalyst (0.85 mmol Bi³⁺)Conversion (%)Selectivity (%)Yield (%)
1None15.410015.4
2This compound 94.5 100 94.5
3Bismuth nitrate95.110095.1
4Bismuth carbonate88.210088.2
5Bismuth trichloride86.810086.8
6Bismuth oxide15.910015.9
7Amberlyst-1573.910073.9
8H-ZSM-529.310029.3

Reaction Conditions: Cyclohexanone (0.1 mol), ethylene glycol (0.15 mol), cyclohexane (15 mL), 82 °C, 0.5 h.

The catalyst's reusability is a key advantage. It can be recovered and reused for multiple cycles without a significant drop in activity.[4]

Table 2: this compound Reusability in Cyclohexanone Ketalization [4]

CycleConversion (%)
194.5
293.8
394.1
493.5
593.2

Experimental Workflow: Carbonyl Protection

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine Carbonyl, Diol & Solvent B 2. Add this compound (Catalyst) A->B C 3. Heat and Stir (e.g., 82°C, 30 min) B->C D 4. Cool to RT C->D E 5. Filter to Recover Catalyst D->E F 6. Purify Filtrate E->F G Isolated Acetal/Ketal F->G G A Reaction Mixture (Product + Catalyst) B Filter A->B C Wash Catalyst (with appropriate solvent) B->C Solid Catalyst F Filtrate (Product in Solution) B->F Liquid Phase D Dry Catalyst (e.g., 105°C, 3h) C->D E Reuse Catalyst D->E E->A Next Reaction Cycle

References

Application Notes and Protocols: Photocatalytic Activity of Bismuth Subnitrate for Pollutant Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subnitrate, also referred to as basic bismuth nitrate (B79036) or bismuth oxynitrate, is a class of inorganic compounds demonstrating significant potential as a photocatalyst for the degradation of organic pollutants in aqueous solutions.[1][2] These materials are attractive due to their non-toxicity, low cost, chemical stability, and effective performance under UV and visible light irradiation.[2][3] The photocatalytic activity stems from the unique electronic structure of bismuth-based semiconductors, where the valence band is formed by the hybridization of Bi 6s and O 2p orbitals, leading to a suitable bandgap for absorbing light and generating reactive oxygen species (ROS).[2][3]

This document provides detailed protocols for the synthesis of this compound, its characterization, and the evaluation of its photocatalytic activity against model pollutants.

Nomenclature Note: The term "this compound" can refer to various chemical structures. Common forms include Bi₅O(OH)₉(NO₃)₄, --INVALID-LINK--₄·2H₂O, and --INVALID-LINK--₅·3H₂O.[4][5][6] This document will use the general term, specifying the formula where available.

Experimental Protocols

Synthesis of this compound/Oxynitrate

Several methods can be employed to synthesize this compound with varying morphologies and photocatalytic activities. The hydrothermal method is common for producing crystalline materials with controlled structures.[3]

Protocol 2.1.1: Hydrothermal Synthesis of Bismuth Oxynitrate [7]

This protocol is adapted from the synthesis of a layered bismuth oxynitrate.

  • Precursor Solution Preparation: Dissolve 2 mmol of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 40 mL of deionized water with vigorous stirring.

  • pH Adjustment: Adjust the pH of the precursor solution to a desired value (e.g., 5.0) by adding a NaOH solution. The pH is a critical parameter influencing the final product's structure and activity.[7]

  • Hydrothermal Reaction: Transfer the resulting suspension into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 120°C for 24 hours.

  • Product Collection: After the reaction, allow the autoclave to cool to room temperature naturally.

  • Washing: Collect the white precipitate by centrifugation. Wash the product repeatedly with deionized water and then with absolute ethanol (B145695) to remove any residual ions.

  • Drying: Dry the final product in an oven at 60°C for 12 hours.

Protocol 2.1.2: Room Temperature Synthesis of Basic Bismuth Nitrate [6]

This method allows for the synthesis of --INVALID-LINK--₄·2H₂O at ambient temperature.

  • Precursor Solution: Dissolve 4 mmol of Bi(NO₃)₃·5H₂O in 10 mL of 2-methoxyethanol.

  • Base Addition: In a separate beaker, dissolve a base (e.g., 40 mmol of hexamethylenetetramine - HMTA) in 70 mL of deionized water.

  • Precipitation: Slowly add the bismuth nitrate solution to the base solution under vigorous magnetic stirring.

  • Aging: Continue stirring the resulting white suspension for 5 hours at room temperature.

  • Washing and Drying: Collect the precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry at 60°C overnight.

Catalyst Characterization

To understand the physical and chemical properties of the synthesized this compound, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal phase, structure, and crystallite size.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, particle shape, and size.

  • Transmission Electron Microscopy (TEM): For detailed microstructural analysis, including lattice fringes and particle dimensions.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap energy of the material.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present on the catalyst's surface, such as nitrate (-NO₃) and hydroxyl (-OH) groups.[9]

Protocol for Photocatalytic Activity Evaluation

This protocol describes a standard procedure for assessing the photocatalytic performance of this compound using the degradation of a model organic dye, such as Rhodamine B (RhB).

  • Catalyst Suspension: Disperse a specific amount of the synthesized this compound powder (e.g., 50 mg) into an aqueous solution of the pollutant (e.g., 50 mL of 10 mg/L RhB).[10]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.[11] Take an initial sample (t=0) at the end of this period.

  • Photocatalytic Reaction: Irradiate the suspension using a light source (e.g., a 300W Xenon lamp to simulate sunlight or a UV lamp). Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw aliquots (approx. 3 mL) of the suspension.

  • Sample Analysis: Immediately centrifuge the withdrawn aliquots to separate the photocatalyst particles. Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (e.g., 554 nm for RhB).[11]

  • Data Analysis: Calculate the degradation efficiency (%) using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100 where C₀ is the initial concentration after equilibrium and Cₜ is the concentration at time t. The reaction kinetics can often be modeled using a pseudo-first-order equation: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.

Data Presentation

The performance of this compound photocatalysts reported in the literature is summarized below.

PhotocatalystTarget PollutantCatalyst DosageLight SourceDegradation / Rate Constant (k)Reference
Bismuth Oxynitrate (pH 5 synth.)Methylene Blue1 g/L300W Xenon Lampk = 0.05 min⁻¹[7]
Bi/BBN CompositeRhodamine BNot specifiedUV-C (6W)>95% in 30 min[12]
--INVALID-LINK--₄·2H₂ORhodamine B1 g/LHigh-pressure Hg Lamp100% in 4 min[6]
Basic Bismuth Nitrate/BiVO₄Rhodamine B0.5 g/L300W Xenon Lamp~98% in 120 min[13]

Visualized Workflows and Mechanisms

Synthesis and Experimental Workflow

The following diagram illustrates the general workflow from catalyst synthesis to performance evaluation.

G cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_photocatalysis Photocatalytic Degradation s1 Prepare Bi(NO₃)₃·5H₂O Precursor Solution s2 Adjust pH with Base (e.g., NaOH, HMTA) s1->s2 s3 Reaction (Hydrothermal or Room Temp) s2->s3 s4 Wash & Dry Final Product s3->s4 c1 XRD, SEM, TEM, UV-Vis DRS, FTIR s4->c1 p1 Disperse Catalyst in Pollutant Solution s4->p1 p2 Stir in Dark (Adsorption Equilibrium) p1->p2 p3 Irradiate with Light (UV/Visible) p2->p3 p4 Analyze Samples via UV-Vis Spectrophotometry p3->p4

Caption: General workflow for synthesis and evaluation.

Photocatalytic Degradation Mechanism

This compound degrades organic pollutants through an advanced oxidation process driven by light energy.

G cluster_catalyst This compound Particle VB Valence Band (VB) (Bi 6s + O 2p) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e Light Light (hν) ≥ Band Gap Light->VB Excitation H2O H₂O OH_rad •OH H2O->OH_rad Oxidation OH_neg OH⁻ OH_neg->OH_rad Oxidation O2 O₂ O2_rad •O₂⁻ O2->O2_rad Reduction Pollutant Organic Pollutant Degraded Degradation Products (CO₂, H₂O, etc.) Pollutant->Degraded e->O2 h->H2O h->OH_neg h->Pollutant Direct Oxidation O2_rad->Pollutant OH_rad->Pollutant

Caption: Mechanism of pollutant degradation.

Experimental Setup for Photocatalysis

A typical batch reactor setup for evaluating photocatalytic activity is shown below.

G cluster_setup Photocatalytic Reactor Setup Light Light Source (e.g., Xenon Lamp) Beaker Jacketed Beaker Light->Beaker Stirrer Magnetic Stirrer Beaker->Stirrer Suspension Catalyst + Pollutant Suspension Water Cooling Water (In/Out) Water->Beaker Temp Control

Caption: Typical photocatalytic experimental setup.

References

Application Notes and Protocols: Antimicrobial and Anti-biofilm Activity of Bismuth Subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subnitrate, a salt of the heavy metal bismuth, has a long history of medicinal use, primarily in the treatment of gastrointestinal disorders. Emerging research has highlighted its potential as a potent antimicrobial and anti-biofilm agent, offering a promising avenue for the development of novel therapeutics against a range of pathogenic bacteria. These application notes provide a summary of the quantitative data on the efficacy of this compound, detailed protocols for its evaluation, and an overview of its proposed mechanisms of action.

Data Presentation: Quantitative Antimicrobial and Anti-biofilm Activity

The following tables summarize the available quantitative data on the antimicrobial and anti-biofilm efficacy of this compound against several clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolate>1280[1][2][3][4][5]
Pseudomonas aeruginosaClinical Isolate>1280[1][2][3][4][5]
Proteus mirabilisClinical Isolate>1280[1][2][3][4][5]

Table 2: Anti-biofilm Activity of this compound

Bacterial SpeciesThis compound Concentration (µg/mL)Biofilm Reduction (%)Reference
Staphylococcus aureusup to 256045[1]
Pseudomonas aeruginosaup to 1649[1]
Proteus mirabilisup to 8016[1]

Proposed Mechanisms of Antimicrobial and Anti-biofilm Activity

Bismuth compounds, including this compound, exert their antimicrobial and anti-biofilm effects through a multi-targeted mechanism, making the development of resistance more challenging for bacteria. The primary active component is the bismuth ion (Bi³⁺), which is released upon dissociation.[6]

The proposed mechanisms include:

  • Disruption of Bacterial Cell Wall and Membrane: Bismuth ions can interfere with the integrity of the bacterial cell wall and membrane, leading to cell lysis and death.[6][7]

  • Inhibition of Key Bacterial Enzymes: Bismuth has been shown to inhibit the activity of several crucial bacterial enzymes. A notable example is the inhibition of urease in Helicobacter pylori, which is essential for its survival in the acidic environment of the stomach.[6][8][9] It can also disrupt enzymes involved in energy metabolism and respiration.[9][10]

  • Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron metabolism by binding to siderophores, which are essential for iron acquisition. This disruption of iron-sulfur cluster-containing enzymes can impair critical cellular processes like the electron transport chain.

  • Inhibition of Biofilm Formation: Bismuth compounds can inhibit the initial attachment of bacteria to surfaces and disrupt the production of extracellular polymeric substances (EPS), which are key components of the biofilm matrix.[9] This may also involve interference with bacterial adherence and colonization.[9][10]

  • Downregulation of Virulence Factors: In H. pylori, bismuth has been observed to downregulate the expression of key virulence proteins such as CagA and VacA, and to disrupt flagella assembly, which is crucial for motility and colonization.[11]

This compound Mechanism of Action cluster_bismuth This compound cluster_bacterial_cell Bacterial Cell cluster_outcomes Outcomes Bi_Subnitrate This compound Bi_ion Bi³⁺ Ions Bi_Subnitrate->Bi_ion Dissociation Cell_Wall Cell Wall/ Membrane Bi_ion->Cell_Wall Disruption Enzymes Essential Enzymes (e.g., Urease) Bi_ion->Enzymes Inhibition Iron_Metabolism Iron Homeostasis Bi_ion->Iron_Metabolism Disruption Virulence_Factors Virulence Factors (e.g., CagA, VacA) Bi_ion->Virulence_Factors Downregulation Biofilm_Formation Biofilm Formation Bi_ion->Biofilm_Formation Inhibition Antimicrobial_Effect Antimicrobial Effect Cell_Wall->Antimicrobial_Effect Enzymes->Antimicrobial_Effect Iron_Metabolism->Antimicrobial_Effect Virulence_Factors->Antimicrobial_Effect Anti_biofilm_Effect Anti-biofilm Effect Biofilm_Formation->Anti_biofilm_Effect

Caption: Proposed multi-targeted mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antimicrobial and anti-biofilm activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Bi_Subnitrate Prepare this compound Stock Solution & Serial Dilutions Start->Prepare_Bi_Subnitrate Inoculate_Plate Inoculate 96-well Plate with Bacteria and this compound Prepare_Inoculum->Inoculate_Plate Prepare_Bi_Subnitrate->Inoculate_Plate Incubate Incubate Plate (37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically (OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water with minimal necessary solvent for dissolution, as bismuth salts can have low solubility). The final concentration should be at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][10] This can be determined by visual inspection of the wells. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the sterility control.

Protocol 2: Assessment of Anti-biofilm Activity using Crystal Violet Assay

This protocol describes a method to quantify the effect of this compound on biofilm formation using the crystal violet staining method.

Biofilm_Assay_Workflow Start Start Prepare_Culture Prepare Bacterial Culture and This compound Dilutions Start->Prepare_Culture Incubate_Biofilm Incubate Bacteria with Bismuth Subnitrate in 96-well Plate (24-48h) Prepare_Culture->Incubate_Biofilm Wash_Planktonic Wash to Remove Planktonic Cells Incubate_Biofilm->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_CV Wash to Remove Excess Crystal Violet Stain_CV->Wash_Excess_CV Solubilize_CV Solubilize Bound Crystal Violet (e.g., with 30% Acetic Acid) Wash_Excess_CV->Solubilize_CV Measure_Absorbance Measure Absorbance (OD570) Solubilize_CV->Measure_Absorbance Analyze_Data Analyze Data and Calculate Biofilm Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the crystal violet biofilm assay.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other appropriate biofilm-promoting medium

  • Bacterial strain of interest

  • Sterile Phosphate-Buffered Saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture and this compound:

    • Grow an overnight culture of the test bacterium in TSB at 37°C.

    • Dilute the overnight culture 1:100 in fresh TSB.

    • Prepare serial dilutions of this compound in TSB in a separate 96-well plate.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to the wells of a flat-bottom 96-well plate.

    • Add 100 µL of the corresponding this compound dilutions to the wells, resulting in a final volume of 200 µL. Include a positive control (bacteria with no this compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) bacteria.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1][2][12]

  • Washing:

    • Discard the crystal violet solution.

    • Wash the wells three times with 200 µL of sterile PBS to remove excess stain.

  • Solubilization:

    • Air-dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[1][2][13]

    • Incubate for 15-30 minutes at room temperature.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the positive control.

Conclusion

This compound demonstrates significant potential as an antimicrobial and anti-biofilm agent. Its multi-targeted mechanism of action makes it an attractive candidate for further research and development, particularly in an era of increasing antibiotic resistance. The protocols provided herein offer standardized methods for the continued investigation of this compound's efficacy against a broad spectrum of bacterial pathogens.

References

Bismuth Subnitrate as a Radiopacifying Agent in Dental Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiopacity is a critical property of dental restorative materials, enabling clinicians to radiographically distinguish restorations from tooth structure, detect secondary caries, and assess marginal integrity.[1][2] Bismuth subnitrate has been investigated as a radiopacifying agent in dental composites due to the high atomic number of bismuth (Z=83), which effectively attenuates X-rays.[3] This document provides detailed application notes and experimental protocols for evaluating dental composites containing this compound as a radiopacifying agent.

Rationale for Use

The primary function of incorporating this compound into a dental composite is to render the material visible on dental radiographs. According to the International Organization for Standardization (ISO) 4049 standard, the radiopacity of a dental restorative material should be equal to or greater than that of the same thickness of aluminum.[2][4][5] This ensures that the restoration does not appear radiolucent, which could be mistaken for decay. Bismuth compounds, including this compound, are effective at achieving this required level of radiopacity.[6]

Data Presentation: Physicochemical Properties

The incorporation of filler particles, such as this compound, significantly influences the physical and mechanical properties of the resin composite. While specific data on dental composites containing varying concentrations of this compound is limited in the available literature, the following table summarizes the physicochemical properties of an experimental epoxy-based root canal sealer with different concentrations of this compound filler. This can provide some insight into the potential effects on a resin-based system.

Table 1: Physicochemical Properties of an Experimental Epoxy-Based Sealer with this compound Filler [7]

Filler Concentration (wt%)Flow (mm)Film Thickness (µm)Dimensional Change (%)Water Sorption (µg/mm³)Solubility (µg/mm³)
2028.3 ± 1.560.1 ± 2.40.25 ± 0.0333.8 ± 2.113.2 ± 1.1
4024.1 ± 1.268.4 ± 3.10.31 ± 0.0445.2 ± 2.815.8 ± 1.4
6019.8 ± 1.175.9 ± 3.50.39 ± 0.0558.7 ± 3.319.4 ± 1.7
8015.2 ± 0.983.2 ± 4.00.48 ± 0.0671.3 ± 4.124.1 ± 2.0
10011.5 ± 0.791.5 ± 4.60.59 ± 0.0788.9 ± 5.230.7 ± 2.5
1208.1 ± 0.5102.3 ± 5.10.72 ± 0.09105.4 ± 6.338.6 ± 3.1

Data presented as mean ± standard deviation.

Note on Mechanical Properties: Generally, increasing the filler content in dental composites leads to an increase in mechanical properties such as flexural and compressive strength up to a certain threshold.[8][9] However, excessive filler loading can lead to a decrease in these properties due to insufficient wetting of the filler particles by the resin matrix. Specific quantitative data for the flexural and compressive strength of dental composites with this compound is not readily available in the reviewed literature. Researchers should perform the protocols outlined in Section 4 to determine these properties for their specific formulations.

Experimental Protocols

Radiopacity Evaluation (ISO 4049)

This protocol outlines the method for determining the radiopacity of dental composites.

Materials and Equipment:

  • Dental composite samples of uniform thickness (e.g., 1 mm and 2 mm)

  • Aluminum step-wedge with steps of known thickness (e.g., 1-10 mm in 1 mm increments)[4]

  • Dental X-ray unit[4]

  • Dental X-ray film or digital sensor[4]

  • Densitometer or image analysis software[6]

Procedure:

  • Prepare circular specimens of the dental composite with a standardized diameter and thickness (e.g., 10 mm diameter, 1 mm or 2 mm thickness).

  • Place the composite specimens and the aluminum step-wedge on the X-ray film or digital sensor.

  • Expose the film/sensor to X-rays using standardized parameters (e.g., 70 kVp, 8 mA).[4]

  • Develop the film or process the digital image.

  • Measure the optical density of the images of the composite specimens and each step of the aluminum wedge using a densitometer or image analysis software.

  • Create a calibration curve by plotting the optical density against the thickness of the aluminum steps.

  • Determine the equivalent aluminum thickness for the composite specimen by finding the aluminum thickness that corresponds to the optical density of the specimen on the calibration curve.

  • The radiopacity is expressed as millimeters of aluminum (mm Al). According to ISO 4049, this value should be equal to or greater than the thickness of the specimen.[2]

Flexural Strength (Three-Point Bending Test - ISO 4049)

This protocol determines the flexural strength of the dental composite.

Materials and Equipment:

  • Bar-shaped specimens of the dental composite (25 mm x 2 mm x 2 mm)[7]

  • Universal testing machine with a three-point bending fixture[7]

  • Digital calipers

Procedure:

  • Prepare at least five bar-shaped specimens of the dental composite with dimensions of 25 mm x 2 mm x 2 mm.

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Measure the precise dimensions of each specimen using digital calipers.

  • Place the specimen on the supports of the three-point bending fixture in the universal testing machine. The distance between the supports should be 20 mm.

  • Apply a compressive load to the center of the specimen at a constant crosshead speed of 0.5 mm/min until fracture occurs.[7]

  • Record the maximum load (F) at fracture in Newtons.

  • Calculate the flexural strength (σ) in megapascals (MPa) using the following formula: σ = 3FL / 2bh² Where:

    • F is the maximum load at fracture (N)

    • L is the distance between the supports (20 mm)

    • b is the width of the specimen (mm)

    • h is the height of the specimen (mm)

Compressive Strength

This protocol measures the compressive strength of the dental composite.

Materials and Equipment:

  • Cylindrical specimens of the dental composite (e.g., 4 mm diameter, 6 mm height)[10]

  • Universal testing machine with parallel plates[10]

  • Digital calipers

Procedure:

  • Prepare at least five cylindrical specimens of the dental composite with standardized dimensions (e.g., 4 mm diameter, 6 mm height).

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Measure the precise dimensions of each specimen using digital calipers.

  • Place the specimen on the lower plate of the universal testing machine.

  • Apply a compressive load to the specimen at a constant crosshead speed of 1 mm/min until fracture.[10]

  • Record the maximum load (F) at fracture in Newtons.

  • Calculate the compressive strength (σc) in megapascals (MPa) using the following formula: σc = 4F / πd² Where:

    • F is the maximum load at fracture (N)

    • d is the diameter of the specimen (mm)

Biocompatibility and Leaching Considerations

While bismuth compounds are generally considered to have low toxicity, it is crucial to evaluate the biocompatibility of any new dental material.[11] Concerns exist regarding the potential for bismuth to leach from the composite matrix over time, which could have cytotoxic effects.[12][13]

Protocol for Monomer and Ion Leaching Analysis:

  • Prepare standardized specimens of the cured dental composite.

  • Immerse the specimens in a relevant solvent, such as artificial saliva or ethanol/water mixtures, to simulate oral conditions.[14][15]

  • Store the samples at 37°C for various time intervals (e.g., 24 hours, 7 days, 30 days).

  • At each time point, remove the immersion solution for analysis.

  • Analyze the solution for leached monomers (e.g., Bis-GMA, TEGDMA) using High-Performance Liquid Chromatography (HPLC).[14]

  • Analyze the solution for leached bismuth ions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis Comp_Prep Composite Formulation (Resin + this compound) Curing Light Curing Comp_Prep->Curing Specimen_Prep Specimen Fabrication (Discs, Bars, Cylinders) Curing->Specimen_Prep Radio_Test Radiopacity (ISO 4049) Specimen_Prep->Radio_Test Discs Flex_Test Flexural Strength (ISO 4049) Specimen_Prep->Flex_Test Bars Comp_Test Compressive Strength Specimen_Prep->Comp_Test Cylinders Leach_Test Leaching Analysis (HPLC, ICP-MS) Specimen_Prep->Leach_Test Discs Data_Analysis Quantitative Analysis & Comparison Radio_Test->Data_Analysis Flex_Test->Data_Analysis Comp_Test->Data_Analysis Leach_Test->Data_Analysis Conclusion Evaluation of Performance Data_Analysis->Conclusion Logical_Relationship cluster_properties Resulting Properties BSN This compound (Radiopacifying Filler) Composite Dental Composite (Resin Matrix) BSN->Composite Incorporation Radiopacity Increased Radiopacity Composite->Radiopacity Mechanical Altered Mechanical Properties (Flexural & Compressive Strength) Composite->Mechanical Biocompatibility Biocompatibility Considerations (Potential for Leaching) Composite->Biocompatibility

References

Application Notes and Protocols: Bismuth Subnitrate in Polymer Composites for Enhanced Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth subnitrate and related bismuth compounds in polymer composites to achieve enhanced material properties. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in this field. This compound is emerging as a critical additive in polymer science due to its low toxicity and ability to impart significant improvements in radiation shielding, thermal stability, and mechanical strength.[1][2]

Applications in Research and Drug Development

This compound's utility in polymer composites extends across various scientific domains:

  • Medical Devices and Equipment: The primary application lies in the development of non-toxic, lightweight, and flexible radiation shielding materials.[2][3] This is particularly relevant for applications in medical imaging and radiation therapy, where reducing patient and practitioner exposure to ionizing radiation is critical.[4][5] Polymer composites containing this compound can be used to manufacture protective aprons, shields, and components for diagnostic equipment.[6]

  • Drug Delivery Systems: While not a direct composite application, the biocompatibility of bismuth compounds is noteworthy.[7] this compound is a well-established pharmaceutical agent used for its gastroprotective and antimicrobial properties, particularly against Helicobacter pylori.[8][9] Researchers can explore the incorporation of bismuth-containing polymers in drug delivery systems, leveraging their therapeutic effects and material properties.

  • Tissue Engineering and Regenerative Medicine: Bismuth-based nanoparticles and composites are being investigated for their potential in bone regeneration and other tissue engineering applications.[7][10] Their biocompatibility and potential for tailored mechanical properties make them interesting candidates for scaffold development.

Experimental Protocols

Protocol for Solution Casting of this compound-Polycarbonate Composite Films

This protocol describes a common method for preparing polymer composite films with dispersed this compound.

Materials:

  • Polycarbonate (PC) pellets

  • This compound (Bi(NO₃)₃·5H₂O) powder

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent

  • Glass petri dishes

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known weight of polycarbonate pellets in dichloromethane to create a solution of a specific concentration (e.g., 5-10 wt%).

    • Stir the solution using a magnetic stirrer until the polycarbonate is completely dissolved. This may take several hours.

  • Dispersion of this compound:

    • Weigh the desired amount of this compound powder to achieve the target weight percentage in the final composite (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 wt%).[11]

    • Add the this compound powder to the polycarbonate solution.

    • Stir the mixture vigorously for at least one hour to ensure initial dispersion.

    • For improved homogeneity, place the solution in an ultrasonic bath for 30-60 minutes. This helps to break down any agglomerates of the this compound particles.

  • Film Casting:

    • Pour the resulting homogeneous solution into a clean, level glass petri dish.

    • Cover the petri dish to allow for slow evaporation of the solvent in a fume hood at room temperature. Slow evaporation is crucial to prevent the formation of defects in the film.

  • Drying and Film Retrieval:

    • Once the majority of the solvent has evaporated and a solid film has formed, transfer the petri dish to a vacuum oven.

    • Dry the film at a slightly elevated temperature (e.g., 40-60 °C) under vacuum for 24 hours to remove any residual solvent.

    • Carefully peel the dried composite film from the petri dish.

  • Characterization:

    • The prepared films can then be characterized for their thermal, mechanical, optical, and radiation shielding properties.

Protocol for Melt Mixing of Bismuth-HDPE Composites

This protocol is suitable for thermoplastic polymers like High-Density Polyethylene (HDPE).

Materials:

  • High-Density Polyethylene (HDPE) pellets

  • Bismuth powder

  • Internal mixer (e.g., Brabender Plasticorder) or twin-screw extruder

  • Hydraulic press with heating and cooling capabilities

  • Molds for sample preparation

Procedure:

  • Material Preparation:

    • Dry the HDPE pellets and bismuth powder in an oven to remove any moisture.

  • Melt Mixing:

    • Preheat the internal mixer or extruder to a temperature above the melting point of HDPE (e.g., 190 °C).[2]

    • Add the HDPE pellets to the mixing chamber and allow them to melt completely.

    • Gradually add the desired weight percentage of bismuth powder (e.g., 10, 20, 40 wt%) to the molten polymer.[12]

    • Mix at a constant speed (e.g., 40 rpm) for a specified time (e.g., 10 minutes) to ensure homogeneous dispersion of the bismuth filler.[2]

  • Sample Molding:

    • Transfer the molten composite material to a preheated mold.

    • Place the mold in a hydraulic press and apply pressure to form a sheet or other desired shape.

    • Maintain the temperature and pressure for a set duration to ensure proper consolidation.

    • Cool the mold under pressure to solidify the composite.

  • Sample Preparation and Characterization:

    • Remove the composite from the mold and cut specimens for various characterization techniques according to standard test methods (e.g., ASTM standards for tensile and impact testing).[12]

Quantitative Data on Enhanced Properties

The following tables summarize the quantitative effects of incorporating bismuth compounds into various polymer matrices.

Table 1: Thermal and Optical Properties of Bismuth Nitrate Doped Polycarbonate[11][13][14]
Bismuth Nitrate (wt%)Glass Transition Temp. (T_g) (°C)Degradation Temp. (°C)Optical Band Gap (eV)
0 (Pure PC)148.1303.04.38
0.1Slight VariationIncreased-
0.3Slight VariationIncreased-
3.5Decreased--
5.0Decreased350.74.33

Note: A decrease in the optical band gap suggests a modification of the electronic structure of the polymer, which can be relevant for optoelectronic applications.

Table 2: Mechanical Properties of Bismuth Oxide-Polyester Composites[15]
Bismuth Oxide (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Compressive Strength (MPa)
0 (Pure Polyester)161.43.5
10---
20---
30---
40252.022

Note: The addition of up to 40 wt% bismuth oxide significantly enhances both the tensile and compressive strength of the polyester (B1180765) matrix.

Table 3: Mechanical Properties of Bismuth-HDPE Composites[12]
Bismuth (wt%)Tensile StrengthYoung's ModulusElongation at PeakImpact Strength
0 (Pure HDPE)Decreases above 10%Maximum at 10%DecreasesDecreases
10MaximumMaximumDecreasedDecreased
20DecreasedDecreasedDecreasedDecreased
40Slight increase from 20%Slight increase from 20%DecreasedDecreased

Note: In this case, there is an optimal concentration of bismuth (10 wt%) for maximizing tensile strength and Young's modulus, beyond which the properties may degrade.

Visualizations

Workflow for Developing and Characterizing this compound Polymer Composites

G cluster_prep Composite Preparation cluster_char Material Characterization cluster_analysis Data Analysis & Application start Select Polymer Matrix (e.g., PC, HDPE) filler Select Bismuth Compound (e.g., this compound) start->filler method Choose Synthesis Method (Solution Casting / Melt Mixing) filler->method process Dispersion & Homogenization (Stirring, Sonication, Extrusion) method->process fabrication Sample Fabrication (Film Casting / Compression Molding) process->fabrication structural Structural Analysis (XRD, FTIR, SEM) fabrication->structural thermal Thermal Analysis (DSC, TGA) fabrication->thermal mechanical Mechanical Testing (Tensile, Impact, Hardness) fabrication->mechanical shielding Radiation Shielding Evaluation fabrication->shielding data Quantitative Data Analysis structural->data thermal->data mechanical->data shielding->data properties Correlation of Structure & Properties data->properties application Application-Specific Performance (Medical, Drug Development) properties->application

Caption: Workflow for composite synthesis and characterization.

Logical Relationship of this compound Properties to Composite Enhancement

G cluster_intrinsic Intrinsic Properties of this compound cluster_composite Polymer Composite Properties high_z High Atomic Number (Z=83) shielding Enhanced Radiation Shielding (Gamma & X-ray Attenuation) high_z->shielding high_z->shielding density High Density density->shielding density->shielding mechanical Improved Mechanical Strength (Tensile, Compressive) density->mechanical density->mechanical biocompatibility Low Toxicity & Biocompatibility biomedical Potential for Biomedical Use (Therapeutic Effect, Biocompatibility) biocompatibility->biomedical biocompatibility->biomedical antimicrobial Antimicrobial Activity antimicrobial->biomedical antimicrobial->biomedical thermal Increased Thermal Stability

Caption: How bismuth properties enhance polymer composites.

References

Application Notes and Protocols: Bismuth-Based Nanoparticles for Biomedical Imaging Contrast Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth, a heavy element with a high atomic number (Z=83), presents a compelling alternative to conventional iodinated contrast agents for X-ray-based biomedical imaging, including computed tomography (CT).[1][2][3][4] Its strong X-ray attenuation properties, coupled with a favorable biocompatibility profile, have spurred the development of bismuth-based nanoparticles as next-generation contrast agents.[1][2][5] These nanoparticles offer the potential for longer circulation times, enhanced contrast, and the possibility of targeted delivery.[5]

While various bismuth compounds are utilized in medicine, modern synthesis of bismuth-based imaging contrast agents predominantly employs bismuth nitrate (B79036) pentahydrate as a precursor rather than bismuth subnitrate.[2][6][7][8][9] Historically, this compound was used in early radiographic procedures.[10] However, for the controlled synthesis of nanoparticles with specific sizes and surface properties required for advanced biomedical applications, bismuth nitrate offers superior solubility and reactivity. This document provides a comprehensive overview and detailed protocols for the development of bismuth-based nanoparticles for biomedical imaging, focusing on synthesis using bismuth nitrate, surface modification, and characterization.

Key Advantages of Bismuth-Based Nanoparticles in Biomedical Imaging

  • High X-ray Attenuation: Bismuth's high atomic number results in superior X-ray absorption compared to iodine, leading to enhanced contrast in CT imaging.[1][2][8]

  • Biocompatibility: Bismuth and its compounds are generally considered to have low toxicity.[11][12][13][14] Bismuth-based nanoparticles can be designed to decompose into biocompatible bismuth ions that can be cleared by the kidneys.[8][14]

  • Long Circulation Times: Nanoparticle formulations can be engineered to have prolonged circulation times compared to small-molecule iodinated agents, enabling longer imaging windows.[5]

  • Surface Functionalization: The nanoparticle surface can be readily modified with targeting ligands (e.g., antibodies, peptides) to enable specific accumulation in tissues or cells of interest, such as tumors.[7][15][16][17][18]

  • Multimodal Potential: Bismuth nanoparticles can be integrated into more complex nanostructures for multimodal imaging applications.[5]

Data Presentation: Properties of Bismuth-Based Nanoparticles

The following tables summarize quantitative data from various studies on bismuth-based nanoparticles developed for biomedical imaging.

Table 1: Physicochemical Properties of Bismuth-Based Nanoparticles

Nanoparticle TypePrecursorSynthesis MethodAverage Core Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)
Bi₂S₃@BSA-TriptorelinBismuth NitrateNot specified~8.617.1Not specified
Bi/Bi₂O₃@PAABismuth Nitrate PentahydrateThermal Decomposition~3Not specifiedNot specified
Elemental BiNPsBismuth Nitrate PentahydrateChemical Reduction7486-26.6 ± 1.7
Dextran-coated BiNPsBismuth NitrateChemical Reduction19.5130Not specified
PVP-coated BiNPsBismuth NitrateChemical Reduction8.4 ± 6.722.5 ± 0.06Not specified

Table 2: X-ray Attenuation and Biocompatibility Data

Nanoparticle TypeImaging ModalityX-ray Attenuation (HU/mM)Cell LineIC₅₀ (µg/mL)
Bi₂S₃@BSA-TriptorelinCTNot specifiedMCF-7>200
Elemental BiNPsCTSignificantly higher than iodineHeLa, J774A.1Not specified
Biologically synthesized Bi NPsNot specifiedNot specifiedHT-2928.7 ± 1.4

Experimental Protocols

Protocol 1: Synthesis of Elemental Bismuth Nanoparticles (BiNPs)

This protocol describes a chemical reduction method for synthesizing elemental bismuth nanoparticles using bismuth nitrate pentahydrate as the precursor.[8]

Materials:

Procedure:

  • Prepare a 250 mM solution of bismuth nitrate pentahydrate in PPD.

  • In a separate beaker, prepare a solution of PPD saturated with glucose.

  • Add the bismuth nitrate solution to the glucose-PPD solution.

  • Heat the mixture to a reaction temperature between 60-100 °C while stirring.

  • Rapidly add a 250 mM solution of borane morpholine in PPD to initiate nanoparticle formation.

  • Continue stirring for 60 seconds.

  • Quench the reaction by pouring the mixture into ice-cold deionized water.

  • Purify the nanoparticles by centrifugation and washing with deionized water.

Protocol 2: Surface Modification of Bismuth Nanoparticles with Polyacrylic Acid (PAA)

This protocol details a ligand exchange method to render hydrophobic bismuth nanoparticles hydrophilic and biocompatible for in vivo applications.[2]

Materials:

  • Synthesized hydrophobic Bi/Bi₂O₃ Nanoparticles

  • Chloroform

  • N,N-dimethylformamide (DMF)

  • Nitrosonium tetrafluoroborate (B81430) (NOBF₄)

  • Toluene

  • Hexane

  • Polyacrylic acid (PAA)

Procedure:

  • Disperse the hydrophobic Bi/Bi₂O₃ nanoparticles in a suitable solvent (e.g., chloroform).

  • Sonicate the solution for 3-5 minutes to ensure uniform dispersion.

  • Add a chloroform/DMF solution containing 0.01 M NOBF₄ to the nanoparticle solution at room temperature.

  • Sonicate the mixture until a precipitate forms (typically within 5 minutes).

  • Purify the nanoparticles by washing multiple times with a toluene/hexane mixture (1:1 volume ratio) followed by centrifugation.

  • Resuspend the purified nanoparticles in a solution containing PAA to facilitate ligand exchange and surface coating.

Protocol 3: In Vitro Cytotoxicity Assessment

This protocol outlines a standard MTT assay to evaluate the biocompatibility of the synthesized bismuth nanoparticles.

Materials:

  • Synthesized bismuth nanoparticles

  • Cell culture medium appropriate for the chosen cell line (e.g., HeLa, MCF-7)

  • Selected cell line

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the bismuth nanoparticles in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of nanoparticles. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the nanoparticle-containing medium and wash the cells with PBS.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

Protocol 4: CT Phantom Imaging

This protocol describes how to evaluate the X-ray attenuation properties of the synthesized bismuth nanoparticles using a CT scanner.

Materials:

  • Synthesized bismuth nanoparticles

  • Deionized water or PBS

  • CT phantom (e.g., tubes or wells of known dimensions)

  • Clinical or micro-CT scanner

Procedure:

  • Prepare serial dilutions of the bismuth nanoparticles in deionized water or PBS to achieve a range of known concentrations.

  • Fill the tubes or wells of the CT phantom with the nanoparticle solutions. Include a control with the vehicle (water or PBS) alone.

  • Place the phantom in the CT scanner.

  • Acquire CT images at various X-ray tube voltages (e.g., 80, 100, 120, 140 kVp).[4][8]

  • Analyze the CT images to measure the Hounsfield Units (HU) for each nanoparticle concentration.

  • Plot the HU values as a function of bismuth concentration to determine the X-ray attenuation efficiency.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_product Final Product Bi_Nitrate Bismuth Nitrate Pentahydrate Mixing Mixing and Heating (60-100°C) Bi_Nitrate->Mixing PPD_Solvent 1,2-Propanediol (PPD) PPD_Solvent->Mixing Glucose Glucose (Stabilizer) Glucose->Mixing Reduction Addition of Reducing Agent (Borane Morpholine) Mixing->Reduction Quenching Quenching in Ice Water Reduction->Quenching Centrifugation Centrifugation Quenching->Centrifugation Washing Washing with DI Water Centrifugation->Washing BiNPs Elemental Bismuth Nanoparticles (BiNPs) Washing->BiNPs

Caption: Workflow for the synthesis of elemental bismuth nanoparticles.

Surface_Modification_Workflow cluster_start Initial Nanoparticles cluster_process Ligand Exchange Process cluster_coating Surface Coating cluster_final Final Product Hydrophobic_NPs Hydrophobic Bi/Bi₂O₃ Nanoparticles Dispersion Dispersion in Chloroform Hydrophobic_NPs->Dispersion Activation Addition of NOBF₄ in Chloroform/DMF Dispersion->Activation Precipitation Sonication to Induce Precipitation Activation->Precipitation Purification Washing with Toluene/Hexane Precipitation->Purification Coating Resuspension with Polyacrylic Acid (PAA) Purification->Coating Hydrophilic_NPs Hydrophilic PAA-coated Bi/Bi₂O₃ Nanoparticles Coating->Hydrophilic_NPs

Caption: Workflow for surface modification of bismuth nanoparticles.

Targeted_Imaging_Pathway cluster_agent Contrast Agent cluster_body In Vivo cluster_imaging Imaging BiNP Bismuth Nanoparticle Targeted_NP Surface-Functionalized Targeted Nanoparticle BiNP->Targeted_NP Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Targeted_NP Injection Intravenous Injection Targeted_NP->Injection Circulation Systemic Circulation Injection->Circulation Target_Cell Target Cell/Tissue (e.g., Tumor) Circulation->Target_Cell Targeting Non_Target_Cell Non-Target Cell/Tissue Circulation->Non_Target_Cell Minimal Uptake Accumulation Selective Accumulation Target_Cell->Accumulation CT_Scan CT Imaging Accumulation->CT_Scan Enhanced_Contrast Enhanced Contrast at Target Site CT_Scan->Enhanced_Contrast

Caption: Signaling pathway for targeted biomedical imaging.

References

Application Notes and Protocols for the Removal of Heavy Metals from Water Using Bismuth Subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of bismuth subnitrate as a promising adsorbent for the remediation of heavy metal-contaminated water. This document outlines the synthesis of bismuth-based adsorbents, detailed experimental protocols for evaluating their performance, and a summary of their adsorption capacities for various heavy metals.

Introduction

This compound (Bi₅O(OH)₉(NO₃)₄) is a bismuth-based compound that has garnered attention for its potential in environmental remediation, specifically in the removal of heavy metals from aqueous solutions. Its efficacy stems from a complex interplay of adsorption mechanisms, including ion exchange, specific sorption, and redox reactions. This document serves as a practical guide for researchers interested in exploring the application of this compound for water purification.

Adsorbent Preparation and Synthesis

While commercial this compound is readily available, tailored synthesis of bismuth-based adsorbents can be achieved in a laboratory setting. A common method involves the hydrolysis of a bismuth salt precursor.

Protocol 2.1: Synthesis of Bismuth-Based Adsorbent (Hydrolysis Method)

  • Dissolution: Dissolve bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a dilute nitric acid solution to create a stock solution.

  • Hydrolysis: Slowly add deionized water or an ammonium (B1175870) carbonate solution to the bismuth nitrate solution while stirring vigorously. The addition of a base will induce hydrolysis, leading to the precipitation of a basic bismuth nitrate.

  • pH Adjustment: Carefully monitor and adjust the pH of the solution to a range of 0.55–1.0. This pH range is crucial for the formation of the desired bismuth oxohydroxonitrate species.

  • Temperature Control: Maintain the reaction temperature at a minimum of 50°C to facilitate the formation of a crystalline product.

  • Precipitation and Aging: Allow the precipitate to age in the mother liquor, with continuous stirring, to ensure complete reaction and uniform particle formation.

  • Filtration and Washing: Separate the precipitate from the solution via filtration. Wash the collected solid multiple times with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a temperature of 80–120°C to obtain the final bismuth-based adsorbent powder.

G cluster_synthesis Adsorbent Synthesis Bi(NO3)3_5H2O Bismuth Nitrate Pentahydrate Dissolution Dissolution Bi(NO3)3_5H2O->Dissolution HNO3_sol Dilute Nitric Acid HNO3_sol->Dissolution Bi_sol Bismuth Nitrate Solution Dissolution->Bi_sol Hydrolysis Hydrolysis (pH 0.55-1.0, >50°C) Bi_sol->Hydrolysis DI_water Deionized Water / Ammonium Carbonate DI_water->Hydrolysis Precipitate Precipitate Formation & Aging Hydrolysis->Precipitate Filtration Filtration & Washing Precipitate->Filtration Washed_precipitate Washed Precipitate Filtration->Washed_precipitate Drying Drying (80-120°C) Washed_precipitate->Drying Adsorbent Bismuth-Based Adsorbent Powder Drying->Adsorbent

Figure 1. Workflow for the synthesis of a bismuth-based adsorbent via hydrolysis.

Experimental Protocols for Heavy Metal Removal

The following protocols detail standard procedures for evaluating the efficacy of this compound in removing heavy metals from water through batch and column adsorption studies.

Protocol 3.1: Batch Adsorption Experiments

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1000 mg/L) of the target heavy metal by dissolving a known amount of a soluble salt (e.g., Pb(NO₃)₂, Cd(NO₃)₂, etc.) in deionized water.

  • Working Solutions: Prepare a series of working solutions of varying initial concentrations by diluting the stock solution.

  • Adsorption Setup: In a series of flasks, add a precise amount of this compound adsorbent (e.g., 0.1 g) to a fixed volume of each working solution (e.g., 100 mL).

  • pH Adjustment: Adjust the initial pH of the solutions to the desired value using dilute HNO₃ or NaOH.

  • Equilibration: Agitate the flasks on a mechanical shaker at a constant speed and temperature for a predetermined contact time (e.g., 24 hours) to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, withdraw a sample from each flask and filter it to separate the adsorbent. Analyze the filtrate for the final heavy metal concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Analysis: Calculate the amount of heavy metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) and the removal efficiency (%). Fit the experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and mechanism.

Protocol 3.2: Fixed-Bed Column Studies

  • Column Preparation: Pack a glass column of a specific internal diameter and length with a known amount of this compound, supported by glass wool or beads at the bottom and top to ensure uniform flow.

  • Solution Feed: Pump the heavy metal solution of a known initial concentration through the column at a constant flow rate using a peristaltic pump.

  • Effluent Collection: Collect effluent samples at regular time intervals.

  • Concentration Analysis: Analyze the collected samples for their heavy metal concentration.

  • Breakthrough Curve: Plot the ratio of effluent concentration to influent concentration (Cₜ/C₀) against time or volume of effluent to obtain the breakthrough curve.

  • Data Analysis: Analyze the breakthrough curve to determine the breakthrough time, exhaustion time, and the total amount of heavy metal adsorbed in the column. The data can be fitted to various column adsorption models (e.g., Thomas, Yoon-Nelson) to evaluate the column's performance.

G cluster_adsorption_process Heavy Metal Adsorption Process Contaminated_Water Contaminated Water (Initial Concentration, C₀) Contact Contact (Batch or Column) Contaminated_Water->Contact Adsorbent This compound Adsorbent Adsorbent->Contact Adsorption Adsorption of Heavy Metals Contact->Adsorption Separation Separation (Filtration/Effluent Collection) Adsorption->Separation Treated_Water Treated Water (Final Concentration, Cₑ) Separation->Treated_Water Spent_Adsorbent Spent Adsorbent Separation->Spent_Adsorbent Analysis Analysis (AAS/ICP-MS) Treated_Water->Analysis Regeneration Regeneration Spent_Adsorbent->Regeneration Reused_Adsorbent Reused Adsorbent Regeneration->Reused_Adsorbent

Figure 2. Logical workflow of the heavy metal adsorption and adsorbent regeneration cycle.

Quantitative Data on Adsorption Performance

The adsorption performance of commercially available this compound (BSN) has been evaluated for various contaminants. The following table summarizes the sorption capacities under specific experimental conditions.

ContaminantInitial Concentration Range (mol/L)Adsorbent DoseContact Time (hours)Sorption Capacity (mg/g) for the highest concentration
Chromate (CrO₄²⁻)1.70 x 10⁻⁷ to 1.70 x 10⁻⁴0.1 g / 100 mL24>94% removal up to ~0.9 mg/L
Iodate (IO₃⁻)1.70 x 10⁻⁶ to 1.70 x 10⁻⁴0.1 g / 100 mL24>94% removal up to ~2 mg/L
Pertechnetate (TcO₄⁻)1.70 x 10⁻⁷ to 1.70 x 10⁻⁴0.1 g / 100 mL24~3.0
Uranyl Carbonate (UO₂(CO₃)ₓ²⁻²ˣ)1.70 x 10⁻⁷ to 1.70 x 10⁻⁴0.1 g / 100 mL24~20

Data sourced from a study on the interaction of bismuth-based materials with contaminants. The adsorption isotherms were well-described by the Freundlich model, indicating adsorption to a heterogeneous surface.[1]

Adsorbent Regeneration

The ability to regenerate and reuse the adsorbent is crucial for the economic viability and sustainability of the water treatment process. Bismuth-based adsorbents can often be regenerated by altering the pH to desorb the adsorbed heavy metals.

Protocol 5.1: Regeneration of this compound Adsorbent

  • Desorption: After the adsorption process, separate the spent adsorbent from the solution.

  • Regenerant Solution: Wash the spent adsorbent with a regenerant solution. A common approach is to use a basic solution, such as 0.1 M NaOH, to desorb cationic heavy metals. For anionic species, an acidic solution may be more effective.

  • Contact: Agitate the spent adsorbent in the regenerant solution for a specified period (e.g., 30 minutes to a few hours).

  • Separation and Washing: Separate the regenerated adsorbent from the eluate (the solution containing the desorbed heavy metals). Wash the adsorbent thoroughly with deionized water until the pH of the wash water is neutral.

  • Drying: Dry the regenerated adsorbent in an oven before its subsequent use.

  • Reusability Assessment: Repeat the adsorption-desorption cycle multiple times to evaluate the adsorbent's stability and the retention of its adsorption capacity over several cycles.

Conclusion

This compound demonstrates significant potential as an effective adsorbent for the removal of a variety of heavy metals and other contaminants from water. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and optimize the use of this promising material in environmental remediation applications. Future studies should focus on expanding the range of heavy metals tested, optimizing regeneration conditions, and evaluating the performance of this compound in real-world wastewater matrices.

References

Application of Bismuth Subnitrate in the Development of Gas Sensing Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subnitrate (Bi₅O(OH)₉(NO₃)₄) is a versatile bismuth compound traditionally used in medicinal applications for its astringent and antimicrobial properties.[1] In the realm of materials science, while direct application as a primary gas sensing material is not extensively documented, this compound serves as a critical precursor for the synthesis of various bismuth-based nanomaterials that exhibit significant potential in gas sensing applications. This document outlines the role of this compound in the fabrication of these advanced sensing materials, providing detailed protocols and performance data for the resulting sensors.

Role of this compound as a Precursor

This compound is frequently utilized as a starting material in the synthesis of bismuth oxide (Bi₂O₃) and other bismuth-containing compounds, which are known for their gas sensing capabilities. The thermal decomposition of this compound offers a reliable and straightforward method to produce high-purity bismuth oxide nanoparticles with controlled morphologies, which are essential for effective gas sensor performance.

Synthesis of Bismuth-Based Gas Sensing Materials from this compound

The following protocols detail the synthesis of bismuth-based gas sensing materials using this compound as a precursor.

Protocol 1: Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles via Thermal Decomposition

This protocol describes a solid-state synthesis route to produce bismuth oxide and bismuth oxynitrate heterostructures from bismuth nitrate (B79036) pentahydrate, a closely related precursor to this compound. The principles of thermal decomposition are directly applicable.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Mortar and pestle

  • Tubular furnace

  • Crucible

Procedure:

  • Grind the precursor salt (Bismuth (III) nitrate pentahydrate) in a mortar.

  • Place the pulverized precursor in a crucible and heat it in a tubular furnace at 200 °C in a nitrogen atmosphere for one hour to achieve complete dehydration.

  • Increase the temperature to 300 °C and maintain for two hours.

  • For the final calcination step, raise the temperature to a range of 400-600 °C, depending on the desired degree of oxidation and heterostructure formation. For instance, calcination at 500 °C and 525 °C can induce the formation of Bi₂O₃ and Bi₅O₇NO₃ heterostructures.[2]

  • Allow the samples to cool in air to promote the formation of the desired Bi₂O₃ phase.[2]

Protocol 2: Synthesis of Bismuth-Gallate Metal-Organic Framework (MOF)

This protocol outlines the synthesis of a Bi-gallate MOF for acetone (B3395972) gas sensing, using bismuth nitrate pentahydrate as the bismuth source.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Gallic acid

  • Dimethylformamide (DMF)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Scintillation vial

  • Oven

Procedure:

  • Dissolve gallic acid (38 mg, 1 mmol) in 1 mL of DMF in a scintillation vial.

  • Add drops of 4 M NH₄OH to the solution until the pH reaches 8.5.

  • In a separate vial, dissolve Bi(NO₃)₃·5H₂O (24 mg, 1 mmol) in 1 mL of DMF.

  • Gradually add the bismuth nitrate solution to the gallic acid solution with continuous stirring.

  • Seal the vial and place it in a preheated oven at 85 °C for 24 hours.

  • After the reaction, the resulting Bi-gallate MOF can be collected.[3]

Gas Sensor Fabrication and Testing Protocol

The following is a general protocol for the fabrication and testing of a chemiresistive gas sensor using the synthesized bismuth-based materials.

Materials and Equipment:

  • Synthesized bismuth-based sensing material

  • Substrate (e.g., alumina, silicon with interdigitated electrodes)

  • Screen printer or drop-casting equipment

  • Gas testing chamber with mass flow controllers

  • Source measure unit for resistance measurement

  • Data acquisition system

  • Target gases and synthetic air

Procedure:

  • Sensor Fabrication:

    • Prepare a paste or suspension of the synthesized sensing material in a suitable organic binder.

    • Deposit the paste onto the substrate with interdigitated electrodes using screen printing or drop-casting.

    • Dry the fabricated sensor at a low temperature to remove the solvent.

    • Sinter the sensor at a higher temperature to ensure good adhesion and stability of the sensing film.

  • Gas Sensing Measurement:

    • Place the sensor in a sealed gas testing chamber.

    • Establish a stable baseline resistance by purging the chamber with synthetic air at a specific operating temperature.

    • Introduce a known concentration of the target gas into the chamber and record the change in resistance of the sensor over time.

    • The sensor response (S) is typically calculated as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for reducing gases (S = Ra/Rg), or the reciprocal for oxidizing gases (S = Rg/Ra).

    • After the resistance stabilizes in the target gas, switch the gas flow back to synthetic air to allow the sensor to recover to its baseline resistance.

    • Repeat the measurement for different concentrations of the target gas and for other interfering gases to determine the sensitivity and selectivity.

    • Response time is defined as the time taken for the sensor to reach 90% of the total resistance change upon exposure to the target gas.

    • Recovery time is the time taken for the sensor to return to 10% of its original baseline resistance after the target gas is removed.

Performance of Gas Sensors Derived from this compound Precursors

The performance of gas sensors fabricated from materials synthesized using bismuth nitrate (a close relative and precursor to this compound) is summarized below.

Sensing MaterialTarget GasOperating Temperature (°C)Concentration (ppm)ResponseResponse Time (s)Recovery Time (s)Reference
Bi-gallate MOF/Chitosan/Ionic LiquidAcetone6010High15 ± 0.253 ± 0.1[3]
α-Bi₂O₃ Nanostructured FibersEthanol300Not specifiedLinear responseNot specifiedNot specified[2]

Gas Sensing Mechanism

The gas sensing mechanism of bismuth-based semiconductor materials, such as Bi₂O₃, is primarily based on the change in electrical resistance upon interaction with target gas molecules on the sensor surface. For an n-type semiconductor like Bi₂O₃, oxygen molecules from the air adsorb on the surface and capture free electrons from the conduction band, forming chemisorbed oxygen species (O₂⁻, O⁻, O²⁻) and creating a high-resistance depletion layer.

When a reducing gas (e.g., ethanol, acetone) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This leads to a decrease in the width of the depletion layer and a corresponding decrease in the sensor's resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.

Visualizations

Synthesis_Workflow Synthesis Workflow from Bismuth Precursor cluster_precursor Precursor cluster_synthesis Synthesis Method cluster_material Sensing Material cluster_application Application This compound / Bismuth Nitrate This compound / Bismuth Nitrate Thermal Decomposition Thermal Decomposition This compound / Bismuth Nitrate->Thermal Decomposition Hydrothermal/Solvothermal Hydrothermal/Solvothermal This compound / Bismuth Nitrate->Hydrothermal/Solvothermal Bismuth Oxide (Bi2O3) Bismuth Oxide (Bi2O3) Thermal Decomposition->Bismuth Oxide (Bi2O3) Bismuth-based MOF Bismuth-based MOF Hydrothermal/Solvothermal->Bismuth-based MOF Gas Sensor Gas Sensor Bismuth Oxide (Bi2O3)->Gas Sensor Bismuth-based MOF->Gas Sensor Gas_Sensing_Mechanism Chemiresistive Gas Sensing Mechanism (n-type) cluster_air In Air cluster_gas In Reducing Gas Air O2 (air) + e- -> O2- (adsorbed) Depletion Electron Depletion Layer (High Resistance) Air->Depletion Gas Reducing Gas + O2- (adsorbed) -> Product + e- Depletion->Gas Introduce Reducing Gas Conduction Electron Return to Conduction Band (Low Resistance) Gas->Conduction Conduction->Air Remove Gas

References

Troubleshooting & Optimization

Improving bismuth subnitrate catalytic efficiency and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bismuth subnitrate as a catalyst. Our goal is to help you improve catalytic efficiency and selectivity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during catalysis with this compound.

Q1: Why is my reaction yield unexpectedly low?

A1: Low reaction yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While a small amount of this compound can significantly improve reaction rates compared to no catalyst, an optimal concentration is necessary for achieving high yields. For instance, in the ketalization of cyclohexanone (B45756), increasing the Bi³⁺/cyclohexanone molar ratio from very low levels brings about a prominent improvement in ketal yield.[1] In Markovnikov-type alkyne hydrations, a catalyst loading of 15 mol% was found to be optimal for high conversion.[2]

  • Reaction Temperature: The reaction temperature may be too low for efficient conversion. For example, in alkyne hydration, only trace amounts of product were formed at room temperature, whereas heating to reflux was necessary for an efficient reaction.[2]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. In the hydration of p-methoxyphenylacetylene, a reaction time of 24 hours was required for completion under batch conditions.[2] Shorter reaction times resulted in lower conversions.[2]

  • Water Removal (for equilibrium reactions): In reactions that produce water as a byproduct, such as acetalization and ketalization, the accumulation of water can inhibit the forward reaction and reduce yields.[1] The use of azeotropic distillation with solvents like cyclohexane (B81311), toluene, or hexane (B92381) to remove water is a common strategy to drive the reaction to completion.[1]

  • Catalyst Activity: The catalyst may have deactivated. Please refer to Q3 for guidance on catalyst deactivation and regeneration.

Q2: How can I improve the selectivity of my reaction?

A2: Poor selectivity often results in the formation of unwanted side products. Here are some strategies to enhance selectivity:

  • Adjusting Catalyst Loading: In some reactions, the catalyst loading can influence selectivity. For the hydration of p-methoxyphenylacetylene, lower catalyst loadings (2 mol% and 5 mol%) led to the formation of a dimethyl acetal (B89532) side product, while a higher loading (15 mol%) gave 100% selectivity to the desired methyl ketone.[2]

  • Choice of Solvent: The solvent can play a crucial role in reaction selectivity. In the aforementioned alkyne hydration, using methanol (B129727) as the solvent is key, but its presence can also lead to the formation of the dimethyl acetal intermediate.[2] The subsequent hydrolysis of this intermediate to the desired ketone is also influenced by the reaction conditions.[2]

  • Temperature and Residence Time (for continuous flow): In a continuous flow setup, optimizing temperature and residence time is critical for maximizing selectivity. For the hydration of p-methoxyphenylacetylene in a packed-bed reactor, 100% chemoselectivity towards acetophenone (B1666503) was achieved across a range of temperatures and flow rates.[2]

Q3: My this compound catalyst has lost activity after several uses. What should I do?

A3: this compound is a heterogeneous catalyst and can often be recovered and reused without significant loss of activity.[1] However, deactivation can occur.

  • Potential Causes of Deactivation:

    • Fouling: The surface of the catalyst can be blocked by organic residues, byproducts, or unreacted starting materials from the reaction mixture.

    • Poisoning: Certain functional groups or impurities in the reactants or solvent may strongly adsorb to the active sites of the catalyst, rendering them inactive.

    • Mechanical Loss: During recovery (e.g., filtration, centrifugation), some of the fine powder catalyst may be lost, leading to a perceived decrease in activity in subsequent runs.

  • Regeneration Procedure:

    • Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

    • Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed organic species. The choice of solvent will depend on the reaction components. A volatile organic solvent in which the catalyst is insoluble, such as ethanol (B145695) or acetone, is often a good choice.

    • Drying: Dry the washed catalyst thoroughly, for example, in a vacuum oven at a moderate temperature (e.g., 105°C for 2-3 hours), to remove any residual solvent.

    • Reactivation (if necessary): If washing and drying do not restore activity, a calcination step (heating at a high temperature in air) might be considered, although specific conditions for this compound are not widely reported and would require optimization. One study on a complex catalyst containing bismuth mentions calcination in an oxidizing atmosphere at 450°-650° C as part of the regeneration process.

Frequently Asked Questions (FAQs)

Q4: What types of reactions are catalyzed by this compound?

A4: this compound is a versatile catalyst for a range of organic transformations, including:

  • Acetalization and ketalization of carbonyl compounds.[1]

  • Markovnikov-type hydration of terminal alkynes to form methyl ketones.[2]

  • Nitration of aromatic compounds when used with thionyl chloride.

Q5: Is this compound a homogeneous or heterogeneous catalyst?

A5: this compound is a heterogeneous catalyst.[1][2] It remains as a solid during the reaction and is practically insoluble in most common organic solvents.[1] This facilitates its recovery and reuse.[1][2]

Q6: How can I recover the this compound catalyst after my reaction?

A6: Due to its heterogeneous nature, the catalyst can be easily recovered by physical separation methods such as filtration or centrifugation.

Q7: Is it necessary to dry the reagents and solvents before the reaction?

A7: The need for anhydrous conditions depends on the specific reaction.

  • For acetalization/ketalization , the reaction produces water, so while starting with dry reagents is good practice, the continuous removal of water during the reaction is more critical.[1]

  • For alkyne hydration , the presence of water is necessary for the hydrolysis of the acetal intermediate to the final ketone product.[3]

Q8: What is the proposed mechanism of catalysis?

A8: The catalytic activity of this compound is generally attributed to its acidic nature.[1] In reactions like acetalization, the Lewis acidity of the Bi³⁺ center is thought to activate the carbonyl group, making it more susceptible to nucleophilic attack by the diol.

Data Presentation

Table 1: Effect of Different Catalysts on the Ketalization of Cyclohexanone with Ethylene (B1197577) Glycol

EntryCatalystConversion (%)Selectivity (%)Yield (%)
1None15.410015.4
2This compound94.510094.5
3Bismuth Nitrate95.110095.1
4Bismuth Carbonate88.210088.2
5Bismuth Trichloride86.810086.8
6Bismuth Tribromide82.410082.4
7Bismuth Oxide15.910015.9
8Amberlyst-1573.910073.9
Reaction conditions: Bi³⁺ 0.85 mmol, ethylene glycol 0.15 mol, cyclohexanone 0.1 mol, cyclohexane 15 mL, 82°C, 0.5 h.[1]

Table 2: Optimization of Reaction Conditions for the Hydration of p-Methoxyphenylacetylene

EntryReaction Time (h)Catalyst Loading (mol%)Conversion (%)Selectivity (%)
12415100100
2121573100
331518100
42457988
52426271
Reaction conditions: p-methoxyphenylacetylene (1.0 M) in methanol at 65°C.[4]

Experimental Protocols

Protocol 1: General Procedure for Acetalization/Ketalization of Carbonyl Compounds

This protocol is based on the ketalization of cyclohexanone with ethylene glycol.[1]

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add the carbonyl compound (e.g., cyclohexanone, 0.1 mol), a diol (e.g., ethylene glycol, 0.15 mol), and an azeotropic solvent (e.g., cyclohexane, 15 mL).

  • Catalyst Addition: Add this compound (BSN, 0.25 g, corresponding to a Bi³⁺/cyclohexanone molar ratio of approximately 8.5 x 10⁻³).

  • Reaction: Heat the mixture to reflux (e.g., 82°C for cyclohexane) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by analytical techniques such as GC or TLC.

  • Workup: After the reaction is complete (typically 30 minutes for this example), cool the mixture to room temperature.

  • Catalyst Recovery: Separate the solid this compound catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Isolate the product from the filtrate, for example, by removing the solvent under reduced pressure. Further purification can be done by distillation or chromatography if necessary.

Protocol 2: General Procedure for Markovnikov-Type Alkyne Hydration (Batch Conditions)

This protocol is based on the hydration of terminal acetylenes.[2]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the terminal alkyne (2 mmol), this compound (0.3 mmol, 15 mol%), and methanol (to make a 2 mL total volume).

  • Reaction: Stir the reaction mixture at 65°C for the required time (typically 24-72 hours). Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Filter off the solid this compound catalyst.

  • Product Isolation: Concentrate the filtrate in vacuo to remove the solvent. The crude product can be analyzed by NMR or GC-MS to determine conversion and selectivity.

  • Purification: If necessary, purify the product by column chromatography using a suitable eluent system (e.g., n-hexane/EtOAc).

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Selectivity Issue check_catalyst Check Catalyst Loading start->check_catalyst check_temp Check Reaction Temperature check_catalyst->check_temp Yes increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_time Check Reaction Time check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_water Equilibrium Reaction? (e.g., Acetalization) check_time->check_water Yes increase_time Increase Reaction Time check_time->increase_time No check_deactivation Catalyst Reused Multiple Times? check_water->check_deactivation No remove_water Implement Water Removal (e.g., Dean-Stark) check_water->remove_water Yes regenerate_catalyst Regenerate Catalyst (Wash and Dry) check_deactivation->regenerate_catalyst Yes end_bad Issue Persists: Consult Further Literature check_deactivation->end_bad No end_good Problem Resolved increase_catalyst->end_good increase_temp->end_good increase_time->end_good remove_water->end_good regenerate_catalyst->end_good

Caption: Troubleshooting workflow for low yield or selectivity.

ExperimentalWorkflow start Start: Setup Reaction Vessel add_reagents Add Reactants and Solvent start->add_reagents add_catalyst Add this compound Catalyst add_reagents->add_catalyst run_reaction Run Reaction (Stirring, Heating as required) add_catalyst->run_reaction monitor Monitor Progress (TLC, GC, etc.) run_reaction->monitor monitor->run_reaction Incomplete workup Reaction Workup (Cooling) monitor->workup Complete recover_catalyst Recover Catalyst (Filtration/Centrifugation) workup->recover_catalyst isolate_product Isolate Crude Product recover_catalyst->isolate_product purify Purify Product (Chromatography, Distillation, etc.) isolate_product->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for this compound catalysis.

References

Bismuth subnitrate catalyst deactivation and regeneration strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of bismuth subnitrate as a heterogeneous catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound catalysts, focusing on catalyst deactivation and regeneration.

Problem/Observation Potential Cause Troubleshooting Steps & Solutions
Gradual decrease in reaction rate or product yield over several cycles. Catalyst Leaching: Partial dissolution of the this compound catalyst into the reaction medium. This is more likely under harsh reaction conditions (e.g., high temperatures, strongly coordinating solvents).1. Confirm Leaching: Analyze the filtrate of the reaction mixture for bismuth content using techniques like Inductively Coupled Plasma (ICP) analysis. A study on Markovnikov-type alkyne hydrations noted a 3.1% decrease in bismuth content under harsh conditions[1]. 2. Optimize Reaction Conditions: If possible, reduce the reaction temperature or use a less coordinating solvent. 3. Catalyst Recovery: After the reaction, filter the catalyst and wash it with a non-coordinating solvent to remove adsorbed species before reuse.
Significant drop in catalyst activity after the first use. Poisoning: Strong adsorption of reactants, products, or byproducts onto the active sites of the catalyst.1. Identify Potential Poisons: Analyze the composition of your reaction mixture for impurities or strongly coordinating species. 2. Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed species. The choice of solvent will depend on the nature of the suspected poison. 3. Thermal Treatment: Gentle heating (calcination) at a controlled temperature may desorb volatile poisons.
Reduced catalytic performance after exposure to high temperatures. Sintering/Thermal Degradation: Agglomeration of catalyst particles at high temperatures, leading to a reduction in active surface area. This compound decomposes to bismuth oxide (Bi2O3) at very high temperatures[2].1. Determine Thermal Stability: If not known, perform a thermogravimetric analysis (TGA) on the fresh catalyst to identify its decomposition temperature. 2. Operate Below Decomposition Temperature: Ensure that the reaction and any thermal regeneration steps are carried out well below the temperature at which the catalyst structure changes. 3. Characterize the Used Catalyst: Use techniques like X-ray Diffraction (XRD) or Scanning Electron Microscopy (SEM) to check for changes in crystallinity and particle size.
Difficulty in separating the catalyst from the reaction mixture. Change in Particle Size/Morphology: Potential attrition or agglomeration of catalyst particles.1. Microscopic Analysis: Use SEM to compare the morphology of the fresh and used catalyst. 2. Filtration/Centrifugation: Adjust the filtration method (e.g., use a finer filter paper) or centrifugation speed and time to improve recovery.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of this compound catalyst deactivation?

The primary deactivation mechanisms for this compound catalysts are believed to be:

  • Leaching: The loss of active bismuth species into the reaction medium, particularly under harsh conditions[1].

  • Poisoning: The strong adsorption of impurities, reactants, or products onto the catalyst's active sites.

  • Sintering/Thermal Degradation: At elevated temperatures, catalyst particles can agglomerate, reducing the available surface area. This compound is known to decompose to bismuth oxide upon heating to red heat[2].

2. How can I regenerate a deactivated this compound catalyst?

Several strategies can be employed, depending on the cause of deactivation:

  • Solvent Washing: This is effective for removing adsorbed impurities (fouling or poisoning). The used catalyst is filtered and washed with an appropriate solvent.

  • Thermal Treatment (Calcination): Heating the catalyst in a controlled atmosphere can remove volatile poisons and potentially regenerate the surface. Care must be taken to stay below the catalyst's decomposition temperature to avoid sintering[3].

  • Impregnation: In cases of significant leaching, the catalyst support can be impregnated with a solution of a bismuth precursor (e.g., bismuth nitrate (B79036) pentahydrate) to replenish the lost active sites, followed by calcination[3].

3. Is this compound a truly heterogeneous catalyst?

This compound is generally considered a heterogeneous catalyst due to its insolubility in many common organic solvents[1]. However, some studies suggest that a small amount of leaching can occur, which might contribute to a homogeneous catalytic effect in the reaction mixture.

4. How many times can I reuse my this compound catalyst?

The reusability of a this compound catalyst is highly dependent on the specific reaction conditions. In some applications, such as the acetalization and ketalization of carbonyl compounds, it has been reported that the catalyst can be readily reused and recycled without any loss of activity[4]. For more demanding reactions, catalyst performance may decline over several cycles due to deactivation.

5. What is the expected thermal stability of a this compound catalyst?

This compound is known to be thermally stable at moderate temperatures. However, it will decompose upon strong heating. One source indicates decomposition to Bi2O3 and nitrogen oxides when heated to red heat[2]. It is advisable to perform thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific catalyst batch before attempting thermal regeneration.

Quantitative Data Summary

The following table summarizes the performance of this compound and related bismuth catalysts in various states.

Catalyst SystemReactionFresh Catalyst PerformanceDeactivated Catalyst PerformanceRegenerated Catalyst PerformanceReference
This compoundMarkovnikov-type alkyne hydrationQuantitative conversion3.1% Bi loss after scale-outNot reported[1]
This compoundAcetalization of cyclohexanone (B45756)94.5% conversionNo significant loss of activity over 5 cyclesNot applicable[4]
Bi-promoted PtGlycerol (B35011) oxidationHigh activity and selectivitySignificant deactivationActivity restored by heat treatment (200-300 °C)[5]
Ammoxidation Catalyst (contains Bi)AmmoxidationHigh activityPartial deactivation with Mo lossActivity restored by impregnation with Bi and Mo salts and calcination (450-650 °C)[3]

Experimental Protocols

Protocol for Catalyst Reuse in Acetalization Reaction
  • Reaction: Acetalization of cyclohexanone with ethylene (B1197577) glycol.

  • Catalyst Recovery:

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid this compound catalyst by filtration.

    • Wash the recovered catalyst with the solvent used in the reaction (e.g., cyclohexane).

    • Dry the catalyst in an oven at a moderate temperature (e.g., 80-100 °C) before the next use.

  • Note: This protocol is based on the reported high reusability of the catalyst in this specific reaction type[4].

General Protocol for Solvent Washing Regeneration
  • Objective: To remove adsorbed organic species from the catalyst surface.

    • After the reaction, separate the catalyst by filtration or centrifugation.

    • Wash the catalyst multiple times with the reaction solvent to remove residual reactants and products.

    • Select a more polar or non-polar solvent (depending on the nature of the suspected poison) for further washing. For example, wash with methanol (B129727) or acetone (B3395972) to remove polar byproducts, or with hexane (B92381) to remove non-polar residues.

    • After washing, dry the catalyst under vacuum or in an oven at a temperature well below its decomposition point.

General Protocol for Thermal Regeneration (Calcination)
  • Objective: To remove volatile poisons and restore the catalyst surface.

    • Place the deactivated catalyst in a ceramic crucible.

    • Heat the catalyst in a furnace with a controlled atmosphere (e.g., air or an inert gas like nitrogen).

    • Slowly ramp up the temperature to the desired regeneration temperature (e.g., 300-450 °C, to be determined based on TGA data to avoid decomposition).

    • Hold at the regeneration temperature for a specified time (e.g., 2-4 hours).

    • Cool the catalyst slowly to room temperature before use.

Visualizations

Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Fresh Fresh Bismuth Subnitrate Catalyst Leaching Leaching (Bi Loss) Fresh->Leaching Harsh Conditions Poisoning Poisoning (Adsorption) Fresh->Poisoning Impurities Sintering Sintering (High Temp) Fresh->Sintering High Temp. Deactivated Deactivated Catalyst Leaching->Deactivated Poisoning->Deactivated Sintering->Deactivated

Caption: Potential deactivation pathways for a this compound catalyst.

Regeneration_Workflow Deactivated Deactivated Bismuth Subnitrate Catalyst Diagnosis Diagnose Cause of Deactivation (e.g., Leaching, Poisoning, Sintering) Deactivated->Diagnosis Solvent_Wash Solvent Washing Diagnosis->Solvent_Wash Poisoning/ Fouling Thermal_Treat Thermal Treatment (Calcination) Diagnosis->Thermal_Treat Volatile Poisons Impregnation Impregnation & Calcination Diagnosis->Impregnation Leaching Regenerated Regenerated Catalyst Solvent_Wash->Regenerated Thermal_Treat->Regenerated Impregnation->Regenerated

Caption: A logical workflow for regenerating a deactivated this compound catalyst.

References

Troubleshooting common issues in bismuth subnitrate synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth subnitrate synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

1. Why is my final product not a pure white powder?

  • Question: The synthesized this compound has a yellowish or off-white tint. What could be the cause, and how can I fix it?

  • Answer: A non-white appearance often indicates the presence of impurities or the formation of undesired side products.

    • Potential Cause 1: Impure Starting Materials. The bismuth metal or bismuth oxide used as a precursor may contain impurities such as iron, lead, or silver.[1]

    • Solution: Use high-purity bismuth precursors. If using bismuth metal, ensure it is thoroughly cleaned before reacting with nitric acid.

    • Potential Cause 2: Incomplete Reaction or Side Reactions. The formation of other bismuth oxides or complex nitrates can lead to discoloration.

    • Solution: Ensure complete dissolution of the bismuth precursor in nitric acid and carefully control the hydrolysis conditions (pH and temperature) to favor the formation of the desired this compound species.

    • Potential Cause 3: Inadequate Washing. Residual nitric acid or other soluble impurities not thoroughly washed from the precipitate can cause discoloration upon drying.

    • Solution: Wash the precipitate with deionized water until the washings are neutral to litmus (B1172312) paper.

2. Why is the yield of my this compound synthesis unexpectedly low?

  • Question: I followed the protocol, but the final mass of the dried this compound is significantly lower than the theoretical yield. What are the possible reasons?

  • Answer: Low yield can result from several factors related to reaction conditions and product loss during processing.

    • Potential Cause 1: Incomplete Precipitation. The hydrolysis of bismuth nitrate (B79036) is a pH-dependent equilibrium. If the pH is too low (too acidic), a significant amount of bismuth will remain in the solution.

    • Solution: Carefully adjust the pH of the bismuth nitrate solution to the optimal range for precipitation. A pH around 5 is often cited for the precipitation of this compound.[2]

    • Potential Cause 2: Formation of Soluble Bismuth Species. Depending on the specific conditions, various polynuclear bismuth oxido clusters can form, some of which may be more soluble.[3][4]

    • Solution: Precisely control the temperature and the rate of addition of the precipitating agent (e.g., sodium hydroxide (B78521) or ammonia (B1221849) solution) to ensure the formation of the desired insoluble basic bismuth nitrate.

    • Potential Cause 3: Product Loss During Washing. Excessive washing or the use of hot water for washing can lead to the dissolution of some of the product. This compound is practically insoluble in cold water but may have slight solubility in hot water.

    • Solution: Wash the precipitate with cold deionized water and minimize the volume of washing liquid used while ensuring the removal of impurities.

3. How can I control the particle size of the synthesized this compound?

  • Question: The particle size of my this compound is not consistent between batches. How can I achieve better control over particle size?

  • Answer: Particle size is influenced by nucleation and growth rates, which are in turn affected by several experimental parameters.

    • Factor 1: Rate of Precipitation. A slower rate of addition of the precipitating agent generally leads to the formation of larger, more crystalline particles, while rapid precipitation favors the formation of smaller, more amorphous particles.

    • Control Strategy: Use a burette or a syringe pump for the slow, dropwise addition of the base to the bismuth nitrate solution with vigorous stirring.

    • Factor 2: Temperature. Higher reaction temperatures can increase the solubility of this compound, leading to the formation of larger crystals through Ostwald ripening.

    • Control Strategy: Maintain a constant and controlled temperature throughout the precipitation process. For smaller particles, a lower temperature is generally preferred.

    • Factor 3: Stirring Rate. The stirring rate affects the homogeneity of the reaction mixture. Inadequate stirring can lead to localized areas of high supersaturation and a broad particle size distribution.

    • Control Strategy: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is well-agitated throughout the addition of the precipitating agent.

Quantitative Data Summary

The following tables summarize key quantitative parameters and their impact on the synthesis of this compound.

Table 1: Effect of pH on this compound Precipitation

pHObservationImpact on ProductReference
< 2Incomplete precipitationLow yield, significant amount of Bi remains in solution[2]
3 - 5Optimal precipitationHigh yield of this compound[2]
> 6Potential for co-precipitation of other bismuth speciesMay affect purity

Table 2: Influence of Temperature on this compound Synthesis

Temperature (°C)EffectImpact on ProductReference
15Slow precipitationMay lead to smaller particles[2]
25-40Controlled precipitationGood balance of yield and particle size
> 50Increased solubilityCan lead to larger crystals, potential for side reactions[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Bismuth Metal

  • Dissolution of Bismuth Metal:

    • In a well-ventilated fume hood, carefully add a stoichiometric amount of high-purity bismuth metal granules to concentrated nitric acid (65-70%) in a suitable glass reactor. The reaction is exothermic and will produce nitrogen dioxide gas.

    • Gently heat the mixture if necessary to ensure complete dissolution of the bismuth metal. The resulting solution is bismuth nitrate, Bi(NO₃)₃.

  • Hydrolysis and Precipitation:

    • Cool the bismuth nitrate solution to room temperature.

    • Slowly add the bismuth nitrate solution to a larger volume of deionized water with vigorous stirring. A white precipitate of this compound will form.

    • Alternatively, for better control, slowly add a dilute solution of sodium hydroxide or ammonium (B1175870) hydroxide to the bismuth nitrate solution until the pH reaches approximately 5.[2]

  • Washing and Filtration:

    • Allow the precipitate to settle. Decant the supernatant liquid.

    • Wash the precipitate several times with cold deionized water. Check the pH of the washings until they are neutral.

    • Collect the precipitate by filtration using a Buchner funnel.

  • Drying:

    • Dry the filtered this compound in an oven at a temperature between 60-80°C until a constant weight is achieved.

Protocol 2: Synthesis of this compound from Bismuth Oxide

  • Dissolution of Bismuth Oxide:

    • Add high-purity bismuth(III) oxide (Bi₂O₃) powder to a minimal amount of concentrated nitric acid with stirring.

    • Warm the mixture gently to facilitate the dissolution of the oxide and form a clear bismuth nitrate solution.

  • Hydrolysis and Precipitation:

    • Follow the same procedure as in Protocol 1, step 2, by either pouring the bismuth nitrate solution into water or by controlled addition of a base to adjust the pH.

  • Washing and Filtration:

    • Follow the same procedure as in Protocol 1, step 3.

  • Drying:

    • Follow the same procedure as in Protocol 1, step 4.

Visualizations

Diagram 1: this compound Synthesis Workflow

G cluster_dissolution Step 1: Dissolution cluster_hydrolysis Step 2: Hydrolysis & Precipitation cluster_purification Step 3: Purification & Drying Bi_metal Bismuth Metal (Bi) BiNO3_sol Bismuth Nitrate Solution Bi(NO3)3 Bi_metal->BiNO3_sol + HNO3, Heat Bi2O3 Bismuth Oxide (Bi2O3) Bi2O3->BiNO3_sol + HNO3, Heat HNO3 Nitric Acid (HNO3) Precipitate This compound Precipitate Bi6O4(OH)46·H2O BiNO3_sol->Precipitate + H2O or Base (pH ~5) H2O Deionized Water Base Base (NaOH or NH4OH) Washing Washing with DI Water Precipitate->Washing Filtration Filtration Washing->Filtration Drying Drying (60-80°C) Filtration->Drying Final_Product Pure this compound Powder Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Hydrolysis of Bismuth Nitrate to form the [Bi₆O₄(OH)₄]⁶⁺ Core

G Bi3_aq [Bi(H2O)n]3+ (Aqueous Bismuth Ion) hydrolysis1 Initial Hydrolysis (-H+) Bi3_aq->hydrolysis1 BiOH2 [Bi(OH)(H2O)n-1]2+ hydrolysis1->BiOH2 condensation Condensation & Further Hydrolysis BiOH2->condensation dimer Dimeric Species condensation->dimer oligomerization Oligomerization dimer->oligomerization hexamer Hexanuclear Core [Bi6O4(OH)4]6+ oligomerization->hexamer

Caption: Simplified pathway of bismuth nitrate hydrolysis.

References

Identifying and minimizing side reactions in bismuth subnitrate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bismuth subnitrate as a catalyst. The information is designed to help identify and minimize side reactions, ensuring the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in this compound catalysis?

A1: The most frequently encountered side reactions depend on the specific transformation being catalyzed. For alkyne hydration , the formation of acetal (B89532) or ketal byproducts, such as dimethyl acetal when using methanol (B129727) as a solvent, is a common issue.[1] In acetalization and ketalization reactions , the primary challenge is the formation of water as a byproduct, which can shift the reaction equilibrium back towards the starting materials, thus reducing the yield of the desired acetal or ketal.[2] For Michael additions , polymerization of activated Michael acceptors like enals can be a significant side reaction.[3]

Q2: How can I identify the side products in my reaction mixture?

A2: The crude reaction mixture can be analyzed using standard analytical techniques to identify and quantify side products. 1H NMR spectroscopy is a powerful tool for identifying the structure of byproducts like dimethyl acetal in alkyne hydration reactions.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify volatile side products. For monitoring the reaction progress and detecting the formation of byproducts in real-time, in-situ spectroscopic techniques can be employed.

Q3: Is the quality of the this compound catalyst important?

A3: Yes, the purity of the this compound can influence the catalytic activity and the formation of side reactions. Impurities such as other metal salts or residual acids from the synthesis process can potentially lead to undesired catalytic pathways. It is recommended to use a high-purity, well-characterized this compound for reproducible results. Standard quality control tests for this compound include assays for bismuth content, as well as limits for impurities like chloride, sulfate, ammonium, copper, silver, and arsenic.

Q4: Can the this compound catalyst be recovered and reused?

A4: this compound is a heterogeneous catalyst and can often be recovered by simple filtration from the reaction mixture.[2] Its reusability should be evaluated for the specific reaction, as some loss of activity may occur over multiple cycles due to mechanical loss, poisoning, or changes in the catalyst's physical properties.

Troubleshooting Guides

Alkyne Hydration: Minimizing Dimethyl Acetal Formation

Problem: Formation of a significant amount of dimethyl acetal as a side product during the hydration of terminal alkynes in methanol.

Root Cause: In the presence of methanol, this compound can catalyze the addition of methanol to the alkyne, forming a dimethyl acetal intermediate. While this intermediate can hydrolyze to the desired methyl ketone, incomplete hydrolysis or unfavorable reaction conditions can lead to its accumulation as a major byproduct.[1]

Troubleshooting Steps:

  • Optimize Catalyst Loading: The amount of this compound can have a significant impact on the selectivity of the reaction. Lower catalyst loadings have been shown to favor the formation of the dimethyl acetal side product. Increasing the catalyst loading can promote the complete conversion of the acetal intermediate to the desired ketone.[1]

    • Recommendation: Start with a catalyst loading of 15 mol% and adjust as needed based on your specific substrate and reaction conditions.

  • Ensure Sufficient Reaction Time: Incomplete conversion of the alkyne or the acetal intermediate can result in a mixture of products.

    • Recommendation: Monitor the reaction progress over time using TLC, GC, or NMR to ensure the reaction has gone to completion. For some substrates, reaction times of up to 24 hours may be necessary.[1]

  • Control Reaction Temperature: The reaction temperature can influence the rate of both the desired hydration and the side reactions.

    • Recommendation: Refluxing methanol (65 °C) is a common and effective temperature for this reaction.[1]

Quantitative Data on Catalyst Loading:

Catalyst Loading (mol%)Conversion (%)Selectivity for Methyl Ketone (%)Selectivity for Dimethyl Acetal (%)
151001000
5~628812
2~627129

Data from the hydration of p-methoxyphenylacetylene in methanol.[1]

Experimental Protocol: Batch Hydration of p-Methoxyphenylacetylene

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add p-methoxyphenylacetylene (1.0 mmol), this compound (0.15 mmol, 15 mol%), and methanol (1.0 mL).

  • Stir the reaction mixture at 65 °C (reflux).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the heterogeneous catalyst from the solution.

  • The filtrate can be concentrated under reduced pressure, and the crude product analyzed by 1H NMR to determine conversion and selectivity.

  • If necessary, the product can be purified by column chromatography on silica (B1680970) gel.

Workflow for Alkyne Hydration Troubleshooting

Alkyne_Hydration_Troubleshooting start Start: Alkyne Hydration check_side_product High Dimethyl Acetal Side Product? start->check_side_product increase_catalyst Increase Catalyst Loading (e.g., to 15 mol%) check_side_product->increase_catalyst Yes analyze_product Analyze Product: Desired Ketone Yield? check_side_product->analyze_product No increase_time Increase Reaction Time (Monitor to completion) increase_catalyst->increase_time check_temp Verify Reaction Temperature (e.g., 65 °C for MeOH) increase_time->check_temp check_temp->analyze_product success Successful Reaction: High Yield of Ketone analyze_product->success Yes failure Problem Persists: Consult Further Literature analyze_product->failure No

Caption: Troubleshooting workflow for minimizing dimethyl acetal in alkyne hydration.

Acetalization & Ketalization: Managing Water Byproduct

Problem: Low yield of the desired acetal or ketal due to the presence of water, a reaction byproduct.

Root Cause: Acetalization and ketalization reactions are equilibrium processes. The water generated during the reaction can hydrolyze the product back to the starting carbonyl compound and diol, thus lowering the overall yield.[2]

Troubleshooting Steps:

  • Azeotropic Removal of Water: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture as it is formed.

  • Use of a Drying Agent: Add a chemical drying agent to the reaction mixture to sequester the water as it is produced.

    • Recommendation: Molecular sieves (3Å or 4Å) are often effective. Ensure the chosen drying agent is compatible with the reaction conditions and does not interfere with the catalyst.

  • Optimize Reaction Conditions: Ensure the reaction temperature is sufficient to facilitate both the forward reaction and the azeotropic removal of water.

Experimental Protocol: Acetalization of Cyclohexanone (B45756) with Ethylene (B1197577) Glycol

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine cyclohexanone (10 mmol), ethylene glycol (12 mmol), this compound (0.5 mmol, 5 mol%), and cyclohexane (20 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected and by TLC or GC analysis of the reaction mixture.

  • Once the theoretical amount of water has been collected and the reaction is complete, cool the mixture to room temperature.

  • Filter off the this compound catalyst.

  • The filtrate can be washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Logical Diagram for Managing Water Byproduct

Acetalization_Water_Management start Acetalization/Ketalization Reaction reaction Carbonyl + Diol <=> Acetal/Ketal + H2O (Catalyzed by this compound) start->reaction problem Low Yield reaction->problem cause Water Byproduct Shifts Equilibrium to Reactants problem->cause solution1 Solution 1: Azeotropic Removal cause->solution1 solution2 Solution 2: Use of Drying Agent cause->solution2 details1 - Dean-Stark Apparatus - Solvent: Toluene or Cyclohexane solution1->details1 details2 - Molecular Sieves (3Å or 4Å) solution2->details2 outcome High Yield of Acetal/Ketal details1->outcome details2->outcome

Caption: Strategies for managing water byproduct in acetalization reactions.

Michael Addition: Preventing Polymerization

Problem: Polymerization of the Michael acceptor, particularly with sensitive substrates like enals, leading to low yields of the desired adduct.

Root Cause: The Lewis acidic nature of the bismuth catalyst can, under certain conditions, promote the polymerization of electron-deficient alkenes.

Troubleshooting Steps:

  • Control Substrate Concentration: High concentrations of the Michael acceptor can increase the rate of polymerization.

    • Recommendation: Perform the reaction at a lower concentration or use a slow-addition technique for the Michael acceptor.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the polymerization pathway relative to the desired Michael addition.

    • Recommendation: Start the reaction at room temperature or below and monitor for product formation versus polymerization.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor can suppress polymerization if a radical-mediated pathway is involved.

    • Recommendation: This should be approached with caution as the inhibitor may interfere with the desired catalytic cycle. A small-scale test reaction is advised. Common inhibitors include hydroquinone (B1673460) or butylated hydroxytoluene (BHT).

Experimental Protocol: Michael Addition of Indole (B1671886) to an Enone

  • To a stirred solution of indole (1.0 mmol) and the enone (1.2 mmol) in a suitable solvent (e.g., water or a common organic solvent), add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Decision Pathway for Polymerization Issues

Michael_Addition_Polymerization start Start: Michael Addition check_polymer Significant Polymerization Observed? start->check_polymer lower_conc Lower Substrate Concentration or Slow Addition check_polymer->lower_conc Yes analyze_yield Analyze Yield of Michael Adduct check_polymer->analyze_yield No lower_temp Lower Reaction Temperature lower_conc->lower_temp add_inhibitor Consider Adding Inhibitor (e.g., Hydroquinone) lower_temp->add_inhibitor add_inhibitor->analyze_yield success Improved Yield: Polymerization Minimized analyze_yield->success Yes failure Problem Persists: Re-evaluate Substrate/Catalyst analyze_yield->failure No

Caption: Troubleshooting polymerization in Michael addition reactions.

References

Overcoming challenges in the characterization of bismuth subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of bismuth subnitrate.

Frequently Asked Questions (FAQs)

Q1: What is the exact chemical formula of this compound?

A1: The chemical composition of this compound is not represented by a single, simple formula. It is a basic salt, meaning it contains both oxide and hydroxide (B78521) ions in addition to the nitrate (B79036) anions. The composition can vary depending on the method of preparation. A commonly cited formula is Bi₅O(OH)₉(NO₃)₄.[1][2] Another reported composition is --INVALID-LINK--₅·3H₂O.[3][4] The United States Pharmacopeia (USP) defines this compound as a basic salt containing not less than 79.0 percent of bismuth trioxide (Bi₂O₃) on a dried basis.[5]

Q2: Why do my synthesis batches of this compound show different characterization results?

A2: Variations in characterization results between different batches of synthesized this compound are common and can be attributed to several factors influencing its complex structure. The synthesis of basic bismuth nitrates is sensitive to reaction conditions.[6] Parameters such as the concentration of reactants, pH of the solution, temperature, and rate of hydrolysis can lead to the formation of different basic bismuth nitrate species with varying compositions and crystal structures.[3][7] For instance, hydrothermal synthesis at different temperatures can yield different crystalline forms.[3]

Q3: What are the expected thermal decomposition steps for this compound?

A3: The thermal decomposition of this compound is a multi-step process that ultimately yields bismuth(III) oxide (Bi₂O₃). The process typically involves initial dehydration, followed by the decomposition of hydroxide and nitrate groups. The exact temperatures and mass losses for each step can vary depending on the specific composition of the this compound sample. Upon heating to red heat, it decomposes into Bi₂O₃ and nitrogen oxides.[8] Thermogravimetric analysis (TGA) is the primary technique to study this process.

Troubleshooting Guides

X-ray Diffraction (XRD) Analysis

Problem: My XRD pattern shows broad peaks or a high background.

  • Possible Cause 1: Poor Crystallinity. The synthesized this compound may have low crystallinity, leading to broad diffraction peaks. This can be influenced by the synthesis conditions.

  • Troubleshooting:

    • Optimize synthesis parameters such as reaction time, temperature, and pH to promote better crystal growth.

    • Consider a post-synthesis annealing step at a controlled temperature, but be mindful of potential decomposition.

  • Possible Cause 2: Amorphous Content. The sample may contain a significant amorphous phase.

  • Troubleshooting:

    • Review the synthesis and drying procedures to ensure conditions are favorable for crystallization.

Problem: My XRD pattern shows unexpected peaks.

  • Possible Cause 1: Presence of Impurities. The unexpected peaks could correspond to unreacted starting materials or byproducts such as bismuth oxide (Bi₂O₃) or bismuth carbonate. This compound can react with atmospheric carbon dioxide to form bismuth subcarbonate.

  • Troubleshooting:

    • Compare your XRD pattern with reference patterns for potential impurities (e.g., from the ICDD database).

    • Ensure proper storage in a desiccator to prevent moisture absorption and reaction with CO₂.

    • Purify the sample by washing with deionized water and ethanol, followed by careful drying.

  • Possible Cause 2: Polymorphism. Different crystalline forms of basic bismuth nitrate can coexist in the sample.[9][10]

  • Troubleshooting:

    • Carefully control the synthesis conditions to favor the formation of a single phase.

    • Consult literature for the specific XRD patterns of different basic bismuth nitrate polymorphs.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Problem: I am unsure how to interpret the peaks in my FTIR spectrum.

  • Interpretation Guide: The FTIR spectrum of this compound has several characteristic absorption bands.

    • Broadband around 3400 cm⁻¹: This is attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water molecules.[11]

    • Band around 1620 cm⁻¹: This corresponds to the H-O-H bending vibration of water.[11]

    • Strong, broad band between 1300-1400 cm⁻¹: This is a key feature and is assigned to the asymmetric stretching vibration of the nitrate group (N-O).[11]

    • Bands in the low-wavenumber region (below 600 cm⁻¹): These are typically due to Bi-O stretching and bending vibrations.

Problem: The intensity of the water-related peaks (around 3400 cm⁻¹ and 1620 cm⁻¹) is very high.

  • Possible Cause: High moisture content. this compound is hygroscopic and readily absorbs moisture from the atmosphere.[12][13]

  • Troubleshooting:

    • Dry the sample thoroughly before analysis (e.g., in a vacuum oven at a mild temperature).

    • Prepare the FTIR sample (e.g., KBr pellet) in a low-humidity environment (e.g., a glove box).

    • Store the sample in a desiccator.

Thermogravimetric Analysis (TGA)

Problem: My TGA curve shows a continuous weight loss instead of distinct steps.

  • Possible Cause: Overlapping decomposition events. The dehydration, dehydroxylation, and denitration processes may occur over a broad temperature range and overlap, especially at high heating rates.

  • Troubleshooting:

    • Use a lower heating rate (e.g., 5 °C/min) to improve the resolution of the different decomposition steps.

    • Ensure a consistent and appropriate flow of the purge gas (e.g., nitrogen or air).

Problem: The final residual mass from my TGA does not correspond to the theoretical mass of Bi₂O₃.

  • Possible Cause 1: Incomplete decomposition. The final temperature of the TGA run may not have been high enough to ensure complete conversion to Bi₂O₃.

  • Troubleshooting:

    • Extend the final temperature of the TGA program (e.g., to 800 °C or higher) to ensure complete decomposition.

  • Possible Cause 2: Presence of non-volatile impurities. The sample may contain impurities that do not decompose or volatilize at the final temperature.

  • Troubleshooting:

    • Analyze the sample for impurities using other techniques like XRD or ICP-MS.

Scanning Electron Microscopy (SEM)

Problem: My SEM images are blurry and lack detail.

  • Possible Cause 1: Charging effects. this compound is a poor electrical conductor, which can lead to the accumulation of charge on the sample surface under the electron beam, causing image distortion.

  • Troubleshooting:

    • Coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or carbon).

    • Use a low vacuum SEM or an environmental SEM (ESEM) if available.

    • Reduce the accelerating voltage and beam current.

  • Possible Cause 2: Beam damage. The high-energy electron beam can damage the sample, especially at high magnifications.[14]

  • Troubleshooting:

    • Use a lower accelerating voltage and a smaller probe current.

    • Minimize the exposure time of the area of interest to the electron beam.

Problem: I see strange artifacts in my SEM images that are not part of the sample.

  • Possible Cause: Contamination. The sample or the SEM chamber may be contaminated with dust or hydrocarbons.[15][16]

  • Troubleshooting:

    • Handle the sample carefully to avoid introducing contaminants.

    • Ensure the SEM chamber is clean.

    • Use a plasma cleaner to remove hydrocarbon contamination from the sample surface if necessary.

Data Presentation

Table 1: Summary of Key Characterization Data for this compound

Technique Parameter Typical Values/Observations Reference
XRD Crystal SystemVaries (e.g., Tetragonal, Rhombohedral)[3]
Key 2θ PeaksDependent on the specific crystalline phase
FTIR O-H Stretch~3400 cm⁻¹ (broad)[11]
H-O-H Bend~1620 cm⁻¹[11]
N-O Stretch~1300-1400 cm⁻¹ (strong, broad)[11]
Bi-O Vibrations< 600 cm⁻¹
TGA DecompositionMulti-step process[8][17]
Final ProductBi₂O₃[8]
Elemental Bi Content (USP)71.5% - 74.5% (dried basis)[18]

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (XRD) Analysis
  • Sample Preparation:

    • Grind a small amount of the this compound sample into a fine powder using an agate mortar and pestle.

    • Mount the powdered sample onto a sample holder. Ensure a flat and even surface.

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Set the scanning range from 10° to 80° (2θ).

    • Use a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis:

    • Identify the crystalline phases by comparing the obtained diffraction pattern with reference patterns from a database (e.g., ICDD).

    • Perform Rietveld refinement for quantitative phase analysis if multiple phases are present.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Dry the this compound sample to remove excess moisture.

    • Mix approximately 1-2 mg of the sample with ~200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

  • Data Acquisition:

    • Scan the sample in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (e.g., nitrogen or air) to a flow rate of 20-50 mL/min.

  • Data Acquisition:

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the temperature ranges and percentage mass loss for each decomposition step.

    • Calculate the residual mass and compare it with the theoretical mass of Bi₂O₃.

Protocol 4: Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

    • Gently blow off any loose particles with a stream of dry nitrogen.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.

  • Instrument Setup:

    • Insert the stub into the SEM chamber and evacuate to high vacuum.

    • Set the accelerating voltage (e.g., 5-15 kV) and probe current.

  • Imaging:

    • Focus the electron beam on the sample surface.

    • Adjust brightness, contrast, and magnification to obtain clear images of the particle morphology.

    • Correct for any astigmatism.

  • Data Analysis:

    • Analyze the images to determine the particle size, shape, and surface texture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis This compound Synthesis xrd XRD Analysis synthesis->xrd ftir FTIR Spectroscopy synthesis->ftir tga TGA synthesis->tga sem SEM synthesis->sem phase Phase Identification (Purity, Polymorphism) xrd->phase functional Functional Group Confirmation ftir->functional thermal Thermal Stability & Composition tga->thermal morphology Morphology & Particle Size sem->morphology

Caption: Experimental workflow for this compound characterization.

troubleshooting_xrd start XRD Analysis issue Unexpected/Poor Quality Pattern start->issue cause1 Broad Peaks/ High Background issue->cause1  Poor Quality cause2 Extra Peaks issue->cause2 Unexpected   solution1a Optimize Synthesis (Crystallinity) cause1->solution1a solution1b Anneal Sample cause1->solution1b solution2a Check for Impurities (Bi₂O₃, Carbonate) cause2->solution2a solution2b Consider Polymorphism cause2->solution2b

Caption: Troubleshooting logic for XRD analysis of this compound.

troubleshooting_sem start SEM Imaging issue Poor Image Quality start->issue cause1 Blurry/Lack of Detail issue->cause1 cause2 Artifacts Present issue->cause2 subcause1a Charging cause1->subcause1a subcause1b Beam Damage cause1->subcause1b solution2 Clean Sample & Chamber cause2->solution2 solution1a Conductive Coating Low Vacuum Mode Lower kV/Current subcause1a->solution1a solution1b Lower kV/Current Minimize Exposure subcause1b->solution1b

Caption: Troubleshooting guide for common SEM imaging issues.

References

Technical Support Center: Optimizing Bismuth Subnitrate-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bismuth subnitrate as a catalyst in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

1. My reaction is not proceeding, or the conversion is very low. What are the common causes?

Low or no conversion can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low/No Conversion Observed check_reagents Verify Reagent & Solvent Purity/Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents & Solvents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes increase_loading Increase Catalyst Loading or Use Fresh Catalyst catalyst_ok->increase_loading No optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Ensure Inert Atmosphere conditions_ok->optimize_conditions No end Reaction Should Proceed conditions_ok->end Yes purify_reagents->check_reagents increase_loading->check_catalyst optimize_conditions->check_conditions

A logical workflow for troubleshooting low reaction conversion.
  • Catalyst Activity: this compound is a heterogeneous catalyst; its activity can be influenced by its physical properties. Ensure the catalyst has not been deactivated. For instance, in some reactions, the adsorption of chelating intermediates on the catalyst surface can lead to deactivation[1].

  • Reaction Temperature: Many this compound-catalyzed reactions require elevated temperatures to proceed efficiently. For example, in the hydration of p-methoxyphenylacetylene, only trace product formation occurs at room temperature, with heating at reflux being necessary for an efficient reaction[2].

  • Reaction Time: The reaction may simply need more time to reach completion. In the aforementioned alkyne hydration, a 24-hour reaction time was necessary for a complete reaction under reflux conditions[2].

  • Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in conversion and selectivity[1]. An optimal concentration may need to be determined experimentally.

2. I am observing significant side product formation. How can I improve the selectivity of my reaction?

Poor selectivity can often be addressed by fine-tuning the reaction conditions.

  • Catalyst Loading: The amount of catalyst can significantly impact selectivity. In the hydration of p-methoxyphenylacetylene, lower catalyst loadings (2 and 5 mol%) resulted in the formation of a dimethyl acetal (B89532) side product, while a 15 mol% loading gave a quantitative and selective reaction[2].

  • Solvent Choice: The reaction medium plays a crucial role. For the hydration of p-methoxyphenylacetylene, methanol (B129727) (MeOH) was found to be the optimal solvent. Using ethanol (B145695) (EtOH) or isopropanol (B130326) (iPrOH) led to a drastic decrease in reactivity, which may be due to increased steric hindrance[2].

  • Temperature: As with conversion, temperature can affect selectivity. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

3. How do I know if my this compound catalyst is still active?

The activity of a heterogeneous catalyst like this compound is linked to its physical and chemical properties.

  • Visual Inspection: While not a definitive test, changes in the catalyst's appearance (e.g., color, texture) could indicate a change in its state.

  • Characterization Techniques: Techniques like X-ray Diffraction (XRD) can be used to analyze the crystal structure of the catalyst, while Scanning Electron Microscopy (SEM) can reveal information about its morphology and particle size[3][4][5]. Changes in these properties could correlate with a loss of activity.

  • Control Reaction: The most practical method is to run a small-scale control reaction with a known substrate and compare the results to previous successful experiments.

4. My catalyst seems to have lost activity after one use. Can it be regenerated?

Catalyst deactivation is a common issue in heterogeneous catalysis and can occur through mechanisms like poisoning, fouling (coking), and sintering[6].

  • Regeneration Methods: For some bismuth-promoted catalysts, regeneration can be achieved. For example, a deactivated Bi-promoted platinum catalyst was regenerated by post-heat-treatment at 200–300 °C, which removed adsorbed intermediates[1]. Other common regeneration techniques for solid acid catalysts include washing with solvents or treatment with acidic or basic solutions to remove poisons[7][8][9][10]. The specific method will depend on the nature of the deactivation.

5. Is it possible that the bismuth is leaching from the solid catalyst and acting as a homogeneous catalyst?

Bismuth leaching can be a concern and would mean the reaction is, at least in part, catalyzed by soluble bismuth species[2][11].

  • Hot Filtration Test: A common method to test for leaching is the hot filtration test. In this procedure, the solid catalyst is filtered from the reaction mixture at an intermediate conversion point (e.g., 50%). If the reaction continues to proceed in the filtrate, it is an indication that catalytically active species have leached into the solution[2][12][13][14][15].

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the this compound-catalyzed hydration of p-methoxyphenylacetylene, a model reaction that provides valuable insights into optimizing these types of transformations.

Table 1: Effect of Reaction Time on Conversion

EntryReaction Time (h)Conversion (%)
1318
21273
324100

Reaction conditions: p-methoxyphenylacetylene (1 M), this compound (15 mol%), MeOH, reflux temperature.[2]

Table 2: Effect of Catalyst Loading on Conversion and Selectivity

EntryCatalyst Loading (mol%)Conversion (%)Selectivity to Ketone (%)Selectivity to Acetal (%)
12627129
25888812
3151001000

Reaction conditions: p-methoxyphenylacetylene (1 M), MeOH, reflux temperature, 24 h.[2]

Table 3: Effect of Solvent on Conversion

EntrySolventConversion (%)
1MeOH100
2EtOH25
3iPrOH10
4H₂O69

Reaction conditions: p-methoxyphenylacetylene (1 M), this compound (15 mol%), reflux temperature, 24 h.[2]

Table 4: Effect of Temperature and Flow Rate in a Continuous Flow System

ParameterValueConversion (%)
Temperature (°C)12037
14055
16072
18088
Flow Rate (µL/min)10 (72 min res. time)95
(at 180 °C)30 (24 min res. time)88
50 (14 min res. time)75
100 (7 min res. time)58

Reaction conditions: p-methoxyphenylacetylene (0.2 M in MeOH) in a packed-bed reactor with 0.9 g of this compound.[1]

Experimental Protocols & Mechanisms

General Experimental Protocol for Batch Alkyne Hydration

To a solution of the alkyne (1.0 mmol) in methanol (1.0 mL), this compound (0.15 mmol, 15 mol%) is added. The resulting suspension is stirred at reflux temperature (approximately 65 °C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel to afford the desired methyl ketone.[2]

Proposed Catalytic Cycle for Acetalization

This compound is thought to function as a Lewis acid catalyst. In the case of acetalization of a carbonyl compound with a diol, the bismuth(III) center coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the diol.

acetalization_mechanism cluster_0 Catalytic Cycle Bi_cat Bi(III) Catalyst Activated_Carbonyl Activated Carbonyl [R₂C=O-Bi(III)] Bi_cat->Activated_Carbonyl + R₂C=O Hemiacetal Hemiacetal Intermediate Activated_Carbonyl->Hemiacetal + Diol - H⁺ Acetal Acetal Product Hemiacetal->Acetal + H⁺ - H₂O Water Water (H₂O) Hemiacetal->Water -H₂O Acetal->Bi_cat - Bi(III) Catalyst Product Acetal Product Acetal->Product Carbonyl Carbonyl (R₂C=O) Carbonyl->Bi_cat Diol Diol (HO-R'-OH) Diol->Activated_Carbonyl

A proposed mechanism for this compound-catalyzed acetalization.

This proposed mechanism highlights the role of the bismuth(III) species as a Lewis acid, which is crucial for the catalytic activity. The excellent performance of this compound in such reactions is attributed to its acidity[5].

References

Enhancing the stability and lifetime of bismuth subnitrate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and lifetime of bismuth subnitrate catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on catalyst performance.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound catalysts.

Issue Potential Cause Recommended Solution
Reduced Catalytic Activity Catalyst Poisoning: Strong chemisorption of impurities from reactants or solvents onto the active sites.- Purify reactants and solvents before use. - Perform a wash step with a non-reactive solvent to remove adsorbed species.
Fouling: Deposition of byproducts or polymers on the catalyst surface, blocking active sites.- Wash the catalyst with a suitable solvent to dissolve the fouling agents. - In some cases, a mild calcination may be necessary, but this should be tested on a small scale first.
Leaching of Bismuth: Partial dissolution of the this compound in the reaction medium.- Ensure the reaction solvent is appropriate and does not promote dissolution. - Consider using a co-solvent system to minimize polarity. - Perform post-reaction analysis (e.g., ICP-MS) of the reaction mixture to quantify leaching.
Inconsistent Results Between Batches Changes in Catalyst Structure: Thermal stress or reaction with components in the reaction mixture could alter the catalyst's physical or chemical properties.- Maintain consistent reaction temperatures and avoid overheating. - Characterize the catalyst before and after the reaction (e.g., using XRD or SEM) to identify structural changes.
Incomplete Catalyst Recovery: Loss of catalyst during filtration or washing steps.- Use fine porosity filters for recovery. - Optimize centrifugation and decantation procedures to minimize catalyst loss.
Catalyst Discoloration Adsorption of Reactants/Products: Colored compounds from the reaction mixture adhering to the catalyst surface.- This may not always indicate deactivation. Wash the catalyst with a clean solvent. If activity is restored, the discoloration is likely superficial.
Change in Oxidation State: Potential reduction or oxidation of the bismuth center under reaction conditions.- Analyze the catalyst's chemical state using techniques like XPS to confirm any changes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound catalyst deactivation?

A1: The primary deactivation mechanisms for heterogeneous catalysts like this compound can be categorized as chemical, thermal, and mechanical.[1][2] These include:

  • Poisoning: Strong adsorption of impurities on the catalytic sites.[1]

  • Fouling: Physical deposition of substances like byproducts or coke on the catalyst surface, leading to pore blockage.[1]

  • Thermal Degradation (Sintering): High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3]

  • Leaching: The loss of active bismuth species into the reaction medium.[4]

Q2: How can I regenerate a deactivated this compound catalyst?

A2: Regeneration strategies aim to remove poisons or fouling agents from the catalyst surface. Common methods include:

  • Solvent Washing: Washing the catalyst with an appropriate solvent to remove adsorbed impurities or reaction byproducts.

  • Acidic Washing: A mild acid wash can sometimes be effective in removing certain poisons. For instance, acetic acid has been used for the regeneration of other types of catalysts.[5][6]

  • Impregnation: For catalysts that have lost some of their active components, reimpregnation with a solution of a bismuth salt, such as bismuth nitrate, followed by calcination can restore activity. A patented process for a multi-metal catalyst containing bismuth involves impregnation with a solution containing bismuth nitrate.[7]

Q3: What is the expected lifetime of a this compound catalyst?

A3: The lifetime of a this compound catalyst is highly dependent on the specific reaction conditions, including temperature, solvent, and the purity of the reactants. In a continuous flow system for the hydration of alkynes, a this compound catalyst maintained high conversion for 12 hours with only a slight decrease observed after 15 hours of continuous operation.[8] For bismuth nanoparticles used in reduction reactions, a decrease in activity was noted after five cycles, which was attributed to aggregation and product adsorption.[9]

Q4: Can this compound be used in continuous flow reactors?

A4: Yes, this compound has been successfully used as a heterogeneous catalyst in packed-bed continuous flow reactors.[8] This setup offers advantages such as easy separation of the catalyst from the product stream and the potential for long-term, stable operation.[8]

Quantitative Data

The following table summarizes the stability of a this compound catalyst in a continuous flow reaction for the Markovnikov-type hydration of p-methoxyphenylacetylene.[8]

Time on Stream (hours)Conversion (%)
3~95
6~95
9~95
12~95
1587

Experimental Protocols

Protocol 1: Testing the Recyclability of this compound Catalyst in a Batch Reaction

This protocol is adapted from a procedure for alkyne hydration.[8]

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stirrer, combine the alkyne substrate (2 mmol) and this compound (15 mol%) in the appropriate solvent (e.g., methanol).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 65 °C) for the required time (e.g., 24 hours).

  • Catalyst Recovery: After cooling the reaction mixture to room temperature, separate the solid catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a fresh portion of the reaction solvent to remove any adsorbed products or unreacted starting materials.

  • Drying: Dry the catalyst under vacuum to remove residual solvent.

  • Reuse: Add the dried, recovered catalyst to a fresh mixture of reactants and solvent to begin the next cycle.

  • Analysis: Analyze the reaction conversion and product yield for each cycle using appropriate techniques (e.g., GC-MS or NMR) to evaluate the catalyst's stability.

Protocol 2: Evaluating Catalyst Stability in a Continuous Flow System

This protocol is based on the methodology for continuous flow alkyne hydration.[8]

  • Packed-Bed Reactor Setup: Pack a column with a known amount of this compound (e.g., 0.9 g).[8]

  • System Equilibration: Pump the solvent through the packed bed at the desired reaction temperature (e.g., 180 °C) and flow rate (e.g., 30 µL/min) to stabilize the system.[8]

  • Reaction Initiation: Introduce a solution of the reactant (e.g., 0.2 M alkyne in methanol) into the system using an HPLC pump.[8]

  • Sample Collection: Collect samples of the product stream at regular intervals over an extended period (e.g., 15 hours).[8]

  • Analysis: Analyze the collected samples to determine the conversion and selectivity over time, providing a measure of the catalyst's stability under continuous operation.[8]

Visualizations

CatalystDeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Bismuth Subnitrate Catalyst Poisoning Poisoning (Impurity Adsorption) ActiveCatalyst->Poisoning Chemical Impurities Fouling Fouling (Byproduct Deposition) ActiveCatalyst->Fouling Reaction Byproducts Sintering Sintering (Thermal Degradation) ActiveCatalyst->Sintering High Temperature Leaching Leaching (Bismuth Dissolution) ActiveCatalyst->Leaching Solvent Effects DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Major pathways for this compound catalyst deactivation.

ExperimentalWorkflow cluster_prep Preparation & Reaction cluster_recovery Catalyst Recovery & Reuse cluster_analysis Analysis Start 1. Mix Reactants & This compound Catalyst React 2. Run Reaction at Controlled Temperature Start->React Separate 3. Separate Catalyst (Filtration/Centrifugation) React->Separate Analyze 7. Analyze Product & Yield React->Analyze Monitor Performance Wash 4. Wash Catalyst with Solvent Separate->Wash Dry 5. Dry Catalyst Under Vacuum Wash->Dry Reuse 6. Reuse Catalyst in New Reaction Dry->Reuse Reuse->React Next Cycle

Caption: Workflow for testing catalyst recyclability in batch reactions.

References

Technical Support Center: Scaling Up Bismuth Subnitrate Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges encountered when scaling up the production of bismuth subnitrate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during synthesis, purification, and handling of larger batch sizes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound for research purposes?

A1: The two primary methods for synthesizing this compound are the reaction of metallic bismuth with nitric acid, followed by hydrolysis, and the reaction of bismuth oxide with nitric acid, also followed by hydrolysis. The first method is highly exothermic and produces toxic nitrogen oxide gases, requiring careful temperature and pressure control, especially during scale-up.[1] The second method, starting from bismuth oxide, can be more controlled but depends on the purity of the starting oxide.[2]

Q2: Why is controlling the hydrolysis step so critical in this compound synthesis?

A2: The hydrolysis of the bismuth nitrate (B79036) intermediate is the key step in forming this compound. The pH, temperature, and rate of addition of the neutralizing agent (e.g., sodium hydroxide (B78521) or ammonium (B1175870) carbonate) directly influence the composition, particle size, and crystallinity of the final product.[3][4] Uncontrolled hydrolysis can lead to the formation of undesirable bismuth oxide clusters or other basic bismuth nitrate species, resulting in an impure product with inconsistent properties.[5][6]

Q3: What are the main safety concerns when scaling up this compound production?

A3: The primary safety concerns include:

  • Release of toxic gases: The reaction of bismuth metal with nitric acid produces toxic nitrogen oxides (NOx).[3] Adequate ventilation and gas scrubbing systems are essential.

  • Exothermic reaction: The initial dissolution of bismuth in nitric acid is highly exothermic and can lead to a runaway reaction if not properly cooled.[1]

  • Handling of corrosive materials: Concentrated nitric acid and alkaline solutions are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

Q4: How can I ensure batch-to-batch consistency when producing larger quantities of this compound?

A4: Achieving batch-to-batch consistency requires strict control over all reaction parameters. This includes precise measurement of raw materials, consistent reaction temperatures and times, controlled rates of reagent addition, and standardized procedures for filtration, washing, and drying.[7] Implementing in-process monitoring of critical parameters like pH and temperature is also crucial.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction of bismuth metal or oxide.Ensure sufficient reaction time and appropriate nitric acid concentration. For metallic bismuth, increasing temperature and pressure can enhance the reaction rate.[1]
Loss of product during filtration or washing.Use a finer filter medium and wash the precipitate with cold deionized water to minimize dissolution.[4]
Uncontrolled hydrolysis leading to soluble bismuth species.Carefully control the pH during precipitation, not exceeding the target pH. Add the neutralizing agent slowly with vigorous stirring.[3][4]
Product is not a fine white powder (e.g., yellow, clumpy) Formation of bismuth oxide impurities.This can be caused by adding the neutralizing agent too quickly or at too high a temperature. Maintain a reaction temperature of around 15°C during precipitation.[4]
Inefficient drying.Dry the product at a controlled temperature (e.g., 50-60°C) to avoid decomposition and ensure all moisture is removed.[4][8]
Poor Crystallinity or Amorphous Product Rapid precipitation.Slow down the rate of addition of the neutralizing agent to allow for crystal growth.
Inconsistent Particle Size Inefficient mixing during precipitation.As batch size increases, ensuring homogenous mixing becomes critical. Use an appropriate impeller and agitation speed to maintain a uniform suspension during precipitation.
Presence of Impurities (e.g., lead, copper, silver) Contaminated starting materials.Use high-purity bismuth metal or bismuth oxide.
Incomplete purification.The hydrolytic precipitation step helps in purifying bismuth from other metal impurities. Ensure the pH is controlled within the optimal range (0.55–1.0) for selective precipitation of bismuth oxohydroxonitrate.[3] Thoroughly wash the precipitate with deionized water.

Data Presentation: Lab-Scale vs. Scaled-Up Production Parameters

The following tables summarize typical parameters for this compound synthesis at different scales, based on documented examples.

Table 1: Synthesis from Metallic Bismuth

ParameterLab-Scale ExampleScaled-Up Example[1]
Reactants
Bismuth Metal50 g5 kg
Nitric Acid (30%)167 mL16.7 L
Reaction Conditions
Temperature70-90°C (atmospheric pressure)140°C
PressureAtmospheric1.0 MPa
Reaction Time2-3 hours1.5 hours
Precipitation
Neutralizing AgentSodium Hydroxide SolutionSodium Hydroxide Solution
Final pH~52.0
Yield ~60-70 g6.3 kg

Table 2: Synthesis from Bismuth Oxide

ParameterLab-Scale Example
Reactants
Bismuth Oxide124.1 g[9]
Nitric Acid (63%)46 mL[9]
Water600 mL[9]
Reaction Conditions
Temperature25°C[9]
Reaction Time1 hour (with ball milling)[9]
Yield 148.11 g[9]

Experimental Protocols

Key Experiment 1: Synthesis of this compound from Metallic Bismuth (Scaled-Up)

Objective: To synthesize approximately 6 kg of this compound.

Materials:

  • Bismuth metal particles (5 mm): 5 kg[1]

  • 30% Industrial nitric acid: 16.7 L[1]

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (B145695) (dispersing agent)[1]

  • 50-liter pressure vessel with cooling capabilities[1]

Methodology:

  • Add 5 kg of bismuth metal particles and 16.7 L of 30% industrial nitric acid to the 50-liter pressure vessel.[1]

  • Seal the vessel and begin cooling to control the reaction temperature.

  • Heat the mixture to 140°C and maintain a pressure of 1.0 MPa for 1.5 hours with continuous stirring.[1]

  • After the reaction is complete, cool the vessel and separate the liquid bismuth nitrate solution from any unreacted solid residue.

  • Transfer the bismuth nitrate solution to a suitable precipitation vessel.

  • Slowly add sodium hydroxide solution with vigorous stirring until the pH of the solution reaches 2.0.[1] Maintain the temperature at approximately 15°C during this process.[4]

  • Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Filter the resulting white precipitate and wash it thoroughly with cold deionized water.

  • Add ethanol as a liquid dispersant, equivalent to 1% of the expected product weight.[1]

  • Dry the this compound product at 50-60°C until a constant weight is achieved.

Visualizations

Signaling Pathways and Experimental Workflows

Bismuth_Subnitrate_Synthesis_Workflow cluster_dissolution Step 1: Bismuth Dissolution cluster_precipitation Step 2: Hydrolysis & Precipitation cluster_purification Step 3: Purification & Drying Bi_metal Bismuth Metal reaction1 Reaction Bi_metal->reaction1 HNO3 Nitric Acid HNO3->reaction1 BiNO3_sol Bismuth Nitrate Solution reaction1->BiNO3_sol NOx NOx Gases reaction1->NOx reaction2 Precipitation (pH & Temp Control) BiNO3_sol->reaction2 NaOH NaOH Solution NaOH->reaction2 Bi_subnitrate_ppt This compound (Precipitate) reaction2->Bi_subnitrate_ppt filtration Filtration & Washing Bi_subnitrate_ppt->filtration drying Drying filtration->drying final_product Pure Bismuth Subnitrate Powder drying->final_product

Caption: Workflow for this compound Synthesis.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_consistency Consistency Issues start Problem Encountered During Scale-up incomplete_reaction Incomplete Reaction? start->incomplete_reaction discoloration Discoloration? start->discoloration batch_variation Batch-to-Batch Variation? start->batch_variation loss_on_workup Loss during Workup? solubility_issues Solubility Issues? solution1 Increase Reaction Time/ Temp/Pressure incomplete_reaction->solution1 Yes wrong_morphology Incorrect Morphology? impurity_presence Impurities Detected? solution2 Control Precipitation Temp & Rate discoloration->solution2 Yes solution3 Standardize All Process Parameters batch_variation->solution3 Yes

Caption: Troubleshooting Logic for Scale-up Issues.

References

Technical Support Center: Accurate Purity Assessment of Bismuth Subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the analytical assessment of bismuth subnitrate purity. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the official method for assaying the purity of this compound?

A1: The United States Pharmacopeia (USP) provides the official method for the assay of this compound.[1][2] The method is a complexometric titration. It involves dissolving a precisely weighed sample of this compound in nitric acid, followed by titration with a standardized solution of 0.05 M edetate disodium (B8443419) (EDTA). Xylenol orange is used as an indicator, and the endpoint is a distinct color change to yellow.[1][2] The assay determines the content of bismuth trioxide (Bi2O3), which should not be less than 79.0 percent on a dried basis.[1][2]

Q2: My EDTA titration for this compound is giving inconsistent results. What are the possible causes and solutions?

A2: Inconsistent titration results can stem from several factors. Here are some common issues and troubleshooting steps:

  • Incomplete Dissolution: this compound must be completely dissolved in nitric acid before titration.[1][2] If the solution is cloudy, gently warm it to ensure complete dissolution. An undissolved sample will lead to underestimation of the bismuth content.

  • Incorrect pH: The complexometric titration of bismuth with EDTA is pH-dependent. The USP method specifies a highly acidic medium.[3] If the pH is too high (above 1.5), a precipitate may form, interfering with the titration.[3] Ensure the solution remains acidic throughout the titration.

  • Indicator Issues: The color change of xylenol orange can be subtle. Ensure you are adding the correct amount of indicator as specified in the protocol. The endpoint is a sharp transition from a reddish-pink or purple color (Bi-indicator complex) to a lemon-yellow color (free indicator).[3]

  • Air Bubbles in Burette: Air bubbles trapped in the burette can lead to inaccurate volume readings of the titrant.[4] Before starting the titration, ensure no air bubbles are present in the burette tip or along the barrel.

  • Cross-Contamination: Residual sample from previous analyses on glassware or the stirrer can lead to erroneous results.[4] Thoroughly clean all equipment with deionized water between titrations.

Q3: How can I identify and quantify heavy metal impurities in my this compound sample?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for identifying and quantifying heavy metal impurities at very low concentrations.[5][6] This method can detect a wide range of elements, including arsenic, lead, copper, and silver, which are common impurities in this compound.[1][2] The sample is typically digested in concentrated nitric acid before analysis by ICP-MS.[7][8]

Q4: What other analytical techniques are useful for characterizing this compound?

A4: Besides the official USP methods, several other techniques provide valuable information about the purity and structure of this compound:

  • X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of this compound and to identify different phases or impurities that may be present.[9][10] The diffraction pattern is a unique fingerprint of the crystalline material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as nitrate (B79036) (NO3-) and hydroxyl (-OH) groups.[11][12] This helps in confirming the identity of the compound. The characteristic stretch vibration frequency of the O-H group is typically observed in the 3200-3600 cm⁻¹ region of the IR spectrum.[11]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, water content, and decomposition behavior of this compound.[13][14][15] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Troubleshooting Guides

Complexometric Titration (EDTA)
Problem Possible Cause(s) Troubleshooting Steps
Variable/Inconsistent Results Incomplete sample dissolution.[1][2] Incorrect pH.[3] Air bubbles in the burette.[4] Cross-contamination.[4]Ensure the sample is fully dissolved in nitric acid; warm gently if necessary. Maintain a highly acidic pH (around 1) to prevent precipitation.[3] Expel all air bubbles from the burette before starting. Thoroughly rinse all glassware and equipment with deionized water between analyses.
Difficulty in Endpoint Detection Indicator color change is not sharp. Overshooting the endpoint.[16]Ensure the correct amount of xylenol orange indicator is used. Approach the endpoint dropwise to avoid over-titration. The color change from reddish-pink to yellow should be distinct.[3]
Precipitate Formation During Titration pH of the solution is too high.[3]Add a small amount of dilute nitric acid to lower the pH and redissolve the precipitate. Ensure the initial dissolution creates a clear, acidic solution.
Impurity Testing
Problem Possible Cause(s) Troubleshooting Steps
False Positive for Chloride/Sulfate Contaminated reagents or glassware.Use high-purity reagents and thoroughly cleaned glassware. Run a blank analysis to check for background contamination.
Inaccurate Heavy Metal Quantification (ICP-MS) Incomplete sample digestion. Matrix effects.Ensure complete digestion of the this compound sample in nitric acid.[7][8] Use an internal standard to correct for matrix effects and instrument drift.[7]

Quantitative Data Summary

The following table summarizes the acceptance criteria for various purity tests as specified in the United States Pharmacopeia (USP) for this compound.

Test Analytical Method Acceptance Criteria Reference
Assay (as Bi2O3) Complexometric Titration with EDTANot less than 79.0% (on a dried basis)[1][2]
Loss on Drying GravimetricNot more than 3.0%[1][2]
Chloride Turbidimetric ComparisonNot more than 0.035%[1][2]
Sulfate Turbidimetric ComparisonNo immediate turbidity produced[1][2]
Ammonium Salts Litmus (B1172312) Paper TestNo change in color of moistened red litmus paper[1][2]
Arsenic Method I <211>Not more than 8 ppm[1][2]
Copper ColorimetricNo bluish color develops[1][2]
Lead PrecipitationNo cloudiness develops[1][2]
Silver PrecipitationNo precipitate is formed[1][2]
Alkalies and Alkaline Earths GravimetricResidue does not exceed 5 mg (0.5%)[1][2]

Experimental Protocols

Assay of this compound by Complexometric Titration
  • Sample Preparation: Accurately weigh about 400 mg of this compound and transfer it to a 250-mL beaker.[1][2]

  • Dissolution: Add 5 mL of water, followed by 2 mL of nitric acid. Warm the mixture gently if necessary to achieve complete dissolution.[1][2]

  • Dilution: Dilute the solution with water to 100 mL.[1][2]

  • Indicator Addition: Add 0.3 mL of xylenol orange indicator solution. The solution will turn a reddish-pink color.[1][3]

  • Titration: Titrate the solution with 0.05 M edetate disodium (EDTA) until the color changes to a clear yellow.[1][2]

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 11.65 mg of Bi2O3.[1] Calculate the percentage of Bi2O3 in the sample.

Limit Test for Chloride
  • Sample Preparation: Prepare a test solution as described in the USP monograph for the "Carbonate" test.[1]

  • Procedure: A 10-mL portion of the test liquid should show no more chloride than corresponds to 0.50 mL of 0.020 N hydrochloric acid (0.035%).[1][2] The comparison is made by adding silver nitrate solution to both the sample and the standard and observing the turbidity.

Visualizations

experimental_workflow_assay cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh ~400mg this compound dissolve Dissolve in H2O and HNO3 (Warm if necessary) weigh->dissolve dilute Dilute to 100mL with H2O dissolve->dilute add_indicator Add Xylenol Orange Indicator dilute->add_indicator titrate Titrate with 0.05M EDTA add_indicator->titrate endpoint Endpoint: Yellow Color titrate->endpoint calculate Calculate % Bi2O3 endpoint->calculate

Caption: Workflow for the assay of this compound by complexometric titration.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions inconsistent_results Inconsistent Titration Results incomplete_dissolution Incomplete Dissolution inconsistent_results->incomplete_dissolution incorrect_ph Incorrect pH inconsistent_results->incorrect_ph air_bubbles Air Bubbles in Burette inconsistent_results->air_bubbles contamination Cross-Contamination inconsistent_results->contamination ensure_dissolution Warm gently to dissolve incomplete_dissolution->ensure_dissolution maintain_acidity Maintain acidic pH incorrect_ph->maintain_acidity expel_bubbles Expel air bubbles air_bubbles->expel_bubbles clean_glassware Thoroughly clean equipment contamination->clean_glassware

Caption: Troubleshooting logic for inconsistent titration results.

References

Mitigating interference in analytical measurements of bismuth subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth subnitrate. The following sections address common issues related to interference in analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of bismuth in this compound?

A1: The most common methods for bismuth quantification in pharmaceutical-grade this compound are complexometric titration and atomic absorption spectrometry (AAS).[1][2][3][4] Other methods such as inductively coupled plasma-mass spectrometry (ICP-MS) and high-performance liquid chromatography (HPLC) are also used, particularly for trace element analysis and in combined drug formulations.[5][6][7][8]

Q2: What are the typical sources of interference in the complexometric titration of bismuth?

A2: Interferences in the complexometric titration of bismuth, typically with ethylenediaminetetraacetate (B1237979) (EDTA), arise from other metal ions present in the sample that can also form stable complexes with EDTA under the titration conditions.[1][9][10] Common interfering cations include iron (Fe³⁺), tin (Sn²⁺/Sn⁴⁺), arsenic (As³⁺/As⁵⁺), antimony (Sb³⁺/Sb⁵⁺), and indium (In³⁺).[9] Anions like fluoride (B91410) can also interfere with endpoint detection.[9]

Q3: How can I mitigate interference from other metal ions during complexometric titration?

A3: Several strategies can be employed to mitigate interference:

  • pH Control: Bismuth can be selectively titrated at a low pH (around 1.5-2.0) where many divalent cations do not form stable EDTA complexes.[1][3][10]

  • Masking Agents: Specific chemicals can be added to form stable complexes with interfering ions, preventing them from reacting with EDTA. For example, ascorbic acid can be used to mask iron.[9] Thiourea (B124793) can also be used to prevent precipitation and mask some interfering ions.[1]

  • Selective Precipitation and Removal: Interfering elements can be removed from the sample solution prior to titration. For instance, tin, arsenic, and antimony can be volatilized by treating the sample with a mixture of hydrochloric, hydrobromic, and perchloric acids.[9]

Q4: What are the common interferences in the determination of bismuth by Atomic Absorption Spectrometry (AAS)?

A4: In Graphite (B72142) Furnace AAS (GFAAS), matrix effects are a significant source of interference. Specific ions that can interfere with bismuth determination include chlorides, sulfates, iodides, aluminum (III) ions, and silicates.[11] In Hydride Generation AAS (HGAAS), interfering species include certain transition metals like nickel, cobalt, and copper, as well as other hydride-forming elements like selenium and antimony.[12]

Q5: How can interference be minimized in AAS measurements of bismuth?

A5:

  • Chemical Modifiers: In GFAAS, chemical modifiers are used to stabilize the analyte or make the matrix more volatile. For example, a combination of niobium carbide (NbC) and barium nitrate (B79036) (Ba(NO₃)₂) can be used to overcome interferences from sulfur species.[11]

  • Masking Agents: In HGAAS, a masking solution containing thiourea and potassium iodide can be used to control interferences from ions like Ni²⁺, Co²⁺, Cu²⁺, and Se⁴⁺.[12]

  • Standard Addition Method: This method can be used to compensate for matrix effects in both flame and graphite furnace AAS.[4]

  • On-line Trapping: For HGAAS, a tungsten coil can be used to trap the volatile bismuth hydride, separating it from the sample matrix before atomization.[2][13]

Troubleshooting Guides

Issue 1: Inconsistent or Unstable Endpoint in Complexometric Titration
Symptom Possible Cause Troubleshooting Action
Drifting or fading endpoint color pH of the solution is not optimal or is changing during titration.Ensure the initial pH is adjusted to 1.5-2.0.[3] Use a suitable buffer if necessary.
Presence of interfering ions that form weakly colored complexes with the indicator.Add a masking agent like ascorbic acid for iron.[9]
Hydrolysis of bismuth salts leading to precipitation.Ensure the sample is fully dissolved and the pH is maintained below 2.5 to prevent precipitation of bismuth hydroxide.[3] Add excess thiourea to form a weak, soluble complex with bismuth.[1]
Premature or delayed endpoint Inaccurate concentration of the EDTA titrant.Standardize the EDTA solution against a primary standard.
Presence of untracked interfering ions.Analyze the sample for common interfering elements such as iron, tin, and lead.[9]
Issue 2: Low Recovery or Signal Depression in AAS Analysis
Symptom Possible Cause Troubleshooting Action
Low absorbance signal in GFAAS Matrix interference from sulfates or chlorides.Use a chemical modifier such as barium nitrate to mitigate sulfate (B86663) interference.[11] Optimize the temperature program for ashing to remove volatile matrix components.
Incomplete atomization of bismuth.Ensure the atomization temperature is optimal. The use of a permanent chemical modifier like NbC can aid in this.[11]
Depressed signal in HGAAS Presence of interfering ions like Ni²⁺, Co²⁺, or Cu²⁺.Use a masking solution of thiourea and potassium iodide.[12]
Inefficient hydride generation.Optimize the concentration of the reducing agent (e.g., sodium borohydride) and the acid concentration in the carrier solution.[2]

Quantitative Data on Interferences

The following tables summarize the quantitative effects of various interfering ions on bismuth determination.

Table 1: Interference in Complexometric Titration of Bismuth

Interfering IonBi:Interferent RatioObserved EffectMitigation StrategyReference
Iron (Fe³⁺)-Large residual current in amperometric titration.Mask with ascorbic acid.[9]
Tin (Sn⁴⁺)-Forms a strong EDTA complex, leading to erroneously high results.Remove by volatilization with HCl, HBr, and HClO₄.[9]
Arsenic (As⁵⁺)-Precipitates bismuth as bismuth arsenate at the titration pH, leading to low recovery.Remove by volatilization.[9]
Antimony (Sb³⁺/Sb⁵⁺)-Hydrolyzes and adsorbs bismuth, causing low recovery.Remove by volatilization.[9]
Indium (In³⁺)-Is partially or fully titrated with EDTA, leading to high results.Not easily masked; requires separation.[9]
Tungsten (W)2:1Low recovery (0.3-0.4 mg low for a 45 mg sample) due to adsorption on WO₃ precipitate.Dehydration with nitric acid improves recovery but does not eliminate interference.[9]
Fluoride (F⁻)-Interferes with xylenol orange endpoint detection and causes low results.Avoid using fluoride as a masking agent with xylenol orange indicator.[9]

Table 2: Interference in Graphite Furnace Atomic Absorption Spectrometry (GFAAS) of Bismuth

Interfering IonConcentration of InterferentSignal DepressionMitigation StrategyReference
Sulfates (SO₄²⁻)1 g/L~32.5%Use Ba(NO₃)₂ as a chemical modifier.[11]
Chlorides (Cl⁻)1 g/L~18%Optimize ashing temperature.[11]
Iodides (I⁻)1 g/L~10%Chemical modification.[11]
Aluminum (Al³⁺)1 g/L~10%Chemical modification.[11]
Silicates (SiO₃²⁻)1 g/L~10%Chemical modification.[11]

Experimental Protocols

Protocol 1: Complexometric Titration of this compound (USP Method)

This protocol is based on the United States Pharmacopeia (USP) assay for this compound.[14][15]

  • Sample Preparation: Accurately weigh about 400 mg of this compound and transfer it to a 250-mL beaker.

  • Dissolution: Add 5 mL of water, followed by 2 mL of nitric acid. Warm gently if necessary to dissolve the sample completely.

  • Dilution: To the hot solution, add 200 mL of water.

  • Indicator Addition: Add approximately 50 mg of xylenol orange triturate as the indicator.

  • Titration: Titrate the solution with 0.1 M sodium EDTA until the color changes from red-purple to a clear yellow.[14][16]

  • Calculation: Each mL of 0.1 M sodium EDTA is equivalent to 20.90 mg of Bismuth (Bi).

Protocol 2: Mitigating Iron Interference in Complexometric Titration

This protocol is an adaptation for samples containing iron as a significant impurity.

  • Sample Preparation and Dissolution: Follow steps 1 and 2 of Protocol 1.

  • Masking: After dissolution and before dilution, add ascorbic acid in small portions until the yellow color of the ferric ion disappears.

  • Dilution, Indicator Addition, and Titration: Proceed with steps 3, 4, and 5 of Protocol 1.

Visualizations

Experimental Workflow for Complexometric Titration

G Workflow for Complexometric Titration of this compound cluster_prep Sample Preparation cluster_analysis Titration cluster_interference Interference Check cluster_mitigation Mitigation weigh 1. Weigh this compound dissolve 2. Dissolve in HNO3 weigh->dissolve dilute 3. Dilute with Water dissolve->dilute check Interfering Ions? dissolve->check indicator 4. Add Xylenol Orange dilute->indicator titrate 5. Titrate with EDTA indicator->titrate endpoint 6. Observe Endpoint (Red-Purple to Yellow) titrate->endpoint check->dilute No mask Add Masking Agent (e.g., Ascorbic Acid) check->mask Yes mask->dilute

Caption: Workflow for this compound analysis by complexometric titration.

Troubleshooting Logic for Titration Endpoint Issues

G Troubleshooting Titration Endpoint Issues cluster_checks Troubleshooting Titration Endpoint Issues cluster_solutions Troubleshooting Titration Endpoint Issues start Inconsistent Endpoint check_ph Is pH between 1.5-2.0? start->check_ph check_precipitate Is a precipitate visible? check_ph->check_precipitate Yes adjust_ph Adjust pH with dilute acid/base check_ph->adjust_ph No check_titrant Is EDTA standardized? check_precipitate->check_titrant No add_thiourea Add thiourea to prevent hydrolysis check_precipitate->add_thiourea Yes standardize_edta Standardize EDTA solution check_titrant->standardize_edta No mask_ions Consider masking agents for potential interferences check_titrant->mask_ions Yes end Re-run Titration adjust_ph->end add_thiourea->end standardize_edta->end mask_ions->end

References

Validation & Comparative

Bismuth Subnitrate vs. Bismuth Oxide in Photocatalysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is paramount for efficiency and efficacy in various applications, including pollutant degradation and organic synthesis. This guide provides a detailed, objective comparison of the photocatalytic performance of bismuth subnitrate (BiONO₃) and bismuth oxide (Bi₂O₃), supported by experimental data from peer-reviewed literature.

Executive Summary

Both this compound and bismuth oxide have demonstrated significant potential as photocatalysts, largely due to their non-toxicity, stability, and ability to be activated by visible light. Bismuth oxide, particularly its α- and β-phases, has been extensively studied and generally exhibits strong photocatalytic activity for the degradation of organic dyes. This compound, a layered material, also shows promising photocatalytic capabilities, with some studies suggesting its unique structure may offer advantages in charge separation. The choice between these two materials will ultimately depend on the specific application, target pollutant, and desired reaction conditions.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound and bismuth oxide based on reported experimental findings. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Physicochemical Properties of this compound and Bismuth Oxide

PropertyThis compound (BiONO₃)Bismuth Oxide (Bi₂O₃)
Typical Morphology Nanosheets, NanoplatesNanoparticles, Nanorods, Nanosheets
Band Gap (eV) ~3.2 - 3.4~2.4 - 2.8 (α-Bi₂O₃), ~2.2 - 2.6 (β-Bi₂O₃)
Crystal Structure Monoclinic, OrthorhombicMonoclinic (α-phase), Tetragonal (β-phase)

Table 2: Comparative Photocatalytic Degradation Efficiency

PollutantCatalystCatalyst Conc. (g/L)Pollutant Conc. (mg/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Rate Constant (k, min⁻¹)
Rhodamine B (RhB) This compound1.010UV Light->95%-
Rhodamine B (RhB) α-Bi₂O₃1.010Visible Light120~30%-
Rhodamine B (RhB) β-Bi₂O₃1.010Visible Light360100%-
Rhodamine B (RhB) Bi₂O₃ Microrods--Visible Light12097.2%-
Methylene Blue (MB) This compound------
Methylene Blue (MB) α-Bi₂O₃--Visible Light-87%-

Note: A direct comparison of rate constants is challenging due to differing experimental setups. The data presented is compiled from various sources and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and photocatalytic evaluation of this compound and bismuth oxide.

Synthesis of this compound Photocatalyst

A common method for synthesizing this compound with photocatalytic properties is the hydrothermal method .

  • Precursor Preparation: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is used as the sole precursor.

  • Dissolution: The bismuth nitrate is dissolved in deionized water. The pH of the solution can be adjusted, for instance, to 1.5 with nitric acid, which has been shown to produce highly active photocatalysts.[1]

  • Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160 °C) for a designated period (e.g., 12-24 hours).[1]

  • Product Recovery: After cooling to room temperature, the resulting white precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

  • Drying: The final product is dried in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Synthesis of Bismuth Oxide Photocatalyst

Bismuth oxide nanoparticles can be synthesized via various methods, including the co-precipitation method .

  • Precursor Preparation: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved in deionized water, often with the addition of a small amount of nitric acid to prevent premature hydrolysis.

  • Precipitation: A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added dropwise to the bismuth nitrate solution under vigorous stirring until a desired pH is reached, leading to the formation of a precipitate.

  • Aging: The suspension is typically stirred for several hours at a specific temperature (e.g., 60-80 °C) to allow for the growth and crystallization of the nanoparticles.

  • Washing and Separation: The precipitate is separated by centrifugation or filtration and washed repeatedly with deionized water to remove residual ions.

  • Calcination: The dried powder is then calcined in a muffle furnace at a specific temperature (e.g., 400-500 °C) for a few hours to obtain the desired crystalline phase of Bi₂O₃ (e.g., α-Bi₂O₃ or β-Bi₂O₃).

Photocatalytic Activity Evaluation

A standardized protocol is essential for comparing the photocatalytic performance of different materials.

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.5 - 1.0 g/L) is dispersed in an aqueous solution of the target pollutant (e.g., Rhodamine B or Methylene Blue, typically 10-20 mg/L).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Irradiation: The suspension is then exposed to a light source (e.g., a xenon lamp with a UV cutoff filter for visible light irradiation, or a UV lamp). The distance between the lamp and the reactor is kept constant.

  • Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

  • Analysis: The collected samples are centrifuged to remove the catalyst particles. The concentration of the pollutant in the supernatant is then determined using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength of the pollutant.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

Visualization of Mechanisms and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.

Photocatalytic_Mechanism cluster_semiconductor Photocatalyst (BiONO₃ or Bi₂O₃) cluster_reactions Redox Reactions Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band e⁻ h+ h⁺ e- e⁻ Light Light (hν ≥ Eg) Light->Valence_Band Excitation O2 O₂ e-->O2 H2O H₂O / OH⁻ h+->H2O Pollutant Organic Pollutant h+->Pollutant Direct Oxidation Superoxide •O₂⁻ O2->Superoxide Reduction Hydroxyl •OH H2O->Hydroxyl Oxidation Superoxide->Pollutant Degradation Hydroxyl->Pollutant Degradation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products

Caption: General photocatalytic mechanism for bismuth-based semiconductors.

Experimental_Workflow cluster_photocatalysis Photocatalytic Experiment cluster_analysis Analysis Synthesis_BiONO3 This compound (e.g., Hydrothermal) XRD XRD Synthesis_BiONO3->XRD Synthesis_Bi2O3 Bismuth Oxide (e.g., Co-precipitation) Synthesis_Bi2O3->XRD SEM SEM XRD->SEM UV_Vis_DRS UV-Vis DRS SEM->UV_Vis_DRS BET BET UV_Vis_DRS->BET Suspension Catalyst Suspension in Pollutant Solution BET->Suspension Equilibrium Adsorption-Desorption Equilibrium (Dark) Suspension->Equilibrium Irradiation Light Irradiation Equilibrium->Irradiation Sampling Sampling at Time Intervals Irradiation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV_Vis_Spec UV-Vis Spectrophotometry Centrifugation->UV_Vis_Spec Data_Analysis Degradation Efficiency & Rate Constant Calculation UV_Vis_Spec->Data_Analysis

Caption: Experimental workflow for comparing photocatalytic performance.

Concluding Remarks

Both this compound and bismuth oxide are viable candidates for photocatalytic applications. Bismuth oxide, with its narrower band gap, shows strong potential for visible-light-driven photocatalysis. This compound's layered structure is advantageous for charge carrier separation, which can lead to high quantum efficiencies. The optimal choice will be dictated by the specific requirements of the intended application, including the target pollutant, desired light source, and cost-effectiveness of the synthesis method. Further research focusing on direct, side-by-side comparative studies under standardized conditions is necessary to definitively establish the superiority of one material over the other for specific applications.

References

A Comparative Analysis of Bismuth Subnitrate and Bismuth Subcarbonate as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth-based catalysts have garnered significant attention in organic synthesis due to their low toxicity, cost-effectiveness, and unique catalytic activities. Among the various bismuth compounds, bismuth subnitrate and bismuth subcarbonate have emerged as promising heterogeneous catalysts for a range of chemical transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.

I. Head-to-Head Comparison: Ketalization of Cyclohexanone (B45756)

A direct comparison of the catalytic efficacy of this compound and bismuth subcarbonate has been reported in the ketalization of cyclohexanone with ethylene (B1197577) glycol. The experimental data highlights the superior performance of this compound in this specific reaction.

CatalystConversion (%)[1]Selectivity (%)[1]Yield (%)[1]
This compound 94.510094.5
Bismuth Subcarbonate 88.210088.2
Bismuth Nitrate95.110095.1
Bismuth Trichloride86.810086.8
Bismuth Tribromide82.410082.4
Bismuth Oxide15.910015.9
None15.410015.4
Reaction conditions: 0.85 mmol Bi3+, 0.15 mol ethylene glycol, 0.1 mol cyclohexanone, 15 mL cyclohexane (B81311), 82 °C, 0.5 h.[1]

As the data indicates, this compound demonstrates a higher catalytic activity, leading to a greater yield of the desired ketal compared to bismuth subcarbonate under identical reaction conditions.[1] This enhanced activity can be attributed to the acidic nature of this compound.[1]

II. Catalytic Applications and Performance

While direct comparative data across a wide range of reactions is limited, both this compound and bismuth subcarbonate have been successfully employed as catalysts in various organic transformations.

This compound: A Versatile Catalyst for Acetalization and Alkyne Hydration

This compound has proven to be an efficient heterogeneous catalyst for the protection of carbonyl compounds through acetalization and ketalization.[1] It exhibits high activity and selectivity for a wide range of aldehydes and ketones.[1] The catalyst can be easily recovered and reused without a significant loss in activity, highlighting its stability and practical utility.[1]

Furthermore, this compound is an effective catalyst for the Markovnikov-type hydration of terminal alkynes, providing a simple and atom-economical route to methyl ketones.[2][3] This methodology has been successfully applied to a diverse set of terminal acetylenes under both batch and continuous flow conditions.[2]

Table 2: this compound-Catalyzed Hydration of p-Methoxyphenylacetylene [2]

EntryTime (h)Catalyst loading (mol%)Conversion (%)Selectivity (%)
12415100100
2121573100
361588100
431518100
51156100
6241095100
72458888
82426271
Reaction conditions: 1.0 M p-methoxyphenylacetylene in MeOH, 65 °C.[2]
Bismuth Subcarbonate: A Promising Photocatalyst and Catalyst in Heterocyclization

Bismuth subcarbonate has shown significant promise as a photocatalyst for the degradation of organic pollutants under UV-vis light irradiation.[4][5] Its photocatalytic activity is influenced by its morphology, with nanostructured forms exhibiting enhanced performance compared to commercial bulk material.[4][5]

In addition, copper-loaded bismuth subcarbonate has been developed as an efficient multifunctional heterogeneous catalyst for the synthesis of phenothiazines through a concerted C-S/C-N heterocyclization.[6][7] In this system, the Bi(III) centers are believed to act as Lewis acids, contributing to the catalytic activity.[6]

Table 3: Photocatalytic Decolorization of Rhodamine B using Bismuth Subcarbonate [8]

CatalystPretreatmentDecolorization after 80 min (%)
Bi2O2CO3None~10
Bi2O2CO3Nitric acid treated~15
Bi2O2CO3CTAB treated~20
Bi2O2CO3Nitric acid and CTAB treated>95
Reaction conditions: 20 mg catalyst in 35 mL of 10 ppm Rhodamine B solution, irradiated with a 500 W xenon lamp (>420 nm).[8]

III. Experimental Protocols

A. Ketalization of Cyclohexanone using this compound/Subcarbonate

General Procedure:

A mixture of cyclohexanone (0.1 mol), ethylene glycol (0.15 mol), the bismuth catalyst (based on 0.85 mmol of Bi³⁺), and cyclohexane (15 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction mixture is heated to 82 °C and stirred for 0.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the catalyst is filtered off, and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the desired product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Reactants Cyclohexanone Ethylene Glycol Cyclohexane Flask Round-bottom flask with magnetic stirrer and reflux condenser Reactants->Flask Catalyst This compound or Bismuth Subcarbonate Catalyst->Flask Heating Heat to 82°C Flask->Heating Stirring Stir for 0.5 h Heating->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Washing Wash filtrate with NaHCO3 (aq) and brine Filtration->Washing Drying Dry organic layer (Na2SO4) Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Product Isolated Product Concentration->Product

Caption: Experimental workflow for the ketalization of cyclohexanone.

B. Hydration of p-Methoxyphenylacetylene using this compound

Batch Procedure:

In a sealed reaction vessel, p-methoxyphenylacetylene (1.0 M) and this compound (15 mol%) are dissolved in methanol. The reaction mixture is stirred at 65 °C for 24 hours.[2] The conversion and selectivity can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of the crude product. For product isolation, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants p-Methoxyphenylacetylene Methanol Vessel Sealed reaction vessel Reactants->Vessel Catalyst This compound Catalyst->Vessel Stirring Stir at 65°C for 24 h Vessel->Stirring Analysis Analyze by GC-MS Stirring->Analysis Evaporation Evaporate solvent Analysis->Evaporation Chromatography Purify by column chromatography Evaporation->Chromatography Product Isolated Methyl Ketone Chromatography->Product

Caption: Batch process for this compound-catalyzed alkyne hydration.

C. Photocatalytic Decolorization of Rhodamine B using Bismuth Subcarbonate

General Procedure:

In a typical experiment, 20 mg of the bismuth subcarbonate photocatalyst is suspended in 35 mL of a 10 ppm Rhodamine B aqueous solution in a Pyrex glass reactor. The suspension is stirred in the dark for 60 minutes to establish adsorption-desorption equilibrium.[8] Subsequently, the mixture is irradiated using a 500 W xenon lamp equipped with a cutoff filter to allow only visible light (>420 nm) to pass.[8] At regular time intervals, aliquots of the suspension are withdrawn, centrifuged to remove the catalyst particles, and the concentration of Rhodamine B in the supernatant is determined by measuring its absorbance at 554 nm using a UV-Vis spectrophotometer.[8]

G cluster_0 Preparation cluster_1 Photocatalysis cluster_2 Analysis Suspension Suspend 20 mg Bi2O2CO3 in 35 mL Rhodamine B (10 ppm) Equilibration Stir in dark for 60 min Suspension->Equilibration Irradiation Irradiate with Xenon lamp (>420 nm) Equilibration->Irradiation Sampling Take aliquots at intervals Irradiation->Sampling Centrifugation Centrifuge to remove catalyst Sampling->Centrifugation Measurement Measure absorbance of supernatant at 554 nm (UV-Vis) Centrifugation->Measurement Data Determine Rhodamine B concentration Measurement->Data

References

Performance Validation of Bismuth Subnitrate in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a pressing need for carrier systems that offer enhanced therapeutic efficacy and minimal side effects. Bismuth subnitrate, a compound with a long history in medicine, is gaining traction in nanotechnology for its potential as a robust drug delivery vehicle.[1] This guide provides an objective comparison of this compound nanoparticles with other established platforms—liposomes and chitosan (B1678972) nanoparticles—supported by experimental data. We also present detailed experimental protocols and visualizations to aid researchers in their evaluation of this promising material.

Comparative Performance Analysis

The selection of a suitable drug carrier is contingent on several key performance indicators, including drug loading capacity, release kinetics, and biocompatibility. The following tables summarize the available quantitative data to facilitate a direct comparison between this compound nanoparticles, liposomes, and chitosan nanoparticles, primarily focusing on the delivery of the chemotherapeutic agent doxorubicin (B1662922) (DOX) as a model drug.

Table 1: Drug Loading Capacity and Efficiency

Drug Delivery SystemDrugLoading Capacity (LC) %Encapsulation Efficiency (EE) %Reference
This compound NanoparticlesDoxorubicin~12.3 wt.% (for a similar magnetic nanoparticle system)~55% (for a similar magnetic nanoparticle system)[2]
LiposomesDoxorubicin-~93%[3]
Chitosan NanoparticlesVarious-Up to 90%[4]
Iron Oxide NanoparticlesDoxorubicinUp to 175.7% (w/w)~24% (at high capacity) to ~90% (at lower capacity)[5][6]

Note: Direct data for doxorubicin loading in this compound nanoparticles is limited. Data from iron oxide nanoparticles, which share some physicochemical properties, is provided for a tentative comparison.

Table 2: In Vitro Drug Release

Drug Delivery SystemDrugRelease ProfileConditionsReference
Bismuth Nanoparticles (in hydrogel)DoxorubicinSustained release over one week-[7]
LiposomesDoxorubicin~1.5 wt.% released in the first 60 minutes10% serum solution (pH 7.4)[8]
Chitosan-Alginate NanoparticlesCurcumin Diethyl Disuccinate>50% released in 6 hours (acidic pH)Simulated Gastric Fluid (pH 1.2)[6]

Table 3: Cytotoxicity

Drug Delivery SystemCell LineIC50 ValueCommentsReference
Bismuth NanoparticlesA549 (Lung Cancer)5.797 µg/mLShowed selective toxicity towards cancer cells over normal fibroblasts.[9]
Free DoxorubicinA549 (Lung Cancer)-Higher toxicity to normal cells compared to nanoparticle formulations.[5]
Doxorubicin-loaded Iron Oxide NanoparticlesA549 (Lung Cancer)0.4 µg/mL (nanoparticle concentration)pH-dependent release leads to lower acute toxicity.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of any drug delivery system. Below are protocols for key experiments cited in the evaluation of this compound nanoparticles.

Synthesis of this compound Nanoparticles

This protocol is adapted from a method for synthesizing bismuth nanoparticles using bismuth nitrate (B79036).

Materials:

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃ in a solution of d-glucose and PVP in 50 mL of Millipore water.

  • Stir the mixture in a water bath at 70 °C.

  • Preheat a 5 M aqueous NaOH solution to 70 °C.

  • Add 10 mM of the heated NaOH solution dropwise to the bismuth nitrate solution. The formation of black bismuth particles should be observed.

  • Continue stirring the mixture at 70 °C for 2.5 hours.

  • Allow the solution to stand at 25 °C for 10 hours.

  • Collect the resulting black powder by centrifugation.

  • Purify the nanoparticles by washing them three times with ethanol and water.

  • Freeze-dry the product for 24 hours and store it at 25 °C.[10]

Characterization: The synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Dynamic Light Scattering (DLS) for hydrodynamic diameter and zeta potential.[11][12][13]

Drug Loading

This protocol describes a general method for loading a drug, such as doxorubicin, onto nanoparticles.

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin (DOX)

  • Sodium borate (B1201080) buffer (SBB, 10 mM, pH 8.5) or another suitable buffer

  • Centrifuge

Procedure:

  • Disperse a known amount of this compound nanoparticles (e.g., 1 mg) in a specific volume of buffer (e.g., 1 mL of SBB).

  • Add a known concentration of the drug (e.g., 1 mg/mL of DOX) to the nanoparticle suspension.

  • Incubate the mixture at a specific temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous stirring.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation (e.g., 20,000 x g for 20 minutes).

  • Carefully collect the supernatant containing the unloaded drug.

  • Quantify the amount of drug in the supernatant using a suitable analytical method, such as UV-vis spectrophotometry.[5]

  • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:[4]

    DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100 DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol outlines a dialysis-based method for assessing the in vitro release of a drug from the nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).

  • Transfer the dispersion into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., 20 mL of PBS at the desired pH) in a container.

  • Place the container in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-vis spectrophotometry or fluorescence spectroscopy).[14]

  • Calculate the cumulative percentage of drug released at each time point.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug delivery system.

Materials:

  • Cancer cell line (e.g., A549) and normal cell line (e.g., NHF)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound nanoparticles (with and without loaded drug)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test substances. Include untreated cells as a control.

  • Incubate the plates for a specific period (e.g., 24 or 48 hours) at 37 °C in a CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Visualizations

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_loading Drug Loading cluster_evaluation Performance Evaluation cluster_analysis Data Analysis s1 Synthesis of Bismuth Subnitrate Nanoparticles s2 Characterization (TEM, XRD, DLS) s1->s2 l1 Drug Incubation with Nanoparticles s2->l1 Validated Nanoparticles l2 Quantification of Loading Efficiency l1->l2 e1 In Vitro Drug Release l2->e1 Drug-Loaded Nanoparticles e2 In Vitro Cytotoxicity Assay l2->e2 Drug-Loaded Nanoparticles e3 In Vivo Studies (Animal Models) e1->e3 e2->e3 a1 Comparative Analysis of Performance Metrics e3->a1

Caption: Experimental workflow for validating drug delivery systems.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling drug_delivery Drug-Loaded Bismuth Subnitrate Nanoparticle drug_release Drug Release (e.g., Doxorubicin) drug_delivery->drug_release Internalization dna_damage DNA Damage drug_release->dna_damage Inhibition of Topoisomerase II apoptosis Apoptosis dna_damage->apoptosis Activation of Caspase Cascade p53 p53 Activation dna_damage->p53 cell_death Cell Death apoptosis->cell_death bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Simplified apoptotic signaling pathway induced by DNA damage.

Conclusion

This compound nanoparticles present a compelling platform for drug delivery, demonstrating favorable biocompatibility and potential for controlled release. While direct comparative data with established carriers like liposomes and chitosan nanoparticles is still emerging, the available evidence suggests that bismuth-based systems can be highly effective, particularly in cancer therapy where they can also act as radiosensitizers.[15] The provided experimental protocols offer a foundational framework for researchers to conduct their own performance validations. Further research is warranted to fully elucidate the drug loading capacities, release kinetics for a wider range of therapeutics, and the specific signaling pathways modulated by these promising nanomaterials.

References

Bismuth Subnitrate: A Comparative Guide to a Greener Lewis Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact. While traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have been workhorses in the field, their moisture sensitivity, harsh reaction conditions, and generation of corrosive waste present significant drawbacks. In recent years, bismuth(III) compounds have emerged as promising alternatives, offering a unique combination of low toxicity, cost-effectiveness, and stability in the presence of air and moisture. Among these, bismuth subnitrate stands out as a heterogeneous, reusable, and efficient catalyst for a variety of organic transformations. This guide provides an objective comparison of this compound's performance against other Lewis acids, supported by experimental data and detailed methodologies.

Performance Comparison in Key Organic Reactions

The efficacy of this compound as a Lewis acid catalyst is best illustrated through its application in several fundamental organic reactions. Below, we compare its performance against other common Lewis acids in Markovnikov-type alkyne hydration, Pechmann condensation, and Friedel-Crafts acylation.

Markovnikov-Type Alkyne Hydration

The hydration of alkynes to produce ketones is a fundamental transformation in organic synthesis. This compound has proven to be a highly effective catalyst for the Markovnikov-type hydration of terminal alkynes. A comparative study highlights its superiority over other bismuth salts.

Table 1: Comparison of Bismuth Catalysts for the Hydration of p-Methoxyphenylacetylene [1][2]

Catalyst (15 mol%)Reaction Time (h)Conversion (%)Selectivity to Ketone (%)
This compound 24 100 100
Bi(OTf)₃2410088
BiBr₃244592
Bi(OAc)₃240-
Bi₂O₃240-

Reaction Conditions: p-methoxyphenylacetylene (1.0 M) in methanol (B129727), reflux.

While direct comparative data with non-bismuth Lewis acids under identical conditions is limited in the literature, traditional methods often require stoichiometric amounts of mercury salts, which are highly toxic. Other Lewis acids like gold and platinum complexes, while efficient, are significantly more expensive.[3]

Pechmann Condensation for Coumarin (B35378) Synthesis

The Pechmann condensation, the synthesis of coumarins from phenols and β-ketoesters, is another area where various Lewis acids are employed. While direct comparative studies with this compound are scarce, data for other bismuth salts and common Lewis acids in this reaction offer valuable insights.

Table 2: Performance of Various Lewis Acids in the Pechmann Condensation

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
BiCl₃ (ultrasound)-0.5 - 185-95[3]
FeCl₃-2~89[4]
ZnCl₂---[5]
AlCl₃---[5]
Sc(OTf)₃5194[6]
Yb(OTf)₃5194[6][7]

Note: Reaction conditions vary across studies, making a direct comparison challenging. The data presented is for the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) or similar substrates.

Bismuth chloride, a related bismuth salt, has been shown to be highly effective, especially with ultrasound assistance.[3] Other strong Lewis acids like Sc(OTf)₃ and Yb(OTf)₃ also demonstrate high activity.[6][7]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. Traditional catalysts like AlCl₃ and FeCl₃ are effective but required in stoichiometric amounts and are highly moisture-sensitive.[1][8][9][10] Bismuth triflate (Bi(OTf)₃), a more reactive bismuth salt, has been shown to be a highly efficient catalyst for this reaction, often outperforming other metal triflates.[11] While specific data for this compound is limited, the performance of Bi(OTf)₃ suggests the potential of bismuth-based catalysts in this area.

Table 3: Comparison of Metal Triflates in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride (B1165640)

Catalyst (mol%)Reaction Time (h)Yield (%)
Bi(OTf)₃ (1) 1 98
Sc(OTf)₃ (5)391
Yb(OTf)₃ (5)2085
Al(OTf)₃ (5)2020
Ga(OTf)₃ (5)2015

Source: Adapted from literature data. Reaction conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for reactions catalyzed by this compound and other Lewis acids.

This compound-Catalyzed Hydration of p-Methoxyphenylacetylene

Procedure: To a solution of p-methoxyphenylacetylene (1.0 mmol) in methanol (1.0 mL), this compound (0.15 mmol) is added. The reaction mixture is then heated to reflux and stirred for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired methyl ketone.[1][2]

General Procedure for Friedel-Crafts Acylation using AlCl₃

Procedure: To a stirred suspension of anhydrous aluminum chloride (1.1 equiv.) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, the acyl chloride (1.0 equiv.) is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of the aromatic substrate (1.0 equiv.). The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or recrystallization.[12][13]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of these reactions is key to optimizing conditions and expanding their scope.

Lewis Acid Catalysis in Organic Reactions

In general, a Lewis acid (LA) catalyzes reactions by activating an electrophile. It accepts a pair of electrons from a heteroatom (like oxygen or a halogen) on the substrate, thereby increasing the electrophilicity of the molecule and making it more susceptible to nucleophilic attack.

Lewis_Acid_Catalysis Reactants Reactants (Nucleophile + Electrophile) ActivatedComplex Activated Electrophile [Electrophile-LA] Reactants->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Product Product ActivatedComplex->Product Nucleophilic Attack RegeneratedLA Regenerated LA Product->RegeneratedLA Release

Caption: General workflow of Lewis acid catalysis.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated by the reaction of an acyl halide or anhydride with a Lewis acid.[1][8][9][10] This acylium ion is then attacked by the electron-rich aromatic ring.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid Aromatic Ring Aromatic Ring Acylium Ion->Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + Acylium Ion Aryl Ketone Aryl Ketone Sigma Complex->Aryl Ketone - H+

Caption: Mechanism of Friedel-Crafts Acylation.

Mechanism of Pechmann Condensation

The Pechmann condensation is initiated by the acid-catalyzed transesterification between the phenol (B47542) and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) and subsequent dehydration to form the coumarin ring system.[5][14][15][16][17]

Pechmann_Condensation Phenol Phenol Transesterification Transesterification Phenol->Transesterification Beta-Ketoester Beta-Ketoester Beta-Ketoester->Transesterification Intermediate Intermediate Transesterification->Intermediate Acid Catalyst Intramolecular EAS Intramolecular EAS Intermediate->Intramolecular EAS Cyclized Intermediate Cyclized Intermediate Intramolecular EAS->Cyclized Intermediate Dehydration Dehydration Cyclized Intermediate->Dehydration Coumarin Coumarin Dehydration->Coumarin - H₂O

Caption: Mechanism of Pechmann Condensation.

Conclusion

This compound presents itself as a compelling, environmentally benign alternative to traditional Lewis acids in a variety of organic reactions. Its heterogeneous nature, ease of handling, reusability, and high efficiency, particularly in reactions like alkyne hydration, make it an attractive catalyst for sustainable chemical synthesis. While more direct comparative studies are needed to fully elucidate its performance against a broader range of Lewis acids in reactions such as Pechmann condensation and Friedel-Crafts acylation, the existing data for related bismuth compounds strongly suggests its potential. For researchers and professionals in drug development, the adoption of greener catalysts like this compound is not only a step towards more sustainable practices but also an opportunity to explore novel reaction pathways and efficiencies.

References

A Researcher's Guide to Bismuth Subnitrate Characterization: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of bismuth subnitrate is paramount for its effective application. This guide provides a comparative overview of essential characterization techniques, offering detailed experimental protocols and a summary of expected quantitative data to aid in the comprehensive analysis of this inorganic compound.

This compound, a versatile compound with applications ranging from pharmaceuticals to cosmetics, exists in various forms with differing physical and chemical properties. Its efficacy and safety are intrinsically linked to characteristics such as crystallinity, particle size, morphology, and thermal stability. Therefore, a multi-faceted analytical approach is crucial for its complete characterization. This guide delves into the practical application and data interpretation of X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC).

Comparative Data Summary

To facilitate a clear comparison of the data obtained from these techniques, the following table summarizes the key characterization parameters for this compound.

Characterization TechniqueParameterTypical Values/Observations
X-ray Diffraction (XRD) Crystal SystemRhombohedral[1]
Space GroupR-3m[1]
Miller Indices (hkl)(012), (104), (110), (202), (116), (122)[2]
2θ Diffraction Angles (°)~27.2°, ~38.0°, ~39.6°, ~55.5°, ~62.3°, ~64.5°[2]
Crystallite Size15 - 96 nm[3]
Scanning Electron Microscopy (SEM) MorphologyBriquette-like structures, irregular crystals, aggregates of smaller particles.[1][4]
Particle SizeCan range from the nanometer scale to larger agglomerates (e.g., 8 μm briquettes).[4]
Transmission Electron Microscopy (TEM) MorphologySpherical nanoparticles, nanorods, hexagonal nanoplates, irregular nanosheets.[5]
Particle Size1 nm to several micrometers, with specific studies reporting ranges of 15-50 nm and 28 ± 4 nm for nanoparticles.[5][6][7]
Fourier-Transform Infrared Spectroscopy (FTIR) O-H Stretching~3400 cm⁻¹ (broad band due to adsorbed water and hydroxyl groups)
N-O Asymmetric Stretching (NO₃⁻)~1384 cm⁻¹ (strong, characteristic peak)[1]
Bi-O Stretching/Vibrations~845 cm⁻¹, and in the range of 400-600 cm⁻¹
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) Decomposition StepsTypically a multi-step process.[1]
Temperature Ranges (°C)Initial weight loss below 200°C (loss of water). Major decomposition occurs at higher temperatures, leading to the formation of bismuth oxide.[1]
Weight Loss (%)Varies with the specific composition and hydration state. The final residual mass corresponds to bismuth oxide (Bi₂O₃).[1]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization. The following sections outline the typical experimental protocols for each technique.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure, phase purity, and crystallite size of this compound.

Methodology:

  • Sample Preparation: The this compound powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Acquisition: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM). The d-spacing is calculated using Bragg's Law (nλ = 2dsinθ). Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). The crystallite size (D) can be estimated using the Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the FWHM of a diffraction peak in radians, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle shape, and size of this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mounted onto an aluminum stub using double-sided carbon tape. To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • Instrumentation: A scanning electron microscope is used for imaging.

  • Imaging: The sample is introduced into the microscope's vacuum chamber. The electron beam is accelerated at a voltage typically ranging from 5 to 20 kV. Images are generated by detecting secondary electrons, which provide topographical information.

  • Image Analysis: The obtained micrographs are analyzed to determine the morphology and size of the particles. Image analysis software can be used for quantitative measurements of particle dimensions from the calibrated images.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the internal structure, morphology, and size of this compound nanoparticles.

Methodology:

  • Sample Preparation: A dilute suspension of this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol (B145695) or deionized water) and sonicated for several minutes to ensure good dispersion. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.

  • Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV is used.

  • Imaging: The prepared grid is placed in the TEM sample holder and inserted into the microscope. Bright-field images are acquired to visualize the morphology and size of the nanoparticles. Selected Area Electron Diffraction (SAED) can be performed to obtain crystallographic information from individual particles.

  • Image Analysis: The size and morphology of the nanoparticles are determined from the TEM images. Statistical analysis of a large number of particles is performed to obtain a particle size distribution.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is directly placed on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to different vibrational modes of the functional groups present in the sample.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Objective: To study the thermal stability and decomposition behavior of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Data Acquisition: The sample is heated from ambient temperature to a final temperature of around 800-1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument simultaneously records the weight change (TGA) and the heat flow (DSC) as a function of temperature.

  • Data Analysis: The TGA curve is analyzed to determine the temperature ranges of decomposition and the corresponding percentage weight loss. The DSC curve provides information about the thermal events (endothermic or exothermic) associated with the decomposition processes.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the discussed techniques.

G Comprehensive Characterization Workflow for this compound cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Morphological & Size Analysis cluster_3 Thermal Properties cluster_4 Data Interpretation & Reporting start This compound Powder XRD XRD Analysis start->XRD FTIR FTIR Analysis start->FTIR SEM SEM Analysis start->SEM TEM TEM Analysis start->TEM TGA_DSC TGA/DSC Analysis start->TGA_DSC Data_Analysis Comprehensive Data Analysis XRD->Data_Analysis FTIR->Data_Analysis SEM->Data_Analysis TEM->Data_Analysis TGA_DSC->Data_Analysis Report Characterization Report Data_Analysis->Report

Caption: Workflow for this compound Characterization.

References

A Comparative Guide to the Antimicrobial Efficacy of Bismuth Subnitrate and Silver Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. This guide provides an objective comparison of the antimicrobial efficacy of two such agents: bismuth subnitrate and silver nanoparticles. The following sections present a comprehensive overview of their mechanisms of action, quantitative antimicrobial activity, and a summary of the experimental protocols used to derive this data.

Mechanism of Action

The antimicrobial properties of this compound and silver nanoparticles stem from distinct and multifaceted mechanisms.

This compound: The antimicrobial action of this compound is multifaceted, involving both direct and indirect effects. Upon administration, particularly in an acidic environment like the stomach, it can form a protective layer over mucosal surfaces, which can help in the healing of ulcers.[1][2] Its direct antimicrobial properties are attributed to the disruption of the bacterial cell wall and the inhibition of crucial bacterial enzymes.[1][2][3] Bismuth ions (Bi³⁺) are believed to be the primary active component responsible for these effects.[3]

Silver Nanoparticles (AgNPs): Silver nanoparticles exhibit a broad-spectrum antimicrobial activity through a multi-pronged attack on microbial cells.[4][5] Their mechanism of action is generally understood to involve:

  • Adhesion and Membrane Disruption: AgNPs can anchor to and penetrate the bacterial cell wall, leading to increased membrane permeability and disruption of the cell's structural integrity.[6][7]

  • Generation of Reactive Oxygen Species (ROS): AgNPs are known to induce the formation of ROS, which causes significant oxidative stress, leading to damage of cellular components like proteins, lipids, and DNA.[6][8]

  • Interference with Cellular Processes: Silver ions released from the nanoparticles can interact with sulfur-containing proteins and phosphorus-containing compounds like DNA, leading to the inhibition of DNA replication, protein synthesis, and other vital metabolic pathways.[7][8]

  • Modulation of Signal Transduction: AgNPs can also interfere with bacterial signal transduction pathways, further disrupting cellular functions.[6]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of an agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The available data, summarized in the tables below, consistently indicates that silver nanoparticles exhibit significantly greater antimicrobial potency (lower MIC values) across a range of bacterial species compared to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds

Bacterial StrainThis compound (µg/mL)Bismuth Nanoparticles (BiNPs) (µg/mL)Reference
Staphylococcus aureus>128010,000[9][10]
Pseudomonas aeruginosa>1280-[9]
Proteus mirabilis>1280-[9]
Salmonella typhi-6,000[10]
Various Oral Strains-37 - 164[11]
Various Nosocomial Strains-164 - 329[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles (AgNPs)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.625 - 18,000[10][12]
Streptococcus agalactiae0.312 - 0.625[13]
Klebsiella pneumoniae200
Pseudomonas aeruginosa400
Escherichia coli400
Proteus mirabilis500
Various Oral Strains16 - 32[11]
Various Nosocomial Strains32 - 65[11]

Table 3: Direct Comparison of MIC Values for Bismuth Nanoparticles and Silver Nanoparticles

Bacterial StrainBismuth Nanoparticles (BiNPs) (µg/mL)Silver Nanoparticles (AgNPs) (µg/mL)Reference
Salmonella typhi6,00016[10]
Staphylococcus aureus10,00018[10]
Various Oral Strains37 - 16416 - 32[11]
Various Nosocomial Strains164 - 32932 - 65[11]

Experimental Protocols

The quantitative data presented above is typically generated using standardized antimicrobial susceptibility testing methods. A detailed methodology for the determination of MIC and MBC is provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method, a standard and widely accepted technique.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (this compound or silver nanoparticles) is prepared in a suitable solvent at a known concentration.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in an appropriate broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the agent.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no antimicrobial agent) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Observation and Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC has been established.

Protocol:

  • Subculturing: A small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC assay that show no visible growth.

  • Plating: The aliquot is spread onto an agar (B569324) plate that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.

  • Observation and Interpretation: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key antimicrobial mechanisms and a typical experimental workflow.

Antimicrobial_Mechanisms cluster_AgNPs Silver Nanoparticles (AgNPs) cluster_Bismuth This compound cluster_outcome Outcome AgNP AgNPs Membrane Bacterial Cell Membrane Disruption AgNP->Membrane Adhesion & Penetration ROS Reactive Oxygen Species (ROS) Generation AgNP->ROS Cellular Interference with Cellular Processes AgNP->Cellular Release of Ag+ ions Signal Signal Transduction Modulation AgNP->Signal Death Microbial Cell Death Membrane->Death ROS->Death Cellular->Death Signal->Death Bismuth This compound Barrier Protective Barrier Formation Bismuth->Barrier In vivo CellWall Bacterial Cell Wall Disruption Bismuth->CellWall Release of Bi³⁺ ions Enzyme Inhibition of Bacterial Enzymes Bismuth->Enzyme CellWall->Death Enzyme->Death

Caption: Antimicrobial mechanisms of silver nanoparticles and this compound.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination start_mic Prepare serial dilutions of antimicrobial agent inoculate_mic Inoculate with standardized bacterial suspension start_mic->inoculate_mic incubate_mic Incubate (e.g., 24h at 37°C) inoculate_mic->incubate_mic read_mic Observe for turbidity and determine MIC incubate_mic->read_mic start_mbc Subculture from clear wells (from MIC assay) read_mic->start_mbc Proceed with non-turbid wells plate_mbc Plate onto antimicrobial-free agar start_mbc->plate_mbc incubate_mbc Incubate plate_mbc->incubate_mbc read_mbc Count colonies and determine MBC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Conclusion

Based on the available experimental data, silver nanoparticles demonstrate a significantly higher in vitro antimicrobial efficacy compared to this compound against a broad range of pathogenic bacteria. The multi-targeted mechanism of action of silver nanoparticles likely contributes to their potent antimicrobial activity. While this compound exhibits some antimicrobial properties, its primary role in certain applications may be more related to its cytoprotective and anti-inflammatory effects rather than direct bactericidal or bacteriostatic action. Further research, particularly direct comparative studies on cytotoxicity and in vivo efficacy under various conditions, is warranted to fully elucidate the therapeutic potential of both agents.

References

Benchmarking Bismuth Subnitrate Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient, sustainable, and cost-effective chemical synthesis. This guide provides a comprehensive benchmark of bismuth subnitrate as a heterogeneous catalyst against commercially available alternatives in key organic transformations. The data presented is collated from peer-reviewed scientific literature to offer an objective comparison of performance.

This compound, a readily available and non-toxic compound, has emerged as a promising heterogeneous catalyst in a variety of organic reactions. Its low cost, ease of handling, and stability make it an attractive alternative to traditional catalysts that may be expensive, toxic, or require harsh reaction conditions. This guide focuses on its performance in two key areas: Markovnikov-type alkyne hydration and the protection of carbonyls via acetalization, with additional insights into its photocatalytic applications.

Performance Comparison in Key Organic Reactions

To provide a clear and concise overview, the following tables summarize the performance of this compound in comparison to other bismuth salts and commercially available catalysts in selected model reactions.

Markovnikov-Type Hydration of Alkynes

The hydration of terminal alkynes to produce methyl ketones is a fundamental transformation in organic synthesis. This compound has demonstrated high efficacy in this reaction.

Table 1: Catalytic Performance in the Hydration of p-Methoxyphenylacetylene [1][2]

CatalystCatalyst Loading (mol%)Time (h)Temperature (°C)Conversion (%)Selectivity (%)
This compound 152465 (reflux)100100
Bismuth Nitrate (B79036) (Bi(NO₃)₃·5H₂O)102465100100
Bismuth Triflate (Bi(OTf)₃)102465100100
Bismuth Bromide (BiBr₃)10246558100
Silver Nitrate (AgNO₃)102465>90Lower
Copper(II) Sulfate (CuSO₄·5H₂O)102465>90Lower

Reaction conditions: p-methoxyphenylacetylene as substrate, methanol (B129727) as solvent.

As the data indicates, this compound achieves complete conversion and selectivity, performing on par with bismuth nitrate and bismuth triflate under these conditions.[1][3] Notably, it outperforms bismuth bromide and shows superior selectivity compared to common silver and copper catalysts.

Acetalization of Carbonyl Compounds

The protection of carbonyl groups as acetals is a crucial step in multi-step organic synthesis. This compound serves as an efficient heterogeneous catalyst for this transformation.

Table 2: Ketalization of Cyclohexanone with Ethylene Glycol [4]

CatalystCatalyst Loading (mmol Bi³⁺)Time (h)Temperature (°C)Conversion (%)Selectivity (%)
This compound 0.850.58294.5100
Bismuth Nitrate0.850.58295.1100
Amberlyst-15-0.58273.9100
H-ZSM-5-0.58229.3100
Al-MCM-41-0.58264.5100
Montmorillonite K10-0.58237.9100
None00.58215.4100

Reaction conditions: Cyclohexanone (0.1 mol), Ethylene Glycol (0.15 mol), Cyclohexane (15 mL) as solvent.

In the ketalization of cyclohexanone, this compound demonstrates high activity, achieving a 94.5% conversion in just 30 minutes.[4] Its performance is comparable to bismuth nitrate and significantly surpasses that of several widely used solid acid catalysts, including Amberlyst-15 and various zeolites, under the tested conditions.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

General Procedure for this compound-Catalyzed Markovnikov-Type Hydration of Alkynes (Batch Process)

A reaction mixture containing the terminal alkyne (1.0 M) and this compound (15 mol%) in methanol is refluxed for 24 hours.[1] The progress of the reaction is monitored by thin-layer chromatography or gas chromatography. Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding methyl ketone.

G cluster_workflow Experimental Workflow: Alkyne Hydration start Start reactants Combine Alkyne, This compound, and Methanol start->reactants reflux Reflux for 24h at 65°C reactants->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor filtration Filter to Remove Catalyst monitor->filtration concentration Concentrate Filtrate filtration->concentration purification Purify by Column Chromatography concentration->purification product Isolated Methyl Ketone purification->product G cluster_mechanism Proposed Mechanism: Alkyne Hydration Alkyne R-C≡CH Activated_complex [R-C≡CH---Bi(III)] Activated Complex Alkyne->Activated_complex + Bi(III) Bi_cat Bi(III) Catalyst Vinyl_ether Vinyl Ether Intermediate Activated_complex->Vinyl_ether + CH₃OH Methanol1 CH₃OH Acetal Dimethyl Acetal Intermediate Vinyl_ether->Acetal + CH₃OH Methanol2 CH₃OH Ketone R-C(O)-CH₃ Methyl Ketone Acetal->Ketone + H₂O - 2CH₃OH Water H₂O G cluster_photocatalysis Photocatalytic Degradation Mechanism Catalyst This compound (Semiconductor) e_h_pair Electron-Hole Pair (e⁻ + h⁺) Catalyst->e_h_pair Light Light (hν) Light->Catalyst O2 O₂ e_h_pair->O2 e⁻ H2O H₂O e_h_pair->H2O h⁺ Superoxide •O₂⁻ (Superoxide Radical) O2->Superoxide Hydroxyl •OH (Hydroxyl Radical) H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

References

Comparative Analysis of Absorbable Colloidal Bismuth Subcitrate and Non-Absorbable Bismuth Subnitrate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison between absorbable colloidal bismuth subcitrate (CBS) and non-absorbable bismuth subnitrate (BSN). The information presented is synthesized from experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences in their physicochemical properties, pharmacokinetic profiles, efficacy, and safety.

Introduction

Bismuth compounds have been a staple in gastrointestinal medicine for over two centuries.[1] Colloidal bismuth subcitrate (CBS) and this compound (BSN) are two such salts widely utilized, particularly in therapies aimed at eradicating Helicobacter pylori, a bacterium linked to peptic ulcers and gastritis.[2][3] A critical distinction between these two compounds lies in their absorption within the gastrointestinal tract. CBS is recognized as a partially "absorbable" salt, whereas BSN is considered "non-absorbable".[2][4] This difference in absorption has significant implications for their mechanisms of action, clinical efficacy, and toxicity profiles, raising concerns about potential neurotoxicity with absorbable forms.[2]

Physicochemical and Pharmacokinetic Profiles

The fundamental differences in the behavior of CBS and BSN begin with their solubility and subsequent absorption. CBS is partially soluble in aqueous environments like gastric juice, which allows for a fraction of the bismuth to be absorbed into systemic circulation.[4] In contrast, BSN is largely insoluble and passes through the gastrointestinal tract with negligible absorption.[4]

Experimental data highlights this contrast. Studies in human volunteers have shown that after oral administration of CBS, a small but significant portion of bismuth (greater than 0.5%) is absorbed, leading to detectable blood levels.[4] Conversely, bismuth absorption from BSN is exceedingly low, measured at less than 0.01%.[4] This disparity in absorption is a key consideration for drug development, particularly concerning potential systemic toxicity.[5]

Table 1: Comparative Pharmacokinetic Parameters of CBS and BSN

ParameterColloidal Bismuth Subcitrate (CBS)This compound (BSN)Reference
Solubility in Gastric Juice At least 10% soluble and ultrafilterableInsoluble[4]
Systemic Absorption > 0.5%< 0.01%[4]
Mean Peak Serum Bi Conc. 9.1 µg/L0.6 µg/L[6]
Median 6-hr Serum Bi Conc. 49 ng·h/mL0-5 ng·h/mL[6]
Urinary Excretion Correlates with serum concentrationNegligible[6]

Note: Data is compiled from studies involving single oral doses in healthy volunteers.

Comparative Efficacy in H. pylori Eradication

A crucial question for researchers is whether the systemic absorption of bismuth is necessary for its therapeutic effect against H. pylori. In vitro studies show a direct toxic effect of CBS on H. pylori, with a mean inhibitory concentration (MIC) of ≤12.5 µg/ml.[4] BSN, being insoluble, shows no significant activity in vitro (MIC >400 µg/ml).[4]

However, the in vivo clinical data tells a different story. When used as part of a triple therapy regimen with antibiotics, both CBS and BSN have demonstrated comparable efficacy in eradicating H. pylori.[2][4] One double-blind, randomized controlled trial found H. pylori eradication rates of 69% for the CBS plus antibiotics group and 83% for the BSN plus antibiotics group.[2][3] Another study reported similar efficacy, with eradication rates of 70% for CBS and 74% for BSN within a triple therapy regimen.[4]

This suggests that the primary mechanism of action for bismuth in vivo may be topical rather than systemic.[7] It is proposed that bismuth compounds exert their effect by coating the gastric mucosa, binding to the ulcer base, and exhibiting direct antimicrobial properties within the gastric environment, possibly through an indirect effect on the gastric mucus layer.[4][8] The efficacy of bismuth-based therapies appears to be unrelated to its systemic absorption.[2][3]

Table 2: Comparative Efficacy in H. pylori Eradication (Triple Therapy)

StudyCBS + Antibiotics Eradication RateBSN + Antibiotics Eradication RateConclusionReference
Study 169%83%Efficacy is unrelated to absorption.[2]
Study 270%74%Similar in vivo efficacy despite different in vitro activity.[4]

Safety and Toxicology

The primary safety concern with bismuth compounds is the potential for neurotoxicity and nephrotoxicity, which are linked to systemic absorption and accumulation.[2][5] Given its higher absorption rate, CBS results in significantly higher blood bismuth levels compared to BSN.[2][3] While therapeutic doses of CBS are generally considered safe for short-term use, the potential for bismuth accumulation exists, especially with prolonged use or in patients with renal impairment.[1][9][10]

In contrast, the negligible absorption of BSN minimizes the risk of systemic toxicity, making it a theoretically safer option for achieving the desired topical therapeutic effect in the stomach.[4] Clinical trials comparing the two have reported similar side effect profiles and patient compliance between groups, suggesting that at standard therapeutic doses for a limited duration, the clinical safety is comparable.[2][3] However, for the development of new therapies, particularly for long-term use, non-absorbable bismuth compounds are preferentially considered to minimize toxicity while maintaining efficacy.[4]

Experimental Protocols

5.1. Protocol for In Vivo Comparative Efficacy Study

This protocol is based on the methodology of a double-blind, randomized, placebo-controlled trial.[2]

  • Patient Recruitment: Recruit H. pylori-positive patients diagnosed with non-ulcer dyspepsia.

  • Randomization: Divide patients into treatment groups (e.g., Group A: CBS + Antibiotics; Group B: BSN + Antibiotics; Group C: Placebo Bismuth + Antibiotics).

  • Dosing Regimen:

    • Group A (CBS + Ab): Colloidal bismuth subcitrate (e.g., one tablet qds), amoxicillin (B794) (500 mg qds), and metronidazole (B1676534) (400 mg tds).[2]

    • Group B (BSN + Ab): this compound (e.g., two tablets tds) with the same antibiotic regimen.[2]

    • Administer bismuth for 4 weeks and antibiotics for the first 2 weeks.[2]

  • Assessment:

    • H. pylori Status: Assess at baseline and 4 weeks post-treatment using histology or urea (B33335) breath test.[11]

    • Bismuth Absorption: Collect blood samples to measure bismuth serum concentrations.[2][12]

    • Safety & Tolerability: Monitor and record all adverse events and assess patient compliance.[2]

    • Symptom Relief: Use a standardized scoring system to assess dyspeptic symptoms before and after treatment.[2]

  • Data Analysis: Statistically compare the H. pylori eradication rates, blood bismuth levels, and incidence of side effects between the groups.

G Experimental Workflow: In Vivo Comparative Efficacy cluster_setup Setup cluster_treatment Treatment Phase (4 weeks) cluster_analysis Analysis Phase A Patient Recruitment (H. pylori-positive) B Randomization A->B C Group 1: CBS + Antibiotics B->C Assignment D Group 2: BSN + Antibiotics B->D Assignment E Post-Treatment Assessment (Week 4) C->E D->E F H. pylori Eradication Test E->F G Blood Bismuth Level Analysis E->G H Side Effect & Symptom Scoring E->H I Comparative Data Analysis F->I G->I H->I G Proposed Topical Mechanism of Bismuth Compounds cluster_actions Bismuth Actions Bismuth Bismuth Compound (CBS or BSN) A Inhibition of Bacterial Adherence Bismuth->A B Disruption of Bacterial Cell Wall Bismuth->B C Inhibition of Bacterial Enzymes (e.g., urease) Bismuth->C D Formation of Protective Barrier Bismuth->D Mucus Gastric Mucus Layer Epithelium Gastric Epithelium HP H. pylori HP->Epithelium adheres to & damages A->HP prevents B->HP damages C->HP inhibits D->Epithelium coats

References

A Comparative Analysis of Radiopacifying Agents in Portland Cement: Bismuth Subnitrate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, achieving adequate radiopacity in dental and medical cements is critical for clinical success. This guide provides a detailed comparison of the radiopacity of Portland cement mixed with bismuth subnitrate versus other commonly used radiopacifying agents, supported by experimental data and standardized protocols.

The ability to clearly visualize a cement-based material on a radiograph is essential for assessing its placement and long-term stability. Portland cement, a key component in various dental materials like Mineral Trioxide Aggregate (MTA), inherently lacks sufficient radiopacity to be distinguished from surrounding anatomical structures.[1] To address this, various radiopacifying agents are incorporated into the cement mixture. This guide focuses on the performance of this compound in comparison to a range of other agents.

Quantitative Comparison of Radiopacity

The radiopacity of dental materials is typically measured in millimeters of aluminum equivalent (mm Al), following standards such as ISO 6876/2001.[2][3] The following table summarizes the radiopacity of white Portland cement mixed with various agents at a concentration of 20% by weight.

Radiopacifying AgentMean Radiopacity (mm Al) ± SD
Bismuth Oxide7.50 ± 0.35
Lead Oxide7.35 ± 0.21
This compound 5.88 ± 0.49
Bismuth Carbonate5.62 ± 0.25
Iodoform5.38 ± 0.34
Calcium Tungstate4.88 ± 0.25
Zirconium Oxide4.12 ± 0.18
Barium Sulfate3.88 ± 0.25
Zinc Oxide2.62 ± 0.18
Pure Portland Cement1.05 ± 0.07
Dentin (Control)1.74 ± 0.02

Data compiled from studies evaluating radiopacifying agents in Portland cement at a 20% concentration by weight.[2][4]

As the data indicates, Portland cement combined with bismuth oxide and lead oxide exhibited the highest radiopacity values.[2] this compound also provides significant radiopacity, surpassing that of several other common agents like zirconium oxide and barium sulfate.[2] All tested cement/radiopacifier mixtures were significantly more radiopaque than pure Portland cement and dentin.[2] It is noteworthy that some commercial MTA formulations containing 20% bismuth oxide report radiopacity values in the range of 6-7 mm Al.[3]

Experimental Protocols for Radiopacity Assessment

The evaluation of radiopacity for these cement mixtures generally adheres to a standardized methodology to ensure comparable and reliable results.

Specimen Preparation

Disc-shaped specimens, typically 8 mm in diameter and 1 mm in thickness, are fabricated from a mixture of white Portland cement and the radiopacifying agent, usually in a proportion of 80% cement to 20% agent by weight.[2][5] Pure Portland cement and dentin discs of similar dimensions serve as control groups.[2]

Radiographic Analysis

The specimens are radiographed alongside a graduated aluminum step-wedge, which has varying thicknesses (e.g., 2 to 16 mm).[2] This allows for a direct comparison of the optical density of the material to that of a known standard. Occlusal dental films are commonly used for this purpose.[2][6] The X-ray machine settings are standardized, for instance, operating at 70 kV and 10 mA with a specific exposure time and focus-film distance.[3]

Data Acquisition and Analysis

The resulting radiographs are digitized, and specialized software is used to measure the optical density of each specimen and the aluminum step-wedge.[2] These optical density values are then converted into equivalent aluminum thickness (mm Al).[2] Statistical analysis, such as analysis of variance (ANOVA) and Tukey-Kramer tests, is employed to determine significant differences between the radiopacity of the different material compositions.[2]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the radiopacity of Portland cement with different radiopacifying agents.

Radiopacity_Workflow cluster_Preparation Material Preparation cluster_Radiography Radiographic Procedure cluster_Analysis Data Analysis A Mix Portland Cement & Radiopacifying Agent (80:20 wt%) B Fabricate Disc-Shaped Specimens (8mm diameter, 1mm thickness) A->B D Position Specimens & Al Step-Wedge on Occlusal Film B->D C Prepare Control Specimens (Pure PC & Dentin) C->D E Expose to X-rays (Standardized Settings) D->E F Digitize Radiographs E->F G Measure Optical Density F->G H Convert to mm Al Equivalent G->H I Statistical Analysis (ANOVA) H->I J Results I->J Compare Radiopacity of Different Agents

Caption: Experimental workflow for radiopacity assessment.

Conclusion

While bismuth oxide provides the highest level of radiopacity to Portland cement, this compound is also a highly effective radiopacifying agent, outperforming several other materials. The choice of a radiopacifying agent should not solely depend on its radiopacifying efficacy. It is crucial to also consider the potential effects of the agent on the cement's setting time, compressive strength, porosity, and biocompatibility.[2][5][6] Further research into these aspects is essential before any clinical recommendations can be made.[2] For instance, some studies have shown that while bismuth oxide increases radiopacity, it can also extend the setting time and increase the porosity of the cement.[5][6] Therefore, a holistic evaluation of all material properties is necessary to select the most suitable radiopacifying agent for a specific clinical application.

References

A Comparative Guide to Photocatalytic Dye Degradation: Bismuth Subnitrate vs. Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of organic dyes from industrial wastewater is a critical area of environmental remediation. Among advanced oxidation processes, heterogeneous photocatalysis has emerged as a promising technology. For decades, titanium dioxide (TiO2) has been the benchmark photocatalyst due to its high efficiency, stability, and cost-effectiveness. However, the search for alternative materials with enhanced photocatalytic activity, particularly under visible light, has led to the investigation of bismuth-based compounds. This guide provides an objective comparison of the photocatalytic performance of bismuth subnitrate (Bi5O7(NO3)) against the widely used TiO2 for the degradation of organic dyes, supported by experimental data.

Performance Comparison: this compound vs. TiO2

The photocatalytic efficacy of this compound and TiO2 is evaluated based on their ability to degrade model organic dyes such as Methylene Blue (MB) and Rhodamine B (RhB). The following tables summarize key performance metrics and physical properties based on available research. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Photocatalytic Degradation of Methylene Blue (MB)
PhotocatalystDye Concentration (mg/L)Catalyst Loading (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Bi-doped TiO2 (1% Bi)500.2Not Specified12080[1]
TiO210 (ppm)4Not Specified144099.8[2]
5-SA-TiO2Not SpecifiedNot SpecifiedUV60>90[3]
BiVO4/TiO2Not SpecifiedNot SpecifiedSimulated SolarNot SpecifiedEnhanced vs. pure TiO2[4]
TiO2/diatomite15Not SpecifiedNot Specified20100[5]
TiO2/diatomite35Not SpecifiedNot Specified40100[5]
Table 2: Photocatalytic Degradation of Rhodamine B (RhB)
PhotocatalystDye Concentration (mg/L)Catalyst Loading (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
TiO2100.5Sunlight2096[6]
TiO21 (ppm)1.3160W Mercury LampNot Specified91.82[7]
Bismuth Subcarbonate (modified)10 (ppm)~0.57500W Xe Lamp (λ ≥ 420 nm)80100[8][9]
SG/TiO2Not SpecifiedNot SpecifiedSunlight360100[10]
SN/TiO2Not SpecifiedNot SpecifiedSunlight420100[10]
Table 3: Comparison of Physicochemical Properties
PropertyBismuth-Based PhotocatalystsTitanium Dioxide (TiO2)
Band Gap (eV) 1.30 - 3.85[11][12]Anatase: ~3.2, Rutile: ~3.0[13]
BET Surface Area (m²/g) BiOCl: 0.59, MMT: 39.20[14]P90: 79.2, P25: 48.6[2]
Primary Light Absorption Primarily Visible Light[11]Primarily UV Light[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the photocatalytic degradation of a model dye using this compound and TiO2.

Protocol 1: Photocatalytic Degradation of Methylene Blue using this compound
  • Catalyst Synthesis (Hydrothermal Method):

    • Dissolve bismuth nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) in deionized water.

    • Add a precipitating agent (e.g., NaOH solution) dropwise while stirring to form a precipitate.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specified temperature (e.g., 160-180°C) for a designated time (e.g., 12-24 hours).

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by filtration, wash thoroughly with deionized water and ethanol, and dry in an oven (e.g., at 60-80°C).

  • Photocatalytic Activity Evaluation:

    • Prepare a stock solution of Methylene Blue (e.g., 10-20 mg/L) in deionized water.

    • Disperse a specific amount of the synthesized this compound catalyst (e.g., 0.5-1.0 g/L) into a measured volume of the MB solution in a photoreactor.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • Irradiate the suspension using a suitable light source (e.g., a Xenon lamp with a UV cutoff filter for visible light irradiation).

    • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

    • Analyze the concentration of MB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (approx. 664 nm).

    • The degradation efficiency is calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] x 100, where C0 is the initial concentration and Ct is the concentration at time t.

Protocol 2: Photocatalytic Degradation of Rhodamine B using TiO2
  • Catalyst Preparation (Sol-Gel Method):

    • Prepare a solution of titanium(IV) isopropoxide in ethanol.

    • In a separate beaker, prepare a mixture of deionized water and ethanol.

    • Slowly add the water-ethanol mixture to the titanium isopropoxide solution under vigorous stirring.

    • Continue stirring for a few hours to form a sol, which then ages into a gel.

    • Dry the gel in an oven (e.g., at 100°C) to remove the solvent.

    • Calcine the dried powder at a high temperature (e.g., 400-500°C) for several hours to obtain crystalline TiO2 nanoparticles.

  • Photocatalytic Activity Evaluation:

    • Prepare a stock solution of Rhodamine B (e.g., 10 mg/L) in deionized water.

    • Add a specific amount of TiO2 catalyst (e.g., 0.5 g/L) to a known volume of the RhB solution in a photoreactor.[6]

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium.[6]

    • Irradiate the suspension with a light source (e.g., sunlight or a UV lamp).

    • At set time intervals, collect samples and centrifuge to separate the TiO2 particles.

    • Measure the absorbance of the RhB solution at its maximum absorption wavelength (approx. 554 nm) using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency as described in the previous protocol.

Mandatory Visualization

Diagrams of Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the photocatalytic degradation mechanisms and a general experimental workflow.

Photocatalytic_Mechanism_Bismuth_Subnitrate cluster_catalyst This compound (Visible Light) cluster_reactions Redox Reactions Bi5O7(NO3) Bi5O7(NO3) e- e- Bi5O7(NO3)->e- Photon Absorption h+ h+ Bi5O7(NO3)->h+ O2_radical •O₂⁻ e-->O2_radical Reduction OH_radical •OH h+->OH_radical Oxidation Dye Dye Molecule h+->Dye O2 O₂ O2->O2_radical H2O H₂O H2O->OH_radical OH- OH⁻ OH-->OH_radical O2_radical->Dye OH_radical->Dye Oxidation Degraded_Products Degradation Products Dye->Degraded_Products

Caption: Photocatalytic mechanism of this compound.

Photocatalytic_Mechanism_TiO2 cluster_catalyst Titanium Dioxide (UV Light) cluster_reactions Redox Reactions TiO2 TiO₂ e- e- TiO2->e- Photon Absorption h+ h+ TiO2->h+ O2_radical •O₂⁻ e-->O2_radical Reduction OH_radical •OH h+->OH_radical Oxidation O2 O₂ O2->O2_radical H2O H₂O H2O->OH_radical OH- OH⁻ OH-->OH_radical Dye Dye Molecule OH_radical->Dye Oxidation Degraded_Products Degradation Products Dye->Degraded_Products

Caption: Photocatalytic mechanism of TiO2.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare Dye Solution C Mix Catalyst and Dye Solution A->C B Weigh Photocatalyst B->C D Stir in Dark (Adsorption/Desorption Equilibrium) C->D E Irradiate with Light Source D->E F Collect Aliquots at Intervals E->F G Centrifuge/Filter Sample F->G H Measure Absorbance (UV-Vis) G->H I Calculate Degradation Efficiency H->I

Caption: General experimental workflow for photocatalysis.

Conclusion

Both this compound and titanium dioxide are effective photocatalysts for the degradation of organic dyes. TiO2 remains a highly efficient and reliable choice, particularly under UV irradiation. However, this compound and other bismuth-based materials demonstrate significant photocatalytic activity under visible light, which is a distinct advantage for applications utilizing solar energy.[11] The choice of photocatalyst will depend on the specific application, the nature of the pollutant, and the desired light source. Further research focusing on direct, standardized comparisons of these materials under identical experimental conditions is necessary to fully elucidate their relative advantages and disadvantages.

References

Safety Operating Guide

Proper Disposal of Bismuth Subnitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of bismuth subnitrate is crucial for ensuring laboratory safety and environmental protection. As an oxidizing solid that can be harmful to aquatic life, it requires careful handling and adherence to specific disposal protocols.[1][2] This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound waste.

I. Pre-Disposal Handling and Safety Precautions

Before beginning the disposal process, it is imperative to handle this compound waste with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks.

A. Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust.[3][4]

B. Personal Protective Equipment (PPE): A comprehensive approach to personal safety includes:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[3][5]

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[1] The following steps outline the generally accepted procedure:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed container.[3]

    • Do not mix this compound waste with other chemical waste streams, especially combustible materials, to prevent hazardous reactions.[4][6]

  • Waste Characterization:

    • This compound is classified as an oxidizing solid (UN 1477) and may be considered hazardous waste.[3][4]

    • It may be assigned EPA hazardous waste numbers D001 (for ignitability) and D003 (for reactivity).[1]

  • Engage a Licensed Waste Disposal Service:

    • The recommended and safest method for disposal is to contact a licensed professional waste disposal company.[3]

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Packaging for Transport:

    • Package the sealed waste container according to the instructions provided by the waste disposal company and in compliance with transportation regulations.

  • Documentation:

    • Maintain detailed records of the waste disposal process, including the name of the disposal company, the date of pickup, and the amount of waste disposed of.

III. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Restrict access to the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Wear Appropriate PPE: Before cleaning up, don the necessary personal protective equipment.[3]

  • Contain and Clean Up:

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4]

    • Avoid generating dust.[3]

    • Do not allow the spilled material to enter drains or waterways.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

IV. Hazard Summary and Disposal Recommendations

Hazard ClassificationHandling PrecautionsDisposal MethodRegulatory Considerations
Oxidizing SolidKeep away from combustible materials.[2][4]Dispose of through a licensed waste disposal company.[3]Adhere to local, state, and federal regulations.[1]
Skin and Eye IrritantWear appropriate PPE (gloves, goggles).[3]Collect in a sealed, labeled container.[3]May be classified as hazardous waste (e.g., EPA D001, D003).[1]
Environmental HazardPrevent release to the environment; do not dispose of down the drain.[1][3][7]Offer surplus and non-recyclable solutions to a licensed disposal company.[3]Toxic to aquatic organisms.[1]

V. This compound Disposal Workflow

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs? collect->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes contact_ehs Contact Environmental Health & Safety (EHS) spill->contact_ehs No spill_protocol->collect waste_disposal_co Arrange Pickup with Licensed Waste Disposal Company contact_ehs->waste_disposal_co document Document Disposal waste_disposal_co->document end End: Waste Properly Disposed document->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.